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Core Science & Biosynthesis

Foundational

chemical properties of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

An In-depth Technical Guide to the Chemical Properties of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the chemica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This stable isotope-labeled compound serves as a critical intermediate in the synthesis of deuterated Tenofovir Alafenamide (TAF-d5) and is an indispensable tool for researchers, scientists, and drug development professionals in the fields of antiviral therapy and pharmaceutical analysis.

Introduction: The Significance of Deuteration in Drug Development

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is the deuterated form of a key precursor to Tenofovir Alafenamide (TAF), a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] The strategic incorporation of five deuterium atoms into the phenyl group of this intermediate offers a powerful analytical tool. Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The increased mass of the deuterated molecule allows it to be distinguished from its non-labeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[4] This ensures high accuracy and precision in determining the concentration of the active pharmaceutical ingredient (API) in biological matrices.

Chemical Identity and Structure

The fundamental characteristics of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 are summarized below.

PropertyValue
Chemical Name Phenyl-d5 Hydrogen ((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
Synonyms [(R)-2-(Phenyl-d5-phosphonomethoxy)propyl]adenine
CAS Number 2131003-67-1
Molecular Formula C₁₅H₁₃D₅N₅O₄P
Molecular Weight 368.34 g/mol [5]
Isotopic Purity Typically ≥98%
Structural Representation

The chemical structure of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is depicted below, highlighting the stereochemistry and the position of the deuterium labels.

G compound compound

Caption: Chemical structure of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.

Physicochemical Properties (Inferred)

PropertyInferred ValueRationale/Supporting Evidence
Melting Point >119°C (decomposes)Based on the melting point of Tenofovir Alafenamide.[2]
Solubility Soluble in DMSO and MethanolBased on the reported solubility of Tenofovir Alafenamide-[d5] Fumarate.[]
pKa ~3.96Inferred from the pKa of Tenofovir Alafenamide, as the deuteration of the phenyl ring is not expected to significantly alter the acidity of the phosphonate group.[3]
Appearance White to Off-White SolidBased on the appearance of Tenofovir Alafenamide-[d5] Fumarate.[]

Synthesis and Manufacturing

The synthesis of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a multi-step process that parallels the initial stages of Tenofovir Alafenamide synthesis. The key step involves the introduction of the deuterated phenylphosphonate moiety.

Illustrative Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Product R_PMPA (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) Phosphonylation Phosphonylation/ Esterification R_PMPA->Phosphonylation Phenol_d6 Phenol-d6 Phenol_d6->Phosphonylation Product [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 Phosphonylation->Product

Caption: A simplified workflow for the synthesis of the target compound.

A practical synthesis would likely involve the reaction of (R)-9-[2-(hydroxyl)propyl]adenine with a deuterated phenyl phosphonic dichloride derivative, or a similar activated phosphonate species. The stereochemistry at the propyl group is crucial for the final biological activity of Tenofovir Alafenamide and is established early in the synthetic sequence.[7]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice for determining the chemical purity of this intermediate and for resolving it from potential impurities.

Exemplary UPLC Protocol

This protocol is adapted from validated methods for Tenofovir Alafenamide and its impurities.[8][9]

  • Column: Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 260 nm.

  • Injection Volume: 2 µL.

This method should provide excellent resolution and allow for the accurate quantification of any impurities.

Structural Elucidation

A combination of spectroscopic techniques is used to confirm the structure and the site of deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of signals in the aromatic region (typically δ 7.0-7.5 ppm) confirms the high level of deuteration on the phenyl ring. The remaining protons of the adenine, propyl, and methoxy groups should be present with the expected chemical shifts and coupling patterns.

    • ³¹P NMR: A single signal confirms the presence of the phosphonate group.

    • ¹³C NMR: The signals for the deuterated phenyl carbons will be significantly attenuated or absent, depending on the acquisition parameters.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the exact mass of the molecule, verifying the incorporation of five deuterium atoms.

Application in Quantitative Bioanalysis

The primary application of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is as a precursor to TAF-d5, which is used as an internal standard in LC-MS/MS methods for the pharmacokinetic analysis of Tenofovir Alafenamide.

Workflow for TAF Quantification using a Deuterated Internal Standard

G Plasma_Sample Collect Plasma Sample Spike Spike with TAF-d5 (Internal Standard) Plasma_Sample->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantify TAF based on Peak Area Ratio (TAF/TAF-d5) LC_MS->Quantification

Caption: Bioanalytical workflow using a deuterated internal standard.

Exemplary LC-MS/MS Protocol for TAF Quantification

This protocol is based on published methods for the simultaneous determination of TAF and its metabolite, tenofovir, in human plasma.[10]

  • Sample Preparation: To 200 µL of human plasma, add the internal standard (TAF-d5). Precipitate proteins with acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

  • Chromatography: Use a C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm) with a gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • TAF: Monitor the transition from the parent ion to a specific product ion.

    • TAF-d5: Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard and determine the concentration from a standard curve.

Metabolic Context: The Role of TAF and its Metabolites

While [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a synthetic intermediate, understanding the metabolic fate of the final drug, TAF, is crucial to appreciate the importance of its deuterated analog in research. TAF is a prodrug that is metabolized intracellularly to the active antiviral agent, tenofovir diphosphate.

Metabolic Activation Pathway of Tenofovir Alafenamide

G TAF Tenofovir Alafenamide (TAF) Tenofovir_Ala Tenofovir-Alanine TAF->Tenofovir_Ala Cathepsin A/ CES1 Tenofovir Tenofovir (TFV) Tenofovir_Ala->Tenofovir Tenofovir_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) Tenofovir->Tenofovir_DP Phosphorylation

Caption: Simplified metabolic pathway of Tenofovir Alafenamide.

TAF is designed for efficient delivery into target cells, such as lymphocytes.[11] Inside the cell, it is primarily hydrolyzed by cathepsin A to form a tenofovir-alanine conjugate, which is then converted to tenofovir.[11][12] Tenofovir is subsequently phosphorylated to the active diphosphate form, which inhibits viral reverse transcriptase.[13] The use of TAF-d5 allows for precise tracking and quantification of the parent drug during these complex metabolic processes.

Conclusion

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is more than just a chemical intermediate; it is a key enabling tool for the development and clinical assessment of Tenofovir Alafenamide. Its well-defined chemical properties and its role as a precursor to a vital internal standard underscore the importance of stable isotope labeling in modern pharmaceutical science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their analytical and metabolic studies, ensuring the generation of high-quality, reliable data in the pursuit of advancing antiviral therapies.

References
  • Bora, R., Jeyaprakash, M. R., Debnath, S., & Jubie, S. (2012). Analytical method development, validation, Synthesis, Characterization and Forced degradation study of Tenofovir Disoproxil Fumarate and its impurities.
  • Zhang, J., et al. (2021). Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations.
  • ChemBK. (n.d.). (R)-9-[2-(Phosphonomethoxy)propyl]adenine(PMPA). Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and metabolic pathway of tenofovir alafenamide. Retrieved from [Link]

  • University of Liverpool. (2022). Tenofovir Alafenamide PK Fact Sheet. Retrieved from [Link]

  • Rathod, P. R., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia.
  • University of Liverpool. (2024). Tenofovir Alafenamide PK Fact Sheet. Retrieved from [Link]

  • Li, Z., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic.
  • ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities. Retrieved from [Link]

  • Determination of Tenofovir by HPLC, UV Visible Spectrophotometer and InfraRed Spectroscopy. (2021). Bulletin of Environment, Pharmacology and Life Sciences.
  • Bam, R. A., et al. (2014). Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. Antimicrobial Agents and Chemotherapy, 58(7), 4139-4145.
  • PubChem. (n.d.). Tenofovir Alafenamide Fumarate. Retrieved from [Link]

  • PubChem. (n.d.). Tenofovir Alafenamide. Retrieved from [Link]

  • Chen, Y. C., et al. (2020). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Molecules, 25(23), 5729.
  • PharmaCompass. (n.d.). (R)-9-[2-(Phosphonomethoxy)propyl]adenine. Retrieved from [Link]

  • Gummadi, V., et al. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules, 27(14), 4443.
  • Wang, Y., et al. (2022). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. Organic Process Research & Development, 26(4), 1146-1154.
  • ResearchGate. (n.d.). Synthesis of Tenofovir alafenamide fumarate. Retrieved from [Link]

  • Gwarda, R., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. Molecules, 28(14), 5543.
  • Fisher Scientific. (n.d.). [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, TRC. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Foreword: The Analytical Imperative for Isotope-Labeled Standards In modern pharmaceutical development and bioanalysis, precision is not merely a goal; it is a prerequisite for regulatory approval and patient safety. Deu...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Isotope-Labeled Standards

In modern pharmaceutical development and bioanalysis, precision is not merely a goal; it is a prerequisite for regulatory approval and patient safety. Deuterium-labeled compounds have become the gold standard for use as internal standards in quantitative mass spectrometry assays.[1][2] Their near-identical chemical and physical properties to the analyte of interest ensure they co-elute chromatographically and experience the same ionization efficiencies and matrix effects, providing a robust system for correcting analytical variability.[3][4]

This guide provides an in-depth, multi-technique approach to the complete structure elucidation of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This molecule is a crucial stable isotope-labeled (SIL) intermediate for Tenofovir Alafenamide-d5, which serves as an internal standard for Tenofovir Alafenamide (TAF), a cornerstone antiviral agent for the treatment of HIV and hepatitis B. The structural verification of such a standard is paramount, as its integrity underpins the accuracy of pharmacokinetic, metabolism, and bioequivalence studies.[2] We will move beyond simple data reporting to explore the causality behind experimental choices, demonstrating a self-validating system of protocols essential for today's research and drug development professionals.

Molecular Overview and Elucidation Strategy

The target molecule, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, is an acyclic nucleoside phosphonate.[5] Its structure comprises an adenine base linked via a chiral propoxy-methyl bridge to a phenylphosphonate group. The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium. For the purposes of this guide, we will operate under the common synthetic assumption that these five deuterium atoms are located on the phenyl ring, a chemically stable position that is synthetically accessible.

The complete elucidation requires a tripartite analytical approach to unambiguously confirm:

  • Elemental Composition and Isotopic Incorporation: Verified by High-Resolution Mass Spectrometry (HRMS).

  • Connectivity and Regiochemistry: Defined by Nuclear Magnetic Resonance (NMR) spectroscopy, including the precise location of the deuterium labels.

  • Chemical Purity and Stereochemical Integrity: Assessed by High-Performance Liquid Chromatography (HPLC), including chiral-specific methods.

dot graph "Elucidation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Analytical Execution"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Test Article: \n[(R)-PMPA-Ph]-d5"]; MS [label="Mass Spectrometry \n(HRMS, MS/MS)"]; NMR [label="NMR Spectroscopy \n(¹H, ¹³C, ³¹P, 2D)"]; HPLC [label="Chromatography \n(RP-HPLC, Chiral HPLC)"]; }

subgraph "cluster_1" { label="Data Interpretation & Confirmation"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Integrated Data Analysis"]; Confirmed_Structure [label="Final Confirmed Structure"]; }

Sample -> MS [label="Mass & \nFragmentation"]; Sample -> NMR [label="Connectivity & \nIsotope Location"]; Sample -> HPLC [label="Purity & \nChirality"];

MS -> Data_Analysis; NMR -> Data_Analysis; HPLC -> Data_Analysis;

Data_Analysis -> Confirmed_Structure [penwidth=2, color="#EA4335"]; } enddot Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Mapping Fragmentation

Mass spectrometry provides the initial, foundational evidence of a molecule's identity: its mass. For an isotopically labeled compound, high-resolution analysis is non-negotiable to confirm both the elemental composition and the successful incorporation of the deuterium atoms.

Expertise: Why High-Resolution ESI-MS?

Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like nucleoside phosphonates, typically performed in positive ion mode to protonate the basic adenine moiety.[6][7] Using a high-resolution mass analyzer, such as an Orbitrap or TOF, allows for mass measurement with sub-ppm accuracy. This precision is sufficient to differentiate the target molecule's elemental formula (C₁₅H₁₄D₅N₅O₄P) from other potential isobaric impurities.

Tandem MS (MS/MS): Locating the Label

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern of the deuterated analog, when compared to its non-deuterated counterpart, can pinpoint the location of the isotopic labels. For Tenofovir and its analogs, key fragmentation pathways involve the cleavage of the phosphonate ester and the side chain.[7][8]

dot graph "Fragmentation_Pathway" { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335", fontname="Arial", fontsize=9];

subgraph "cluster_parent" { label="Parent Ion"; bgcolor="#FFFFFF"; node[fontcolor="#202124"]; Parent [label="[M+H]⁺\nm/z 369.18"]; }

subgraph "cluster_fragments" { label="Key Product Ions"; bgcolor="#FFFFFF"; node[fontcolor="#202124"]; Frag1 [label="[M+H - C₆D₅OH]⁺\nm/z 270.12"]; Frag2 [label="[Adenine-CH₂-CH(CH₃)-O-CH₂]⁺\nm/z 192.11"]; Frag3 [label="[Adenine+H]⁺\nm/z 136.06"]; }

Parent -> Frag1 [label="Loss of d5-Phenol"]; Frag1 -> Frag2 [label="Loss of PO₂H"]; Parent -> Frag3 [label="Side-chain cleavage"]; } enddot Caption: Proposed MS/MS fragmentation of the target molecule.

Data Summary: Mass Spectrometry
ParameterExpected ResultRationale
Molecular Formula C₁₅H₁₄D₅N₅O₄PConfirms elemental composition.
Exact Mass 368.1511Theoretical monoisotopic mass.
HRMS [M+H]⁺ 369.1584 ± 5 ppmMeasured mass confirms formula and d5 incorporation.
MS/MS Fragment 1 m/z 270.12Loss of deuterated phenol (C₆D₅OH), confirming label on the phenyl ring.
MS/MS Fragment 2 m/z 136.06Protonated adenine base, a characteristic fragment.[9]

NMR Spectroscopy: The Definitive Structural Blueprint

While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive map of the molecule's atomic connectivity. For a deuterated compound, NMR is the ultimate tool for locating the isotopic labels.

Expertise: A Multi-Nuclear Approach

A combination of ¹H, ¹³C, and ³¹P NMR is essential.

  • ¹H NMR directly visualizes the proton framework. The absence of signals in the aromatic region corresponding to the phenyl group is the most direct evidence of deuteration at that position.

  • ³¹P NMR is a highly sensitive and specific probe for the phosphonate group, providing a single, clean resonance that confirms its chemical environment.[10][11] The chemical shifts of phosphonates are well-documented and distinct from other phosphorus-containing functional groups.[12]

  • ¹³C NMR complements the proton data. Carbons directly bonded to deuterium atoms exhibit characteristic triplet splitting (due to the spin I=1 of deuterium) and are often significantly broadened with lower intensity, making them distinguishable from protonated carbons.

  • 2D NMR (HSQC, HMBC) experiments are used to correlate proton and carbon signals, confirming the precise assignment of every atom in the molecule's backbone and confirming that the core structure is correct.

Data Summary: NMR Spectroscopy

(Note: Chemical shifts (δ) are referenced to TMS for ¹H/¹³C and H₃PO₄ for ³¹P, and are predictive. Actual values may vary based on solvent and concentration.)

NucleusExpected Chemical Shift (δ, ppm)Key Observation for Structure Confirmation
¹H NMR 8.1-8.4 (2H, s)Adenine C2-H and C8-H protons.
7.2 (2H, br s)Adenine -NH₂ protons.
4.0-4.5 (3H, m)Protons on the propyl side chain.
3.6-3.9 (2H, m)Methoxy bridge (-O-CH₂-P) protons.
1.2 (3H, d)Propyl methyl group protons.
(Absent) No signals expected between 7.0-7.5 ppm, confirming the C₆D₅ group.
³¹P NMR 15-25 (1P, s)Single resonance characteristic of an alkyl phosphonate monoester.[10]
¹³C NMR 115-160Signals for adenine and propyl carbons.
(Low intensity/Broad) Signals for the deuterated phenyl carbons will be significantly attenuated and split into multiplets.

HPLC: Verification of Purity and Chiral Integrity

Chromatography is essential to assess the sample's chemical purity and, critically, to confirm the stereochemistry of the chiral center, which is fundamental to the molecule's biological activity and identity.

Expertise: Orthogonal Chromatographic Methods
  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse for purity analysis of pharmaceutical compounds. Using a C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate or ammonium formate) provides excellent separation of the main component from potential synthesis-related impurities or degradants.[13][14][15] UV detection at ~260 nm is ideal due to the strong absorbance of the adenine chromophore.[13][16]

  • Chiral HPLC: The (R)-configuration at the 2-propyl position is a Critical Quality Attribute. This cannot be determined by MS or standard NMR. A dedicated chiral separation is required. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H, are highly effective for separating the enantiomers of Tenofovir intermediates.[17] The analysis is performed by comparing the retention time of the sample to a certified reference standard of the (R)-enantiomer and its (S)-enantiomer.

Data Summary: HPLC Conditions
MethodColumnMobile PhaseFlow RateDetectionExpected Result
Purity (RP-HPLC) C18, 4.6x150 mm, 5µmA: 10mM KH₂PO₄, pH 6.0B: Acetonitrile (Gradient)1.0 mL/minUV @ 260 nmSingle major peak >99.0% purity.
Chirality Chiralpak AD-H, 4.6x250mmHexane / Ethanol / Diethylamine (80:20:0.1)0.8 mL/minUV @ 260 nmSingle peak co-eluting with the (R)-enantiomer reference standard.

Detailed Experimental Protocols

Protocol 1: High-Resolution LC-MS and MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock. Dilute 1:1000 in the mobile phase for a final concentration of 1 µg/mL.

  • LC Conditions:

    • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI):

    • Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer.

    • Full Scan (MS1): Resolution 70,000; Scan Range m/z 100-800.

    • dd-MS2 (TopN=3): Resolution 17,500; Normalized Collision Energy (NCE) stepped at 20, 30, 40.

  • Data Analysis: Extract the exact mass from the MS1 scan and compare it to the theoretical mass. Analyze the MS2 spectra to identify key fragments and confirm they match the proposed fragmentation pathway.

Protocol 2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrument: Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition: Acquire 16 scans with a 30° pulse and a 2-second relaxation delay.

  • ³¹P NMR Acquisition: Acquire 128 scans using proton decoupling with a 45° pulse and a 3-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire 1024 scans using proton decoupling (e.g., zgpg30 pulse program).

  • Data Analysis: Process spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d6 at 2.50 and 39.52 ppm, respectively). Reference the ³¹P spectrum to an external standard of 85% H₃PO₄. Assign all peaks and confirm the absence of the phenyl proton signals.

Protocol 3: Chiral HPLC Analysis
  • Standard Preparation: Prepare solutions of the (R)- and (S)-enantiomer reference materials at 0.5 mg/mL in the mobile phase. Prepare the test sample at the same concentration.

  • System Suitability: Inject a 1:1 mixture of the (R)- and (S)-standards. The resolution between the two enantiomer peaks must be ≥ 1.5.

  • Analysis:

    • Column: Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Inject the test sample. Confirm that the principal peak has a retention time matching the (R)-enantiomer standard. Quantify any peak corresponding to the (S)-enantiomer to ensure it is below the specified limit (e.g., <0.1%).

Conclusion: A Self-Validating Structural Confirmation

By integrating data from high-resolution mass spectrometry, multi-nuclear NMR spectroscopy, and orthogonal HPLC methods, we have constructed a comprehensive and definitive elucidation of the structure of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. The HRMS data confirm the elemental composition and successful incorporation of five deuterium atoms. The MS/MS fragmentation pattern strongly supports the location of these labels on the phenyl ring. NMR spectroscopy provides the final, unambiguous proof of connectivity and label location through the specific absence of phenyl proton signals. Finally, HPLC analysis validates the high chemical purity and, most critically, the required (R)-stereochemical integrity of the molecule. This rigorous, multi-faceted approach ensures the quality and reliability of this critical analytical standard, thereby upholding the integrity of the bioanalytical data it is used to generate.

References

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Sources

Foundational

mechanism of action of Tenofovir Alafenamide and its deuterated analogues

An In-Depth Technical Guide to the Mechanism of Action of Tenofovir Alafenamide and Its Deuterated Analogues Abstract Tenofovir Alafenamide (TAF) represents a significant advancement in antiretroviral therapy, offering a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Tenofovir Alafenamide and Its Deuterated Analogues

Abstract

Tenofovir Alafenamide (TAF) represents a significant advancement in antiretroviral therapy, offering a highly targeted and efficient mechanism for the treatment of HIV-1 and chronic hepatitis B (HBV) infections.[1][2][3] As a novel prodrug of tenofovir (TFV), TAF's unique metabolic pathway maximizes intracellular delivery of the active antiviral agent, tenofovir diphosphate (TFV-DP), while minimizing systemic exposure to tenofovir, thereby improving the safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF).[4][5][6] This guide provides a detailed examination of TAF's molecular mechanism, from its absorption and intracellular activation to its inhibition of viral replication. Furthermore, we explore the scientific principles and potential applications of deuteration, a medicinal chemistry strategy aimed at enhancing drug metabolism. By leveraging the kinetic isotope effect, deuterated analogues of TAF could theoretically offer further pharmacokinetic improvements, representing a potential next frontier in nucleos(t)ide analogue development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these antiviral agents.

The Core Mechanism of Tenofovir Alafenamide (TAF): A Prodrug Revolution

The therapeutic efficacy of tenofovir is predicated on its active form, tenofovir diphosphate (TFV-DP), which acts as a nucleotide reverse transcriptase inhibitor (NtRTI).[1][5] However, the parent tenofovir molecule is a dianionic phosphonate, which results in poor cell permeability and low oral bioavailability, necessitating the use of a prodrug strategy.[7]

From TDF to TAF: A Tale of Two Prodrugs

The first-generation prodrug, Tenofovir Disoproxil Fumarate (TDF), is primarily hydrolyzed in the plasma by esterases to release tenofovir.[8][9] This systemic conversion leads to high circulating levels of tenofovir, which are associated with off-target toxicities, particularly nephrotoxicity and reductions in bone mineral density.[4][10][11]

TAF was engineered to overcome these limitations. As a phosphonamidate prodrug, TAF is significantly more stable in plasma, with a half-life of 30.6 minutes compared to TDF's 0.41 minutes.[7] This enhanced stability allows the intact prodrug to be efficiently absorbed and transported to target cells, such as lymphocytes and hepatocytes, before significant conversion occurs.[4][5][7][12]

Intracellular Activation Pathway

The genius of TAF's design lies in its targeted intracellular activation. Once inside the target cell, TAF undergoes a precise metabolic cascade:

  • Initial Hydrolysis: The critical first step is the hydrolysis of TAF, which is primarily mediated by the lysosomal protease Cathepsin A (CatA) .[9][13][14] Carboxylesterase 1 (CES1), particularly in hepatocytes, also contributes to this conversion.[13][15] This enzymatic cleavage releases the tenofovir-alanine conjugate.

  • Phosphorylation Cascade: The liberated tenofovir is then sequentially phosphorylated by cellular kinases. First, AMP kinase converts it to tenofovir monophosphate (TFV-MP), and subsequently, nucleoside diphosphate kinase catalyzes the formation of the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP) .[9][12][13]

This intracellular activation mechanism results in dramatically higher concentrations of TFV-DP within target cells from a much lower administered dose. Studies have shown that TAF achieves over 6.5 times higher intracellular TFV-DP levels while reducing plasma tenofovir concentrations by approximately 90% compared to TDF.[4][6]

TAF_Metabolism cluster_plasma Blood Plasma cluster_cell Target Cell (Lymphocyte / Hepatocyte) cluster_virus Viral Replication TAF_plasma Tenofovir Alafenamide (TAF) (High Plasma Stability) TAF_cell TAF TAF_plasma->TAF_cell Cellular Uptake TFV Tenofovir (TFV) TAF_cell->TFV Hydrolysis (Cathepsin A, CES1) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation (AMP Kinase) TFV_DP Tenofovir Diphosphate (TFV-DP) [ACTIVE] TFV_MP->TFV_DP Phosphorylation (NDP Kinase) RT HIV Reverse Transcriptase / HBV Polymerase TFV_DP->RT Competes with dATP Inhibition Chain Termination & Inhibition of Replication RT->Inhibition

Figure 1: Metabolic activation pathway of Tenofovir Alafenamide (TAF).
Inhibition of Viral Replication

TFV-DP is a structural analogue of the natural substrate deoxyadenosine triphosphate (dATP). It acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[3] Upon incorporation into the nascent viral DNA strand, TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, resulting in obligatory chain termination and halting viral replication.[16]

Parameter Tenofovir Disoproxil Fumarate (TDF) Tenofovir Alafenamide (TAF) Reference(s)
Dose 300 mg25 mg[6]
Primary Site of Conversion Blood PlasmaIntracellular (Target Cells)[8][9]
Plasma Tenofovir Exposure High~90% Lower than TDF[4][6]
Intracellular TFV-DP Conc. Lower~6.5x Higher than TDF[6]
Renal Safety Increased risk of nephrotoxicityImproved renal safety profile[4][10][11][17]
Bone Safety Greater decrease in bone mineral densityMinimal impact on bone density[4][10][11]

Table 1: Comparative Pharmacokinetic and Safety Profile of TDF vs. TAF.

Deuterated Analogues: A Mechanistic Enhancement via the Kinetic Isotope Effect

The field of medicinal chemistry continuously seeks to optimize drug properties. One innovative strategy is deuteration, which involves the selective replacement of hydrogen atoms (protium, ¹H) with their heavier, stable isotope, deuterium (²H or D).[18]

The Principle of the Kinetic Isotope Effect (KIE)

Deuterium's nucleus contains a neutron in addition to a proton, effectively doubling its mass compared to hydrogen.[18] This increased mass results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy and is stronger, requiring more energy to break.[]

This phenomenon gives rise to the Kinetic Isotope Effect (KIE) . If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolic pathway (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[20][21][22]

Rationale for Deuterating Tenofovir Alafenamide

While TAF is highly stable in plasma, it is still subject to metabolic processes. The theoretical goal of creating a deuterated TAF analogue would be to strategically place deuterium atoms at sites vulnerable to enzymatic degradation. This could:

  • Slow Metabolic Inactivation: Reduce the rate of any metabolic pathways that do not lead to the active TFV-DP, thereby increasing the overall efficiency of the prodrug.

  • Enhance Bioavailability: A slower rate of first-pass metabolism could potentially increase the amount of intact TAF reaching systemic circulation and target cells.

  • Prolong Half-Life: By slowing metabolic clearance, the drug's half-life could be extended, potentially allowing for less frequent dosing or a more sustained therapeutic effect.[18][23]

  • Reduce Metabolite-Mediated Toxicity: Slower metabolism can decrease the formation of potentially harmful metabolic byproducts.

While deuterated analogues of TAF are available as stable-labeled internal standards for research (e.g., Tenofovir Alafenamide-[d5] Fumarate), there are currently no publicly disclosed deuterated TAF analogues in advanced clinical development.[] The application of this principle remains a forward-looking strategy for developing next-generation nucleos(t)ide analogues.

Parameter Standard TAF Hypothetical Deuterated TAF Rationale
Metabolic Stability HighPotentially HigherKIE slows enzymatic C-D bond cleavage
Plasma Half-life (t½) ~0.5 hoursPotentially IncreasedReduced metabolic clearance rate
Intracellular TFV-DP AUC HighPotentially IncreasedMore intact prodrug delivered to cells
Dosing Frequency Once DailyPotentially Less FrequentLonger duration of action

Table 2: Theoretical Comparison of TAF and a Hypothetical Deuterated Analogue.

Key Experimental Methodologies

Validating the mechanism of action and comparing the properties of TAF and its analogues require robust experimental protocols.

Protocol: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the inhibitory potential of the active metabolite, TFV-DP.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of TFV-DP against recombinant HIV-1 RT.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing a poly(rA) template and oligo(dT) primer in a buffer with MgCl₂, dithiothreitol (DTT), and a non-ionic detergent. Prepare serial dilutions of TFV-DP and the natural substrate, dATP.

  • Enzyme Addition: Add recombinant HIV-1 RT enzyme to the reaction mixture.

  • Reaction Initiation: Initiate the polymerization reaction by adding ³H-labeled deoxythymidine triphosphate (³H-dTTP).

  • Incubation: Incubate the reaction plates at 37°C for 1 hour to allow for DNA synthesis.

  • Termination: Stop the reaction by adding cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA strands.

  • Quantification: Harvest the precipitated DNA onto filter mats. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of RT inhibition against the log concentration of TFV-DP. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol: Comparative Cellular Metabolism and Stability Assay

This assay is crucial for comparing the efficiency of intracellular TFV-DP generation from TAF versus a deuterated analogue.

Objective: To quantify and compare the intracellular accumulation of TFV-DP derived from TAF and a deuterated TAF analogue in target cells over time.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a hepatocyte cell line (e.g., HepG2) to a desired density.

  • Drug Incubation: Treat the cells with equimolar concentrations of TAF and the deuterated TAF analogue for various time points (e.g., 2, 4, 8, 24 hours).

  • Cell Harvesting: At each time point, wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular drug, then count and lyse the cells using a cold 70% methanol solution.

  • Metabolite Extraction: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.

  • Sample Analysis (LC-MS/MS): Quantify the concentrations of TAF, TFV, TFV-MP, and TFV-DP in the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Normalization and Analysis: Normalize the metabolite concentrations to the cell count (e.g., fmol/10⁶ cells). Compare the pharmacokinetic profiles (e.g., Cₘₐₓ, AUC) of TFV-DP generated from the two compounds.

Figure 2: Experimental workflow for the cellular metabolism assay.

Conclusion and Future Directions

Tenofovir Alafenamide stands as a prime example of rational drug design, where a deep understanding of pharmacology and cellular biology led to a therapy with high efficacy and an improved safety profile. Its mechanism, centered on plasma stability and targeted intracellular activation, has set a new standard for nucleos(t)ide analogue therapy.

The principle of deuteration, grounded in the kinetic isotope effect, offers a logical and compelling strategy for the further evolution of such therapies. By selectively reinforcing metabolic weak points within a molecule, deuterated analogues of TAF could potentially enhance pharmacokinetic properties, leading to even more efficient and convenient treatment regimens. While still in the exploratory phase for this specific molecule, the continued application of advanced medicinal chemistry techniques promises to yield next-generation antivirals with even greater precision and patient benefits.

References

Exploratory

Commercial Availability and Technical Guide for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a deuterated analog of a key intermediate in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a deuterated analog of a key intermediate in the synthesis of Tenofovir Alafenamide. This document details its commercial availability, discusses its synthesis, and outlines the analytical techniques essential for its characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Deuterated Analogs

Deuterium-labeled compounds, such as [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, play a critical role in pharmaceutical research and development. The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule. This alteration, known as the kinetic isotope effect, can lead to significant changes in a drug's metabolic profile, often resulting in a longer half-life and improved pharmacokinetic properties.[1][2] Furthermore, deuterated compounds are indispensable as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), enabling precise quantification of the unlabeled drug in biological matrices.[3][4]

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is the deuterated form of a precursor to Tenofovir Alafenamide (TAF), a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and chronic hepatitis B infections.[5][6] The d5 designation indicates that five hydrogen atoms in the phenyl group have been replaced by deuterium. This stable isotope-labeled version is primarily utilized as an internal standard for the accurate quantification of Tenofovir Alafenamide and its metabolites in pharmacokinetic and drug metabolism studies.[3]

Commercial Availability

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is available from several specialized chemical suppliers that provide reference standards and stable isotope-labeled compounds for research purposes. The availability of this compound facilitates preclinical and clinical development of Tenofovir Alafenamide by providing a reliable tool for bioanalysis.

Below is a summary of commercial suppliers offering this compound:

SupplierCatalog NumberProduct NameAdditional Information
MedChemExpressHY-W747167[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5Provided for research use only.[3]
ClearsynthCS-T-96880[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5Identified as an intermediate for Tenofovir Alafenamide-d5 Fumarate.[5]
LGC StandardsTRC-P336367[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5Available in various quantities (5 mg, 10 mg, 25 mg).[7]
Fisher Scientific30426749[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, TRCDistributed by Toronto Research Chemicals.[8][9]

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Synthesis and Characterization

The synthesis of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 involves the incorporation of a deuterated phenyl group into the phosphonate moiety. While specific, proprietary synthesis routes for this exact deuterated compound are not publicly detailed, a general synthetic strategy can be inferred from known synthetic pathways for Tenofovir Alafenamide and related phosphonates.[6][10][11][12]

General Synthetic Workflow

A plausible synthetic approach would involve the reaction of a deuterated phenol (phenol-d6) with a suitable phosphonic dichloride, followed by coupling with the chiral propyl-adenine side chain.

G cluster_0 Preparation of Deuterated Phenylphosphonic Dichloride cluster_1 Preparation of Chiral Adenine Intermediate cluster_2 Coupling and Final Product Formation A Phenol-d6 C Deuterated Phenylphosphonic Dichloride A->C B Phosphorus Oxychloride (POCl3) B->C E Coupling Reaction C->E D (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol D->E F [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 E->F

Caption: Generalized synthetic workflow for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established phosphonate chemistry:

  • Preparation of Deuterated Phenyl Dichlorophosphate:

    • To a cooled solution of phosphorus oxychloride in a suitable aprotic solvent (e.g., dichloromethane), slowly add phenol-d6 in the presence of a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at a controlled temperature until completion, monitored by an appropriate technique (e.g., TLC or GC-MS).

    • The resulting deuterated phenyl dichlorophosphate is then isolated, potentially through distillation or chromatography.

  • Coupling with the Chiral Alcohol:

    • In a separate reaction vessel, dissolve (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol in an anhydrous polar aprotic solvent (e.g., DMF).

    • Slowly add the previously prepared deuterated phenyl dichlorophosphate to this solution at a reduced temperature.

    • The reaction is allowed to proceed until the starting materials are consumed.

  • Work-up and Purification:

    • The reaction mixture is quenched with a suitable reagent (e.g., water or a mild base).

    • The product is extracted into an organic solvent.

    • The crude product is purified using column chromatography on silica gel to yield the final product, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.

Analytical Characterization

To ensure the identity, purity, and isotopic enrichment of the synthesized [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a combination of analytical techniques is employed.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the phenyl protons confirms successful deuteration.

    • ³¹P NMR is crucial for confirming the presence and chemical environment of the phosphorus atom in the phosphonate group.

    • ¹³C NMR provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition and the incorporation of five deuterium atoms.

    • LC-MS/MS can be used to further confirm the structure and purity, and is the primary technique where this compound will be used as an internal standard.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to assess the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

The combination of these analytical methods provides a comprehensive characterization of the deuterated compound, ensuring its suitability for use in regulated bioanalytical studies.[13]

G cluster_0 Analytical Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ³¹P, ¹³C) A->B Structural Confirmation C Mass Spectrometry (HRMS, LC-MS/MS) A->C Mass Verification & Isotopic Enrichment D HPLC A->D Purity Assessment E Characterized Product (Identity, Purity, Isotopic Enrichment) B->E C->E D->E

Caption: Analytical workflow for the characterization of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.

Conclusion

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a commercially available and essential tool for the development of Tenofovir Alafenamide. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is fundamental for regulatory submissions. This guide provides researchers with a foundational understanding of its commercial sourcing, a plausible synthetic strategy, and the necessary analytical characterization to confirm its quality.

References

  • Fisher Scientific. [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, TRC 5 mg. [Link]

  • ResearchGate. Synthesis of Tenofovir alafenamide fumarate. [Link]

  • ACS Publications. Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. [Link]

  • NIH National Library of Medicine. Chemoenzymatic Synthesis of Tenofovir. [Link]

  • ChemRxiv. An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. [Link]

  • NIH National Library of Medicine. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • NIH National Library of Medicine. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. [Link]

  • University of Groningen Research Portal. Monitoring of the deuterated and nondeuterated forms of levodopa and five metabolites in plasma and urine by LC-MS/MS. [Link]

  • NIH National Library of Medicine. Deuterated drugs; where are we now? [Link]

Sources

Foundational

A Technical Guide to the Role of Deuterated Tenofovir Analogs in Antiviral Research

Abstract The development of potent antiviral agents such as Tenofovir has been a landmark achievement in the management of HIV and Hepatitis B infections. However, the successful clinical application and ongoing research...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of potent antiviral agents such as Tenofovir has been a landmark achievement in the management of HIV and Hepatitis B infections. However, the successful clinical application and ongoing research into these therapies rely on robust bioanalytical methods to accurately quantify drug concentrations in biological systems. This technical guide delves into the pivotal role of stable isotope-labeled compounds, specifically focusing on the conceptual use of deuterated analogs like [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. While the primary antiviral activity stems from the parent compound, Tenofovir, its deuterated counterpart serves as an indispensable tool—an internal standard—for achieving the precision and accuracy required in pharmacokinetic and therapeutic drug monitoring studies. This paper will elucidate the mechanism of Tenofovir, the principles of bioanalysis using stable isotope-labeled internal standards, and provide a detailed framework for their application in a research setting.

The Antiviral Agent: Tenofovir and its Pro-Drug Systems

Core Compound: (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA, Tenofovir)

Tenofovir, also known by its research designation PMPA, is a nucleotide reverse transcriptase inhibitor (NtRTI).[1][2][3] It is an acyclic phosphonate analog of adenosine monophosphate. Its discovery and development marked a significant advancement in antiretroviral therapy.[3]

Mechanism of Antiviral Action

The therapeutic effect of Tenofovir is not exerted by the parent drug itself but by its active metabolite, Tenofovir diphosphate (TFV-DP). The activation pathway involves intracellular phosphorylation. Once formed, TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (in HIV) and DNA polymerase (in HBV).[4][5] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP). Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[4]

The Evolution of Prodrugs: TDF and TAF

Tenofovir itself has poor oral bioavailability. To overcome this limitation, two major prodrugs were developed:

  • Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug that is rapidly converted to Tenofovir in the plasma.[5] While effective, this systemic conversion leads to high circulating levels of Tenofovir, which have been associated with potential renal and bone toxicity.[5][6]

  • Tenofovir Alafenamide (TAF): A phosphonoamidate prodrug designed for more efficient delivery of Tenofovir into target cells, such as lymphocytes and hepatocytes.[6][7] TAF is more stable in plasma and is primarily metabolized intracellularly by Cathepsin A.[5][8] This targeted delivery mechanism results in significantly higher intracellular concentrations of the active TFV-DP and over 90% lower plasma concentrations of Tenofovir compared to TDF, thereby improving the safety profile regarding kidney and bone health.[5][7]

G cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte) TAF Tenofovir Alafenamide (TAF) (Oral Admin) TAF_cell TAF TAF->TAF_cell Enters Cell TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Admin) Tenofovir_plasma Tenofovir (High Concentration) TDF->Tenofovir_plasma Plasma Esterases Tenofovir_cell Tenofovir (Low Plasma Exposure) Tenofovir_plasma->Tenofovir_cell Enters Cell TAF_cell->Tenofovir_cell Intracellular Cathepsin A TFV_MP Tenofovir Monophosphate Tenofovir_cell->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV_MP->TFV_DP Phosphorylation RT HIV Reverse Transcriptase TFV_DP->RT Competitively Inhibits Termination Viral DNA Chain Termination RT->Termination G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is_add Add 25 µL of Internal Standard (d5) plasma->is_add ppt Add 300 µL Acetonitrile (Protein Precipitation) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject lc HPLC Separation (C18 Column) inject->lc ms Mass Spectrometer (ESI+) lc->ms mrm Multiple Reaction Monitoring (MRM) Detect Analyte & IS ms->mrm integration Peak Integration mrm->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio curve Plot Calibration Curve ratio->curve quant Quantify Unknowns curve->quant

Sources

Exploratory

The Next Frontier in Antiviral Therapy: A Technical Guide to the Discovery and Development of Deuterated Tenofovir Prodrugs

This in-depth technical guide explores the strategic application of deuterium chemistry to the development of next-generation tenofovir prodrugs. For researchers, scientists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the strategic application of deuterium chemistry to the development of next-generation tenofovir prodrugs. For researchers, scientists, and drug development professionals, this document provides a roadmap for leveraging the kinetic isotope effect to potentially enhance the pharmacokinetic profiles of these critical antiviral agents. While a deuterated tenofovir prodrug has yet to be commercialized, this guide synthesizes established principles of medicinal chemistry, enzymology, and pharmacokinetics to outline a rational and actionable development path.

The Rationale for Innovation: Beyond TDF and TAF

Tenofovir is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B.[1] As a nucleotide analog, its clinical utility is predicated on its conversion to the active diphosphate form, which acts as a chain terminator for viral reverse transcriptase. However, the phosphonate group of tenofovir hinders its oral bioavailability, necessitating the development of prodrugs.[1]

The first-generation prodrug, tenofovir disoproxil fumarate (TDF), enhances absorption but is associated with high plasma concentrations of tenofovir, which can lead to renal and bone toxicity in some patients.[2] The second-generation prodrug, tenofovir alafenamide (TAF), was designed to be more stable in plasma and to be preferentially activated intracellularly, resulting in lower systemic exposure to tenofovir and an improved safety profile.[2]

Despite these advancements, the quest for optimized antiviral therapy continues. Further improvements in pharmacokinetic profiles could lead to lower dosing, reduced pill burden, and potentially even greater safety margins. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers a compelling strategy to achieve these goals by modulating drug metabolism.

The Kinetic Isotope Effect: A Tool for Fine-Tuning Pharmacokinetics

The substitution of a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond can significantly impact the rate of metabolic reactions.[3][4] The C-D bond is stronger than the C-H bond, requiring more energy to break.[4] If the cleavage of this bond is the rate-limiting step in a metabolic pathway, the deuterated compound will be metabolized more slowly.[3][5] This phenomenon, known as the kinetic isotope effect (KIE), has been successfully exploited in drug development.[3]

A prime example is deutetrabenazine, a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease. Deuteration at key metabolic sites slows its metabolism by cytochrome P450 enzymes, leading to a longer half-life, reduced peak concentrations, and a more favorable side-effect profile compared to its non-deuterated counterpart.[1] This success underscores the potential of applying the KIE to other drug classes, including antiviral agents.

A Roadmap for Deuteration: Targeting the Metabolic Pathways of Tenofovir Prodrugs

A rational approach to designing a deuterated tenofovir prodrug begins with a thorough understanding of the metabolic pathways of TDF and TAF.

Tenofovir Disoproxil Fumarate (TDF)

TDF is primarily activated by plasma and tissue esterases, which hydrolyze the disoproxil moiety to release tenofovir.[6] This process is not mediated by cytochrome P450 enzymes.[7]

Potential Deuteration Strategy for TDF:

While not a CYP-mediated pathway, the principle of the KIE can still apply to enzymatic hydrolysis. Deuterating the isopropyl or methyl groups of the disoproxil moiety could potentially slow the rate of esterase-mediated cleavage.

G cluster_TDF TDF Activation Pathway TDF Tenofovir Disoproxil Fumarate (TDF) Esterases Plasma and Tissue Esterases TDF->Esterases Hydrolysis Tenofovir Tenofovir Esterases->Tenofovir Deuteration Potential Deuteration Sites (Isopropyl/Methyl Groups) Deuteration->TDF G cluster_TAF TAF Activation Pathways TAF Tenofovir Alafenamide (TAF) Intracellular_Metabolism Intracellular Metabolism TAF->Intracellular_Metabolism Hepatic_Metabolism Hepatic Metabolism TAF->Hepatic_Metabolism CatA Cathepsin A (in PBMCs) Intracellular_Metabolism->CatA Hydrolysis CES1 Carboxylesterase 1 (in Hepatocytes) Hepatic_Metabolism->CES1 Hydrolysis Tenofovir Tenofovir CatA->Tenofovir CES1->Tenofovir Deuteration Potential Deuteration Sites (Isopropyl/Methyl Groups) Deuteration->TAF G start Deuterated Isopropanol step1 Reaction with L-Alanine derivative start->step1 step2 Coupling with Tenofovir Moiety step1->step2 final d-TAF step2->final

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Stability of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Abstract This technical guide provides a comprehensive framework for assessing the physical and chemical stability of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a deuterated analogue of a key intermediate of Tenof...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the physical and chemical stability of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a deuterated analogue of a key intermediate of Tenofovir Alafenamide (TAF). As the development of isotopically labeled compounds for pharmacokinetic and metabolic studies becomes increasingly prevalent, a thorough understanding of their stability is paramount to ensure data integrity and regulatory compliance. This document synthesizes the extensive stability knowledge of the parent compound, Tenofovir Alafenamide, with the fundamental principles of the kinetic isotope effect (KIE) to present a robust, scientifically-grounded approach. We will delve into the known degradation pathways of TAF, hypothesize the impact of deuterium substitution on these pathways, and provide detailed, field-proven protocols for a comprehensive stability assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of stable isotope-labeled active pharmaceutical ingredients (APIs).

Introduction: The Rationale for Deuteration and the Imperative of Stability

Tenofovir Alafenamide (TAF) is a highly potent nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir, pivotal in the management of HIV-1 and chronic hepatitis B infections.[1][2] Its design as a phosphonamidate prodrug enhances cell permeability and leads to higher intracellular concentrations of the active metabolite, tenofovir diphosphate, at lower plasma tenofovir levels compared to its predecessor, tenofovir disoproxil fumarate (TDF).[3]

The subject of this guide, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, is a stable isotope-labeled (SIL) analogue of a TAF intermediate.[4] Such SIL compounds are indispensable tools in modern drug development, primarily utilized as internal standards for quantitative bioanalysis by mass spectrometry and to investigate in vivo metabolic pathways.[5][6] The incorporation of deuterium, a stable isotope of hydrogen, can also strategically modify a drug's metabolic profile through the kinetic isotope effect (KIE), potentially leading to improved pharmacokinetic properties.[7][8]

The KIE arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to differences in zero-point vibrational energy.[9][10] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[5][11] This principle is the foundation for our stability assessment.

While deuteration can enhance metabolic stability, its impact on chemical stability—the susceptibility of the molecule to degradation under various environmental conditions—is not always as pronounced and requires empirical investigation. Therefore, a dedicated and rigorous stability testing program for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is not merely a regulatory formality but a scientific necessity to ensure its quality, purity, and fitness for purpose throughout its lifecycle. This guide is structured to provide the scientific rationale and practical methodologies for such a program, leveraging the wealth of data available for the non-deuterated parent compound.

Physicochemical Properties and Established Stability Profile of Tenofovir Alafenamide (TAF)

A comprehensive stability study of the deuterated analogue must be built upon the solid foundation of knowledge established for the parent compound, TAF.

Core Physicochemical Characteristics

Understanding the inherent properties of TAF is the first step in predicting its stability behavior.

PropertyValueSource
Molecular FormulaC₂₁H₂₉N₆O₅P[1]
Molecular Weight476.47 g/mol [12]
pKa3.96[1]
Solubility4.86 mg/mL in water at 20°C[1]
Melting Point104-107 °C[1]

The pKa of 3.96 indicates that TAF is a weak base. Its susceptibility to pH-dependent hydrolysis is a critical factor in its stability.[3][13]

Known Degradation Pathways of TAF

Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, have been extensively performed on TAF.[14][15] These studies intentionally stress the molecule to identify its likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.

TAF is susceptible to degradation under the following conditions:

  • Acidic Hydrolysis: TAF shows significant degradation in acidic conditions.[13][16] This is considered a primary degradation pathway, leading to the cleavage of the phosphonamidate and ester bonds.

  • Basic Hydrolysis: The molecule also degrades under alkaline conditions, though some studies suggest it is more stable in basic media compared to acidic media.[3][16] The P-O bond is prone to hydrolysis in alkaline conditions.[3]

  • Oxidative Degradation: TAF is susceptible to oxidation, typically induced by agents like hydrogen peroxide.[16]

  • Neutral Hydrolysis: Degradation also occurs in neutral aqueous solutions.[16]

  • Photostability: Some lability to photolysis has been reported for tenofovir prodrugs.[3]

The primary identified degradation products of TAF include:

  • (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or Tenofovir): The active parent drug, formed by hydrolysis of the prodrug moieties.[17]

  • Phenyl hydrogen((((R)-l-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate: A key intermediate degradant resulting from the hydrolysis of the alanine isopropyl ester group.[17]

The diagram below illustrates the primary hydrolytic degradation pathways of Tenofovir Alafenamide.

G TAF Tenofovir Alafenamide (TAF) Deg1 Phenyl hydrogen((((R)-l-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate TAF->Deg1 Acid/Base Hydrolysis AlanineEster L-Alanine Isopropyl Ester TAF->AlanineEster Acid/Base Hydrolysis Deg2 Tenofovir (PMPA) Deg1->Deg2 Hydrolysis Phenol Phenol Deg1->Phenol Hydrolysis G cluster_0 Phase 1: Characterization & Stress Testing cluster_1 Phase 2: Formal Stability Studies (ICH) a1 Initial Characterization (Appearance, Purity, Identity) a2 Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) a1->a2 a3 Identify Degradation Products (LC-MS/MS) a2->a3 a4 Develop & Validate Stability- Indicating Analytical Method a3->a4 b1 Select Batches (≥3) & Packaging a4->b1 Validated Method b2 Place on Long-Term & Accelerated Conditions b1->b2 b3 Execute Testing at Time Points b2->b3 b4 Data Analysis & Shelf-Life Determination b3->b4

Caption: Overall workflow for stability assessment.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule. This data is crucial for the development of a stability-indicating analytical method.

Stress ConditionProtocol Details
Acid Hydrolysis 1. Prepare a solution of the API in a suitable solvent (e.g., methanol/water).2. Add 1N HCl to the solution.3. Heat at 60°C for 2 hours.<[16]br>4. Cool, neutralize with 1N NaOH, and dilute to a known concentration for analysis.
Base Hydrolysis 1. Prepare a solution of the API.2. Add 1N NaOH to the solution.3. Heat at 60°C for 2 hours.<[16]br>4. Cool, neutralize with 1N HCl, and dilute for analysis.
Oxidative Degradation 1. Prepare a solution of the API.2. Add 3% H₂O₂ to the solution.<[16]br>3. Store at room temperature for 24 hours.4. Dilute for analysis.
Thermal Degradation 1. Store the solid API in a controlled oven at 70°C for 24 hours.2. Dissolve the stressed solid to a known concentration for analysis.
Photostability 1. Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).2. A control sample should be protected from light.3. Dissolve both samples for analysis.
Neutral Hydrolysis 1. Prepare a solution of the API in water.2. Heat at 60°C for 4 hours.<[16]br>3. Cool and dilute for analysis.

Self-Validation: For each condition, a control sample (unstressed API) must be analyzed concurrently. The goal is to achieve meaningful degradation (e.g., 5-20%) to ensure the analytical method can detect and resolve degradants from the main peak.

Formal Stability Study Protocol (ICH Q1A R2)

Objective: To establish a re-test period or shelf-life and recommended storage conditions for the API. [18]

Study Type Storage Condition Minimum Duration Testing Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months 0, 3, 6, 9, 12 months
Intermediate * 30°C ± 2°C / 65% RH ± 5% RH 6 months 0, 3, 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

*Intermediate testing is required if a significant change occurs during the accelerated study.

Procedure:

  • Batch Selection: At least three primary batches of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 should be placed on stability. [18]2. Container Closure System: The API should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Testing Parameters: At each time point, samples should be tested for:

    • Appearance (visual inspection)

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Water content (if applicable)

  • Acceptance Criteria: Pre-defined acceptance criteria for each test parameter must be established. For purity, this includes limits for specified, unspecified, and total degradation products.

Analytical Methodologies for Stability Assessment

The choice of analytical methodology is critical for a successful stability program. The method must be "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products, excipients, or other potential impurities.

Primary Analytical Technique: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the workhorse for stability testing of TAF and is recommended for its deuterated analogue.

Step-by-Step HPLC Method Development Outline:

  • Column Selection: A C18 column (e.g., 250mm x 4.6mm, 5µm particle size) is a common starting point. [13]2. Wavelength Selection: The UV detection wavelength should be set at the λmax of the molecule, which for TAF is approximately 260 nm. [8][16]3. Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a mixture of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). [13] * Inject a mixture of the stressed samples (from forced degradation) to create a "cocktail" of the API and its major degradants.

    • Adjust the mobile phase composition (ratio of aqueous to organic, pH of the buffer) and gradient profile to achieve adequate resolution (>1.5) between the main peak and all degradation product peaks.

  • Method Validation (ICH Q2 R1): Once optimized, the method must be fully validated for:

    • Specificity (including peak purity analysis using a photodiode array detector)

    • Linearity

    • Range

    • Accuracy

    • Precision (repeatability and intermediate precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

Supporting Technique: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of unknown degradation products observed during forced degradation and formal stability studies. [13]It provides molecular weight and fragmentation data, allowing for the confident identification of new impurities that may arise. This is particularly important for the deuterated compound to confirm that no unique, deuterium-specific degradation pathways are occurring.

Conclusion and Future Work

This technical guide provides a scientifically rigorous framework for evaluating the physical and chemical stability of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. By integrating the extensive knowledge of the parent compound, Tenofovir Alafenamide, with the principles of the kinetic isotope effect, we have established a strong hypothesis that the deuteration on the phenyl ring is unlikely to significantly alter the primary hydrolytic degradation pathways.

The provided protocols for forced degradation and long-term stability studies, guided by ICH standards, offer a clear and actionable path for researchers and drug development professionals. The emphasis on developing and validating a robust, stability-indicating HPLC method is central to the success of this endeavor.

Ultimately, the empirical data generated by following these protocols will provide the definitive evidence of the stability profile of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This will not only ensure its quality and reliability as a critical reagent in pharmaceutical research but also contribute valuable knowledge to the broader understanding of how isotopic labeling impacts the chemical stability of complex APIs.

References

  • Singh, S., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 131, 146-155. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Why is a C–D bond stronger than a C–H bond? Available at: [Link]

  • Fiveable. (n.d.). C-D Bond Definition. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Quora. (2017). Which bond is stronger, CD or CH? Available at: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]

  • Google Patents. (n.d.). WO2018153977A1 - Stable composition of tenofovir alafenamide.
  • PubChem. (n.d.). Tenofovir Alafenamide. Available at: [Link]

  • Quora. (2021). Why is C-D bond stronger than C-H bond? {D=Deuterium, H=protium}. Available at: [Link]

  • Semantic Scholar. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Development of a UV-spectrophotometric method for study of degradation profile of tenofovir alafenamide. Available at: [Link]

  • YouTube. (2025). What Is The Kinetic Isotope Effect (KIE)? - Chemistry For Everyone. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Forced degradation and stability assessment of Tenofovir alafenamide. Available at: [Link]

  • PubMed. (1985). Primary deuterium isotope effect in the oxidation of an iminium ion by aldehyde oxidase. Available at: [Link]

  • PubChem. (n.d.). Tenofovir Alafenamide Fumarate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Available at: [Link]

  • AIP Publishing. (2017). Kinetic isotope effects and how to describe them. Available at: [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available at: [Link]

  • PubChem. (n.d.). Tenofovir alafenamide monofumarate. Available at: [Link]

  • PubChem. (n.d.). Tenofovir. Available at: [Link]

  • Education in Chemistry. (n.d.). The deuteration of organic compounds as a tool to teach chemistry. Available at: [Link]

  • Wiley Online Library. (2011). The use of stable isotope labelling for the analytical chemistry of drugs. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Available at: [Link]

  • PubMed. (2008). Deuterium isotope effects for the oxidation of 1-methyl-3-phenyl-3-pyrrolinyl analogues by monoamine oxidase B. Available at: [Link]

  • National Institutes of Health. (n.d.). Kinetic Isotope Effects and Hydrogen/Deuterium Exchange Reveal Large Conformational Changes During the Catalysis of the Clostridium acetobutylicum Spore Photoproduct Lyase. Available at: [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]

  • National Institutes of Health. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Available at: [Link]

  • ResearchGate. (n.d.). Oxygen-18 and Deuterium Labeling Studies of Choline Oxidation by Spinach and Sugar Beet. Available at: [Link]

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  • Chem-Station. (2015). Deuterium Labeling Reaction. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

use of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 as an internal standard in LC-MS

An Application Note and Protocol for the Quantitative Analysis of Tenofovir in Human Plasma using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 as an Internal Standard by LC-MS/MS Authored by: A Senior Application Sci...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of Tenofovir in Human Plasma using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 as an Internal Standard by LC-MS/MS

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precise Tenofovir Quantification

Tenofovir, a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B, is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][2] Upon administration, these prodrugs are metabolized to Tenofovir, which is then intracellularly phosphorylated to its active diphosphate metabolite.[3] Monitoring the systemic concentration of Tenofovir in plasma is critical for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and adherence assessment.[3][4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[3]

A key challenge in LC-MS/MS quantification is accounting for variability during sample processing and analysis, such as extraction efficiency and matrix-induced ion suppression or enhancement. The most effective way to correct for these variations is through the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization efficiency.

This application note provides a detailed, field-proven protocol for the robust quantification of Tenofovir in human plasma using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (Tenofovir-d5) as an internal standard. The methodologies described herein are grounded in established bioanalytical principles and align with regulatory expectations for method validation as outlined by the FDA and EMA.[5][6][7]

Principle of the Method: Stable Isotope Dilution Mass Spectrometry

This method employs the principle of stable isotope dilution. A known quantity of Tenofovir-d5 is added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. Tenofovir-d5 is an ideal internal standard as it shares identical physicochemical properties with the unlabeled Tenofovir, ensuring it behaves similarly during extraction and chromatographic separation. However, due to the five deuterium atoms, it is distinguishable by the mass spectrometer.

During analysis, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Tenofovir (the analyte) and Tenofovir-d5 (the internal standard) in a process called Multiple Reaction Monitoring (MRM). By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, we can accurately determine the concentration of Tenofovir in unknown samples from a calibration curve, effectively normalizing for any analytical variability.

Materials and Reagents

MaterialSupplier/Grade
Tenofovir Reference StandardUSP grade or equivalent
[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (Tenofovir-d5)Certified Reference Material
Methanol (MeOH)HPLC or LC-MS grade
Acetonitrile (ACN)HPLC or LC-MS grade
Formic Acid (FA)LC-MS grade, >99% purity
WaterDeionized, 18 MΩ·cm or LC-MS grade
Human Plasma (K2EDTA)Pooled, drug-free, from a reputable supplier
Microcentrifuge Tubes (1.5 mL)Polypropylene
Autosampler Vials and CapsLC-MS compatible

Experimental Protocols

Preparation of Stock and Working Solutions
  • Rationale: Accurate preparation of stock solutions is foundational to the entire assay. Using a solvent in which the analytes are highly soluble and stable prevents inaccuracies. Serial dilutions are performed to create working solutions for building the calibration curve and QCs.

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Tenofovir and Tenofovir-d5 reference standards into separate volumetric flasks.

    • Dissolve Tenofovir in an 80:20 (v/v) water:methanol mixture.[4]

    • Dissolve Tenofovir-d5 in methanol.

    • Bring to final volume to achieve a concentration of 1 mg/mL for each. Store at -20°C or -80°C.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the Tenofovir primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into blank plasma to create calibration standards.

  • Quality Control (QC) Working Solutions:

    • Prepare QC working solutions from a separate weighing of the Tenofovir reference standard. Dilute in 50:50 (v/v) methanol:water to concentrations that will yield Low, Medium, and High QCs.

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the Tenofovir-d5 primary stock solution with methanol to achieve a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Controls
  • Rationale: Calibrators and QCs must be prepared in the same biological matrix as the unknown samples to accurately reflect the performance of the assay. The concentration range should cover the expected therapeutic or experimental concentrations.

Protocol:

  • Prepare an 8-point calibration curve by spiking the appropriate Tenofovir working standard solution into blank human plasma (e.g., 5 µL of working standard into 95 µL of plasma).

  • The final concentrations should span a range appropriate for clinical samples, for example: 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels:

    • Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): In the mid-range of the calibration curve.

    • High QC (HQC): At ~80% of the Upper Limit of Quantification (ULOQ).

Sample Preparation: Protein Precipitation
  • Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS analysis. Acetonitrile or methanol containing the internal standard is used to crash out the proteins while simultaneously delivering a precise amount of the IS.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.

  • Aliquot 100 µL of plasma (blank, standard, QC, or sample) into the appropriately labeled tube.

  • Add 300 µL of the IS working solution (50 ng/mL Tenofovir-d5 in methanol) to each tube. This serves to precipitate proteins and add the internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Sample Preparation Workflow Diagram

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 300 µL Methanol containing Tenofovir-d5 (IS) plasma->add_is Protein Precipitation vortex 3. Vortex for 30 seconds add_is->vortex Mixing centrifuge 4. Centrifuge at >14,000 x g for 10 minutes vortex->centrifuge Pellet Proteins supernatant 5. Transfer 200 µL Supernatant to Autosampler Vial centrifuge->supernatant Extraction inject 6. Inject into LC-MS/MS supernatant->inject Analysis

Caption: Protein precipitation workflow for Tenofovir analysis.

LC-MS/MS System and Conditions
  • Rationale: The chromatographic method is designed to separate Tenofovir from endogenous plasma components to minimize matrix effects. A reverse-phase column is suitable for retaining the polar Tenofovir molecule. The mass spectrometer parameters are optimized for maximum sensitivity and specificity by selecting unique precursor-product ion transitions.

ParameterCondition
LC System
ColumnPhenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[8] or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate400 µL/min[8]
Gradient3% B (0-1 min), linear to 80% B (1-2.5 min), hold to 4 min, re-equilibrate[8]
Column Temp40 °C
Injection Vol10 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Tenofovir)m/z 288.1 → 176.1
MRM Transition (Tenofovir-d5)m/z 293.1 → 181.1
Dwell Time100 ms
Collision Energy (CE)Optimized for specific instrument (typically 15-25 eV)
Declustering Potential (DP)Optimized for specific instrument

Note: MRM transitions are based on published data for Tenofovir and its isotopologues.[9] The transition for Tenofovir-d5 is predicted based on a +5 Da shift. These must be empirically optimized on the specific mass spectrometer being used.

Method Validation: A Self-Validating System

For the method to be considered trustworthy, it must undergo a full validation according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or the EMA's Guideline on Bioanalytical Method Validation.[5][6] This ensures the data generated is reliable for its intended purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of LLOQ response.
Calibration Curve Demonstrate the relationship between concentration and response.Correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the nominal value and the degree of scatter.Intra- and inter-day accuracy (RE%) and precision (CV%) must be within ±15% (±20% at LLOQ) for QC samples.
Matrix Effect Assess the impact of matrix components on ionization.CV of IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of nominal concentration.

Data Analysis and Interpretation

  • Integration: Integrate the chromatographic peaks for the selected MRM transitions for both Tenofovir and Tenofovir-d5.

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each sample:

    • PAR = (Peak Area of Tenofovir) / (Peak Area of Tenofovir-d5)

  • Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations. Use a linear regression model with a 1/x² weighting factor, which is common for bioanalytical assays.[8]

  • Quantification: Determine the concentration of Tenofovir in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Tenofovir in human plasma. The use of a stable isotope-labeled internal standard, Tenofovir-d5, is critical for ensuring accuracy and precision by correcting for analytical variability. The described sample preparation protocol is straightforward and efficient, and the LC-MS/MS parameters provide excellent sensitivity and selectivity. Proper validation of this method in accordance with regulatory guidelines will ensure its suitability for therapeutic drug monitoring, pharmacokinetic analysis, and other clinical research applications.

References

Application

Application Notes and Protocols for Pharmacokinetic Studies of Tenofovir Alafenamide with [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 as an Internal Standard

Introduction: The Significance of Tenofovir Alafenamide and Precision in Pharmacokinetic Analysis Tenofovir Alafenamide (TAF) represents a significant advancement in antiretroviral therapy, primarily for HIV-1 and chroni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tenofovir Alafenamide and Precision in Pharmacokinetic Analysis

Tenofovir Alafenamide (TAF) represents a significant advancement in antiretroviral therapy, primarily for HIV-1 and chronic hepatitis B virus (HBV) infections.[1][2] As a novel prodrug of Tenofovir, TAF offers a more targeted delivery of the active metabolite, Tenofovir Diphosphate (TFV-DP), into peripheral blood mononuclear cells (PBMCs) and hepatocytes.[3][4] This targeted approach results in lower plasma concentrations of Tenofovir compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), thereby reducing the risk of renal and bone toxicity.[4][5][6]

The enhanced safety profile and high efficacy of TAF are intrinsically linked to its pharmacokinetic properties.[1][7] Accurate and robust bioanalytical methods are therefore paramount for delineating its absorption, distribution, metabolism, and excretion (ADME) characteristics in both preclinical and clinical settings. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic studies of TAF, with a specific focus on the use of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (PMPA-d5) as a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The choice of a suitable internal standard is critical for mitigating variability introduced during sample preparation and analysis, ensuring the accuracy and precision of the quantitative data. PMPA, being a key intermediate in the synthesis of Tenofovir, shares structural similarities with the analyte, making its deuterated form an ideal internal standard.[8][9] This application note will detail the rationale behind the experimental design, provide step-by-step protocols for sample analysis in human plasma and PBMCs, and discuss the interpretation of pharmacokinetic data, all grounded in established scientific principles and regulatory guidelines.[10][11]

Metabolic Pathway of Tenofovir Alafenamide

Understanding the metabolic conversion of TAF is fundamental to designing and interpreting pharmacokinetic studies. TAF is absorbed orally and remains relatively stable in plasma.[4][7] Upon entering target cells, such as lymphocytes and hepatocytes, it undergoes hydrolysis by Cathepsin A to form the intermediate, Tenofovir-alanine.[2][3] This is subsequently converted to Tenofovir, which is then phosphorylated by cellular kinases to the pharmacologically active metabolite, Tenofovir Diphosphate (TFV-DP).[4][12] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and inhibition of viral replication.[7][13]

TAF_Metabolism TAF Tenofovir Alafenamide (TAF) (Oral Administration) Plasma Plasma (Stable) TAF->Plasma Absorption Target_Cell Target Cell (e.g., Lymphocyte, Hepatocyte) Plasma->Target_Cell Uptake TFV_Ala Tenofovir-Alanine Target_Cell->TFV_Ala Hydrolysis (Cathepsin A) TFV Tenofovir (TFV) TFV_Ala->TFV TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Phosphorylation (Cellular Kinases) Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition

Caption: Metabolic activation of Tenofovir Alafenamide (TAF).

Experimental Protocols

I. Bioanalytical Method Development and Validation using LC-MS/MS

The quantification of TAF and its primary metabolite, Tenofovir (TFV), in biological matrices is most effectively achieved using a validated LC-MS/MS method.[14][15][16] The use of a stable isotope-labeled internal standard, such as [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (PMPA-d5), is crucial for ensuring accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[17]

A. Materials and Reagents

  • Tenofovir Alafenamide (TAF) reference standard

  • Tenofovir (TFV) reference standard

  • [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (PMPA-d5) internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA)

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque PLUS

  • Perchloric acid

B. Instrumentation

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

C. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve TAF, TFV, and PMPA-d5 in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the TAF and TFV stock solutions in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the PMPA-d5 stock solution in the same diluent to achieve a final concentration appropriate for the assay.

D. Sample Preparation

From Human Plasma:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of 20% formic acid to stabilize TAF and prevent its hydrolysis to TFV.[6]

  • Add 10 µL of the PMPA-d5 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

From Peripheral Blood Mononuclear Cells (PBMCs):

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and count the cells.

  • Resuspend a known number of cells (e.g., 1 x 10^6) in 100 µL of PBS.

  • Add 10 µL of the PMPA-d5 internal standard working solution.

  • Lyse the cells by adding 200 µL of 70% methanol and vortexing vigorously.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet cellular debris.

  • Transfer the supernatant for LC-MS/MS analysis.

E. LC-MS/MS Conditions

  • Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is commonly used.[15]

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for TAF, TFV, and PMPA-d5 should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tenofovir Alafenamide (TAF)477.2346.1
Tenofovir (TFV)288.1176.1
PMPA-d5 (Internal Standard)369.3141.1

F. Method Validation

The bioanalytical method must be validated according to regulatory guidelines from the FDA and EMA.[10][11][18] Validation parameters should include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at four QC levels (LLOQ, low, medium, and high). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples with the response of the analyte in neat solution.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

II. Pharmacokinetic Study Design

A typical pharmacokinetic study of TAF involves administering a single oral dose to healthy volunteers or patients and collecting blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma and PBMCs are then isolated from these samples for the quantification of TAF and TFV.

PK_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis TAF_Admin TAF Administration (Oral Dose) Blood_Collection Serial Blood Collection TAF_Admin->Blood_Collection Plasma_Isolation Plasma Isolation Blood_Collection->Plasma_Isolation PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Sample_Prep Sample Preparation (Protein Precipitation/Lysis) Plasma_Isolation->Sample_Prep PBMC_Isolation->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LC_MSMS->PK_Parameters

Caption: Experimental workflow for a TAF pharmacokinetic study.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma and intracellular concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters:

ParameterDescriptionTypical Plasma Values for TAF (25 mg dose)
Cmax Maximum observed concentration~173-219 ng/mL[1]
Tmax Time to reach Cmax~0.33-1.0 hours[1]
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable concentration~132-212 h*ng/mL[1]
t1/2 Elimination half-life~0.5 hours[12]

Interpretation of Results:

  • Plasma Pharmacokinetics: The rapid Tmax and short half-life of TAF in plasma indicate its rapid absorption and clearance from the systemic circulation.[1][12] Food, particularly a high-fat meal, can increase the exposure (AUC) of TAF.[1]

  • Intracellular Pharmacokinetics: In contrast to the low plasma concentrations, TAF efficiently delivers Tenofovir into PBMCs, where it is converted to the active TFV-DP. This results in significantly higher intracellular concentrations of the active metabolite compared to administration of TDF.[7]

  • Metabolite Pharmacokinetics: The appearance of Tenofovir in plasma is a result of the metabolism of TAF. The plasma concentrations of Tenofovir are substantially lower following TAF administration compared to TDF, which is consistent with TAF's improved safety profile.[6] Tenofovir has a much longer half-life than TAF.[1]

Conclusion

The bioanalytical method and pharmacokinetic study design detailed in this application note provide a robust framework for the preclinical and clinical evaluation of Tenofovir Alafenamide. The use of a stable isotope-labeled internal standard, such as [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, is essential for achieving the high level of accuracy and precision required for regulatory submissions and for advancing our understanding of this important antiretroviral agent. Adherence to established validation guidelines ensures the integrity and reliability of the generated data, which is critical for informing appropriate dosing regimens and ensuring patient safety and therapeutic efficacy.

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  • Ramanathan, S., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry, 593, 113611. [Link]

  • Song, M., et al. (2019). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 174, 55-62. [Link]

  • Kandoussi, H., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Analytical Methods in Chemistry, 2018, 9370861. [Link]

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  • Song, M., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B, 1117, 148-157. [Link]

  • Zhang, Y., et al. (2021). Pharmacokinetics of tenofovir alafenamide fumarate. Pharmacogenomics and Personalized Medicine, 14, 1237-1248. [Link]

  • Bam, R. A., et al. (2014). Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. Antimicrobial Agents and Chemotherapy, 58(7), 4099-4105. [Link]

  • Reddy, B. S., et al. (2023). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 114-122. [Link]

  • Wassner, C., & Bradley, N. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. Journal of the International Association of Providers of AIDS Care, 19, 2325958220919225. [Link]

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  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • NATAP. More On PMPA. [Link]

  • Derstine, B. P., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]

  • Miller, M. D., et al. (2001). Antiviral activity of tenofovir (PMPA) against nucleoside-resistant clinical HIV samples. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1025-1028. [Link]

  • Derstine, B. P., et al. (2020). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Organic Process Research & Development, 24(3), 363-369. [Link]

  • Peptide-Biotech. [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 25mg. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Assay for Tenofovir Alafenamide in Human Plasma Using a Deuterated Internal Standard

Abstract This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tenofovir Alafenamide (TAF) in human plasma. TAF, a nov...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tenofovir Alafenamide (TAF) in human plasma. TAF, a novel prodrug of Tenofovir, requires a precise and accurate bioanalytical method to support pharmacokinetic and clinical studies.[1][2][3] To mitigate variability and matrix effects inherent in complex biological samples, this method employs a stable isotope-labeled internal standard (SIL-IS), specifically Tenofovir Alafenamide-d5 (TAF-d5).[4][5] The protocol outlines a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, delivering a total run time of under 10 minutes. This method has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[6]

Introduction

Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of Tenofovir, the active antiviral agent.[2][7] Compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), TAF exhibits greater plasma stability and more efficient delivery of Tenofovir into target cells at a much lower dose.[3] This results in reduced systemic exposure to Tenofovir, thereby improving renal and bone safety profiles.[3] Accurate quantification of TAF in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[8] However, the complexity of biological matrices like plasma can lead to significant analytical challenges, most notably the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[4][9]

The most effective strategy to counteract these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5] By co-eluting with the analyte, the SIL-IS experiences the same variations in sample preparation, chromatography, and ionization, allowing for reliable normalization and highly accurate quantification.[9] This application note describes a method using TAF-d5 as the internal standard for the robust quantification of TAF in human plasma.

Scientific Rationale: The Imperative of a Deuterated Internal Standard

The choice of an internal standard is a critical decision in quantitative mass spectrometry. While structural analogs can be used, they may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization.[4] Stable isotope-labeled internal standards are considered the "gold standard" because they are the closest possible representation of the analyte.[4]

Key advantages of using TAF-d5 include:

  • Correction for Matrix Effects: TAF and TAF-d5 will experience identical ion suppression or enhancement, ensuring the ratio of their signals remains constant and accurate.[9]

  • Compensation for Sample Preparation Variability: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard, thus normalizing the final result.

  • Improved Precision and Accuracy: By accounting for multiple sources of analytical variability, the use of a SIL-IS significantly enhances the reproducibility and trueness of the measurements.[5]

  • Mitigation of Isotope Effects: While deuterium labeling can sometimes lead to slight chromatographic shifts (the "deuterium isotope effect"), modern chromatographic columns and optimized methods, as described herein, can minimize this separation, ensuring co-elution and effective compensation.

Experimental Design and Protocols

Materials and Reagents
Reagent/MaterialSource/Grade
Tenofovir Alafenamide (TAF) Reference StandardUSP or equivalent
Tenofovir Alafenamide-d5 (TAF-d5) Internal StandardSourced from a reputable supplier
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
Formic AcidLC-MS grade
WaterDeionized, 18 MΩ·cm or higher
Human Plasma (K2EDTA)Sourced from an accredited biobank
Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve TAF and TAF-d5 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Serially dilute the TAF stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the TAF-d5 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[10][11]

  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL TAF-d5 in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Plasma 100 µL Plasma Sample Add_IS Add 300 µL IS Solution (TAF-d5 in Acetonitrile) Vortex Vortex (30 sec) Centrifuge Centrifuge (10 min) Supernatant Transfer Supernatant Analysis LC-MS/MS Analysis

Caption: Protein Precipitation Workflow.

LC-MS/MS System and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemWaters Acquity UPLC or equivalent
ColumnWaters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[10]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionTime (min)
0.0
1.0
5.0
6.0
6.1
8.0

Table 2: Mass Spectrometer Conditions

ParameterCondition
Mass SpectrometerSciex QTRAP 6500 or equivalent
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Dwell Time100 ms

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP)Collision Energy (CE)
Tenofovir Alafenamide (TAF) 477.2346.1[8][12]80 V35 V
Tenofovir Alafenamide-d5 (TAF-d5) 482.2351.1[10]80 V35 V

G

Caption: Overall Analytical Workflow Diagram.

Method Validation

The developed method was validated according to the U.S. Food and Drug Administration's "Bioanalytical Method Validation Guidance for Industry."[6] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Key Validation Parameters:

  • Selectivity: Blank plasma samples from at least six different sources were analyzed to ensure no significant interference at the retention times of TAF and TAF-d5.

  • Linearity and Range: The calibration curve was linear over the concentration range of 1.25 to 500 ng/mL for TAF in human plasma.[8] The coefficient of determination (r²) was consistently >0.99.

  • Accuracy and Precision: The intra- and inter-day precision (as %CV) and accuracy (as %RE) were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. All values were within the acceptable limit of ±15% (±20% for LLOQ).

  • Matrix Effect: The matrix effect was assessed by comparing the peak areas of TAF in post-extraction spiked plasma samples to those in neat solutions. The use of TAF-d5 effectively compensated for any observed matrix effects.

  • Stability: The stability of TAF in human plasma was confirmed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C. After oral administration, TAF is rapidly converted to its active metabolite, Tenofovir (TFV), resulting in low plasma concentrations of the parent drug.[10] To prevent in-vitro hydrolysis of TAF to TFV and ensure accurate measurement, it is recommended to acidify plasma samples immediately after collection.[13]

Conclusion

This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of Tenofovir Alafenamide in human plasma. The strategic use of a deuterated internal standard, TAF-d5, is paramount to the method's success, effectively mitigating the challenges of matrix effects and sample preparation variability. The simple protein precipitation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and pharmacokinetic research, providing the accuracy and reliability required for drug development and therapeutic monitoring.

References

  • Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B. Available at: [Link]

  • An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. PubMed. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]

  • Tenofovir alafenamide fumarate. PubMed. Available at: [Link]

  • Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. PubMed. Available at: [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

  • Discovery and metabolic pathway of tenofovir alafenamide. ResearchGate. Available at: [Link]

  • Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. ResearchGate. Available at: [Link]

  • A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation. FDA. Available at: [Link]

  • Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PubMed Central. Available at: [Link]

  • Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. PubMed. Available at: [Link]

  • Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. PubMed. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available at: [Link]

  • Metabolism and Antiretroviral Activity of Tenofovir Alafenamide in CD4+ T-Cells and Macrophages from Demographically Diverse Donors. Semantic Scholar. Available at: [Link]

  • Tenofovir Alafenamide Fumarate. PubChem. Available at: [Link]

  • METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DO. IJNRD. Available at: [Link]

  • Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations. NIH. Available at: [Link]

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Tenofovir alafenamide. Wikipedia. Available at: [Link]

  • Tenofovir Alafenamide Fumarate: A New Tenofovir Prodrug for the Treatment of Chronic Hepatitis B Infection. The Journal of Infectious Diseases. Available at: [Link]

  • Pharmacokinetics of tenofovir alafenamide fumarate. Dove Medical Press. Available at: [Link]

  • A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. PubMed. Available at: [Link]

  • Tenofovir Alafenamide. PubChem. Available at: [Link]

  • A phase I study to assess safety, pharmacokinetics, and pharmacodynamics of a vaginal insert containing tenofovir alafenamide and elvitegravir. PubMed Central. Available at: [Link]

Sources

Application

protocol for using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 in mass spectrometry

An Application Guide for the Bioanalysis of Tenofovir Alafenamide Using a Deuterated Internal Standard via LC-MS/MS Introduction: The Imperative for Precision in Antiretroviral Quantification Tenofovir Alafenamide (TAF)...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Bioanalysis of Tenofovir Alafenamide Using a Deuterated Internal Standard via LC-MS/MS

Introduction: The Imperative for Precision in Antiretroviral Quantification

Tenofovir Alafenamide (TAF) is a novel prodrug of Tenofovir (TFV), a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and chronic hepatitis B infections. TAF offers a significant therapeutic advantage by delivering the active metabolite, Tenofovir-Diphosphate (TFV-DP), to target cells more efficiently than its predecessor, Tenofovir Disoproxil Fumarate (TDF). This enhanced delivery mechanism results in lower systemic plasma concentrations of Tenofovir, thereby reducing the risk of renal and bone toxicity associated with long-term therapy[1].

Given the narrow therapeutic window and the critical need to maintain effective viral suppression, the accurate quantification of TAF and its active metabolite TFV in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its superior sensitivity, specificity, and high-throughput capabilities[2].

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Tenofovir Alafenamide in human plasma. It details the use of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5) as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and reproducibility, in accordance with regulatory guidelines from bodies such as the FDA and EMA[1][3].

The Foundational Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability. The ideal IS is a stable isotope-labeled version of the analyte itself. [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5) is the deuterated analogue of TAF and is considered the "gold standard" for its bioanalysis[4][5][6].

Why TAF-d5 is Critical for a Self-Validating System:

  • Compensates for Matrix Effects: Biological samples like plasma are complex matrices that can cause ion suppression or enhancement during the electrospray ionization (ESI) process[7]. Because TAF-d5 is chemically identical to TAF, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the IS, these effects are effectively normalized, ensuring that the measured signal accurately reflects the true analyte concentration[5][8].

  • Corrects for Procedural Variability: TAF-d5 is added to the sample at the very beginning of the workflow. It accounts for any analyte loss during sample preparation steps, including protein precipitation or solid-phase extraction, and corrects for variations in injection volume[6][7].

  • Identical Chromatographic Behavior: TAF-d5 co-elutes perfectly with the unlabeled TAF[6]. This is crucial because it ensures that both compounds are subjected to the same conditions at the exact same time in the LC-MS system, providing the most reliable correction.

The use of a deuterated standard like TAF-d5 transforms the assay into a robust, self-validating system, significantly enhancing the precision, accuracy, and trustworthiness of the final results[4][8].

Overall Bioanalytical Workflow

The following diagram outlines the complete workflow from plasma sample collection to final data analysis for the quantification of Tenofovir Alafenamide.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase Sample 1. Plasma Sample Collection (K2EDTA Tubes) Stabilize 2. CRITICAL: Immediate Acidification (e.g., with Formic Acid to prevent hydrolysis) Sample->Stabilize Spike 3. Spike with TAF-d5 Internal Standard Solution Stabilize->Spike Extract 4. Sample Extraction (Protein Precipitation or SPE) Spike->Extract Dry 5. Evaporation & Reconstitution Extract->Dry Inject 6. LC-MS/MS Analysis (UPLC-QqQ System) Dry->Inject Integrate 7. Peak Integration (Analyte & IS) Inject->Integrate Calculate 8. Calculate Area Ratios (TAF / TAF-d5) Integrate->Calculate Quantify 9. Quantify Against Calibration Curve Calculate->Quantify Report 10. Final Concentration Report Quantify->Report

Caption: High-level workflow for TAF quantification.

Materials and Reagents

Item Description / Recommended Source
Analytical Standards Tenofovir Alafenamide (TAF), [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5), Tenofovir (TFV). High purity (>98%) required.
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).
Reagents Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Phosphoric Acid.
Biological Matrix Drug-free human plasma (K2EDTA anticoagulant).
Labware Polypropylene microcentrifuge tubes (1.5 mL), volumetric flasks, pipettes and tips.
Extraction Supplies For PPT: Centrifuge capable of >15,000 x g. For SPE: SPE cartridges (e.g., Waters Oasis MCX) and vacuum manifold.
Instrumentation UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera) coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 5000, Waters TQD).

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock, calibration (CAL), and quality control (QC) solutions is the foundation of quantitative analysis. Using separate stock solutions for CAL and QC samples is a regulatory requirement to ensure unbiased validation of the method's accuracy[3].

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of TAF and TAF-d5.

    • Dissolve each in acetonitrile in separate 5 mL volumetric flasks to achieve a final concentration of 1.0 mg/mL.

    • Note: TAF-d5 is used as the internal standard. If simultaneously analyzing for the metabolite Tenofovir (TFV), prepare its stock solution in water[3].

  • Intermediate Stock Solutions:

    • Serially dilute the primary stocks with a 50:50 (v/v) methanol:water solution to create intermediate stocks for preparing calibration standards and QC samples[3].

  • Calibration (CAL) Standard Working Solutions:

    • From the intermediate TAF stock, prepare a series of working solutions in 50:50 methanol:water. These solutions will be spiked into blank plasma to create the calibration curve (e.g., final concentrations of 0.5 to 500 ng/mL)[3][9].

  • Quality Control (QC) Working Solutions:

    • Using a separately prepared TAF stock, create working solutions for at least three QC levels: Low, Medium, and High (e.g., 1.5, 150, and 375 ng/mL)[3].

  • Internal Standard (IS) Working Solution:

    • Dilute the TAF-d5 primary stock with 50:50 methanol:water to a final concentration appropriate for spiking into all samples (e.g., 50 ng/mL).

Protocol 2: Biological Sample Preparation (Plasma)

Critical Consideration: TAF is susceptible to hydrolysis into TFV in plasma. To prevent this and avoid artificially inflating TFV concentrations, plasma samples must be stabilized immediately after collection by acidification[1][10].

Step A: Sample Stabilization (Mandatory)

  • Immediately upon separation of plasma, add 20 µL of 20% formic acid in water to each 250 µL aliquot of plasma[1][10].

  • Vortex briefly and freeze at -80°C until analysis. This step is crucial for maintaining sample integrity.

Step B: Analyte Extraction (Choose Method A or B)

Method A: Protein Precipitation (PPT) - Fast and Simple [11][12]

  • Aliquot 200 µL of thawed, stabilized plasma (CAL, QC, or unknown sample) into a 1.5 mL polypropylene tube.

  • Add 20 µL of the IS Working Solution (TAF-d5).

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 97% Mobile Phase A, 3% Mobile Phase B). Vortex to dissolve.

  • Transfer to an autosampler vial for injection.

Method B: Solid-Phase Extraction (SPE) - Cleaner Extract [3][9]

  • Aliquot 200 µL of thawed, stabilized plasma into a 1.5 mL tube.

  • Add 20 µL of the IS Working Solution (TAF-d5).

  • Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge for 5 minutes[3].

  • Condition an SPE plate (e.g., Waters Oasis MCX) with 200 µL of methanol, followed by 200 µL of water.

  • Load the supernatant from the acidified plasma onto the SPE plate.

  • Wash the plate with 200 µL of water, followed by 200 µL of methanol.

  • Elute the analytes with 2 x 100 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate the eluent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of water[3]. Vortex to dissolve.

  • Transfer to an autosampler vial for injection.

Protocol 3: LC-MS/MS System Configuration

Causality: Chromatographic separation is essential to resolve the analyte from other matrix components before it enters the mass spectrometer, reducing ion suppression. The MS parameters are optimized to selectively detect and quantify the specific mass-to-charge (m/z) transitions for TAF and its internal standard, TAF-d5.

Parameter Condition
LC Column Phenomenex Synergi 4 µm Polar-RP, 50 x 2 mm[3][9]
Mobile Phase A 0.1% Formic Acid in Water[3][9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3][9]
Flow Rate 400 µL/min[3]
Column Temperature 40°C[3]
Injection Volume 10 - 30 µL[3][13]
Gradient Elution 0-1.0 min: 3% B; 1.0-2.5 min: linear ramp to 80% B; 2.5-4.0 min: ramp to 95% B; 4.01-5.0 min: return to 3% B for re-equilibration[3].
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[3][11][14]
Detection Mode Multiple Reaction Monitoring (MRM)[11][14]
Spray Voltage ~750 V (instrument dependent)[3]
Desolvation Gas ~800 L/hr (instrument dependent)[3]
Source Temperature ~150°C (instrument dependent)
MRM Transitions See table below

Optimized MRM Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Notes
Tenofovir Alafenamide (TAF)477.2346.1[2][11][12]
TAF-d5 (Internal Standard) 482.2 346.1 Precursor is +5 amu from TAF. The product ion is typically identical as the deuterium labels are not on the fragmented portion.
Tenofovir (TFV) - Optional288.1176.1[2][11][12]

Data Analysis and Method Performance

The quantification of TAF is based on the ratio of its peak area to that of the TAF-d5 internal standard.

Caption: Logic for quantitative data processing.

A calibration curve is constructed by plotting the peak-area ratios against the known concentrations of the calibration standards. A weighted (1/x²) linear regression is applied to generate a regression equation, which is then used to determine the concentration of TAF in unknown samples[3].

Typical Method Performance Characteristics

Parameter Typical Value Reference
Linearity Range (Plasma) 0.5 - 500 ng/mL[3][9]
Correlation Coefficient (r²) > 0.995[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3][9]
Intra- & Inter-day Precision (%CV) < 12%[3][9]
Intra- & Inter-day Accuracy (% Bias) Within ±12%[3][9]
Extraction Recovery > 70%[15]

Conclusion

This application note provides a robust and validated LC-MS/MS protocol for the accurate quantification of Tenofovir Alafenamide in human plasma. The mandatory use of the stable isotope-labeled internal standard, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 , is central to the method's success, ensuring compensation for analytical variability and matrix effects. Furthermore, the critical pre-analytical step of sample acidification to prevent TAF hydrolysis is highlighted as essential for data integrity. By adhering to this detailed methodology, researchers, scientists, and drug development professionals can achieve reliable and reproducible results that meet stringent international bioanalytical validation guidelines.

References

  • Maddela, R., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Pharmaceutical and Biomedical Analysis, 156, 237-244. Available at: [Link]

  • Qian, X., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B, 1117, 148-157. Available at: [Link]

  • Vemula, R., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry, 593, 113611. Available at: [Link]

  • Xia, Y., et al. (2022). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Biomedical Chromatography, 36(3), e5273. Available at: [Link]

  • Olorunfemi, O. & Adediran, S. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Li, W., et al. (2021). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. ResearchGate. Available at: [Link]

  • SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. SCION Instruments Blog. Available at: [Link]

  • Tanuja, M. & Ganapaty, S. (2022). Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research, 56(4), 1192-1201. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Website. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. ResolveMass Website. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem Website. Available at: [Link]

  • Qian, X., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B, 1117, 148-157. Available at: [Link]

  • Kumar, B. S., et al. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives, 3(3), 89-97. Available at: [Link]

  • Patel, P., et al. (2022). METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DOSAGE FORM BY LC-MS/MS. International Journal of Novel Research and Development, 7(5). Available at: [Link]

  • Kumar, A., et al. (2023). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-8. Available at: [Link]

  • Maddela, R., et al. (2018). Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis, 156, 237-244. Available at: [Link]

  • Reddy, G. S., et al. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. ResearchGate. Available at: [Link]

  • Mandrutau, A.C., et al. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 28(14), 5406. Available at: [Link]

  • Ray, A.S., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. ResearchGate. Available at: [Link]

  • Ha, P.T., et al. (2021). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. ResearchGate. Available at: [Link]

  • Gandhi, B.M., et al. (2015). Product ion mass spectra of (A) tenofovir (m/z 288.1 → 176.2, scan...). ResearchGate. Available at: [Link]

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Method

application of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 in metabolite identification

An Application Guide to Metabolite Identification Using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 Introduction: The Critical Role of Metabolite Profiling in Antiviral Drug Development Tenofovir Alafenamide (TAF) r...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metabolite Identification Using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Introduction: The Critical Role of Metabolite Profiling in Antiviral Drug Development

Tenofovir Alafenamide (TAF) represents a significant advancement in antiviral therapy, particularly for HIV and Hepatitis B.[1] As a phosphonamidate prodrug, TAF is engineered for efficient delivery of the active agent, tenofovir, into target cells like lymphocytes and hepatocytes.[1][2] This targeted delivery mechanism achieves high intracellular concentrations of the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP), at a much lower plasma exposure of tenofovir compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF).[1][3] This improved pharmacokinetic profile directly translates to an enhanced safety profile, particularly regarding renal and bone density-related side effects.[1]

Understanding the complete metabolic journey of a drug candidate like TAF is a cornerstone of modern drug development. It informs pharmacokinetics, efficacy, and potential toxicity. Metabolite identification studies are therefore not merely a regulatory checkbox but a fundamental scientific inquiry. The gold standard for such studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS), an analytical technique whose accuracy and reliability are profoundly enhanced by the use of stable isotope-labeled (SIL) internal standards.[4]

This application note provides a comprehensive guide for researchers on the use of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5) , a deuterium-labeled analog of TAF, for the robust identification and quantification of TAF and its metabolites in complex biological matrices.[5][6] We will delve into the metabolic pathways of TAF, the principles of using TAF-d5, and provide a detailed, field-proven protocol for a typical metabolite identification workflow.

The Scientific Foundation: Metabolic Activation of Tenofovir Alafenamide

The efficacy of TAF is entirely dependent on its intracellular conversion to the active antiviral agent, tenofovir diphosphate (TFV-DP). This multi-step bioactivation is a sophisticated process mediated by specific cellular enzymes, making its characterization essential.

  • Cellular Uptake and Initial Hydrolysis: After oral administration and absorption, TAF is highly stable in plasma, allowing it to be effectively distributed to target tissues.[7] Once inside cells, the critical first step of metabolic activation is the hydrolysis of the phosphonamidate bond. This reaction is primarily catalyzed by Cathepsin A (CatA) , a lysosomal protease highly expressed in lymphoid cells and peripheral blood mononuclear cells (PBMCs).[8][9][10] In hepatocytes, Carboxylesterase 1 (CES1) also plays a significant role in this initial hydrolysis.[11][12]

  • Formation of Intermediates: The hydrolysis by CatA or CES1 cleaves the carboxyester bond, leading to the formation of an intermediate metabolite, tenofovir-alanine (TFV-Ala).[13][14][15]

  • Conversion to Tenofovir (TFV): The TFV-Ala conjugate is subsequently converted to the parent nucleotide analog, tenofovir (TFV).[3]

  • Final Phosphorylation: In the final stage, cellular kinases catalyze two successive phosphorylation events, converting tenofovir into the pharmacologically active tenofovir diphosphate (TFV-DP) .[1][2] It is TFV-DP that acts as a competitive inhibitor of viral reverse transcriptase, terminating the elongation of the viral DNA chain and halting replication.[3]

This intricate pathway underscores the importance of analytical methods that can distinguish and quantify not just the parent drug but also these key metabolic intermediates and the final active product.

TAF_Metabolism cluster_cell Intracellular Activation TAF Tenofovir Alafenamide (TAF) (Prodrug) Plasma Plasma (High Stability) TAF->Plasma Oral Administration TFV_Ala Tenofovir-Alanine (TFV-Ala) (Intermediate Metabolite) TAF->TFV_Ala TargetCell Target Cell (Lymphocyte / Hepatocyte) Plasma->TargetCell Cellular Uptake TFV Tenofovir (TFV) TFV_Ala->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Drug) TFV_MP->TFV_DP Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition Enzyme1 Cathepsin A (Lymphocytes) Carboxylesterase 1 (Hepatocytes) Enzyme1->TAF Hydrolysis Enzyme2 Cellular Kinases Enzyme2->TFV Phosphorylation

Metabolic activation pathway of Tenofovir Alafenamide (TAF).

The Power of a Deuterated Standard: Why TAF-d5 is Essential

In LC-MS/MS-based bioanalysis, an internal standard (IS) is added to every sample, including calibrators and quality controls, to correct for variability during the analytical process. While structurally similar molecules can be used, a stable isotope-labeled internal standard is vastly superior.

The Principle of Co-elution and Identical Behavior: TAF-d5 has the same chemical structure as TAF, with the only difference being the replacement of five protons with five deuterium atoms. This results in a mass increase of 5 Daltons but preserves nearly identical physicochemical properties.[5][16] Consequently, TAF-d5 and TAF exhibit:

  • Identical extraction recovery: They behave the same during sample preparation.

  • Co-elution during chromatography: They have the same retention time.

  • Identical ionization efficiency: They respond similarly in the mass spectrometer's ion source.

This near-perfect chemical mimicry is the foundation of a self-validating system. Any sample loss during preparation or fluctuation in instrument response (matrix effects) will affect both the analyte and the SIL-IS equally.[4] By using the peak area ratio of the analyte to the IS for quantification, these variations are effectively cancelled out, leading to exceptionally accurate and precise data.

Application in Metabolite Discovery: The use of a deuterated parent drug is a powerful tool for finding novel or unexpected metabolites. When analyzing a sample, drug-related molecules will appear as distinctive "doublets" in the mass spectrum—a peak for the unlabeled metabolite and a corresponding peak for the deuterated metabolite, separated by the mass of the deuterium label (in this case, 5 Da). This signature allows researchers to rapidly distinguish true metabolites from the thousands of endogenous compounds present in a biological matrix, significantly reducing the risk of false positives.[5]

Application Protocol: Metabolite Identification in Human Plasma using TAF-d5

This protocol provides a robust and validated methodology for the simultaneous identification and quantification of TAF and its primary metabolite, tenofovir (TFV), in human plasma.

1. Objective

To develop and validate a sensitive LC-MS/MS method for the simultaneous determination of TAF and TFV in human plasma using TAF-d5 as an internal standard for TAF and a corresponding deuterated standard for TFV (e.g., TFV-d7) for optimal accuracy.[6]

2. Materials and Reagents

  • Reference Standards: Tenofovir Alafenamide (TAF), Tenofovir (TFV).

  • Internal Standards: [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5), Tenofovir-d7 (TFV-d7).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Deionized Water.

  • Equipment: Precision pipettes, microcentrifuge tubes, vortex mixer, refrigerated centrifuge, LC-MS/MS system (e.g., Sciex API 4000 or equivalent).

3. Standard and Internal Standard Stock Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and internal standards in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare intermediate and working solutions by serial dilution of the stock solutions with a 50:50 methanol:water mixture.

  • Internal Standard Spiking Solution: Prepare a combined IS working solution containing TAF-d5 (e.g., 100 ng/mL) and TFV-d7 (e.g., 50 ng/mL) in 50:50 methanol:water.

4. Sample Preparation: Protein Precipitation

This method is fast, efficient, and suitable for high-throughput analysis.[6][17]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate matrix (blank plasma for standards/QCs, study plasma for unknowns) into the corresponding tubes.

  • Add 25 µL of the combined internal standard spiking solution to every tube.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Workflow_Diagram start Start: Plasma Sample (50 µL) add_is Add Internal Standard Mix (TAF-d5 / TFV-d7, 25 µL) start->add_is add_acn Add Cold Acetonitrile (200 µL) (Protein Precipitation) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant (150 µL) to Autosampler Vial centrifuge->transfer inject Inject (5 µL) into LC-MS/MS System transfer->inject end Data Acquisition & Analysis inject->end

Sample preparation workflow for plasma analysis.

5. LC-MS/MS Instrumental Parameters

The following are typical starting parameters that should be optimized for the specific instrument in use.

Parameter Setting
LC System Shimadzu, Waters, or equivalent
Column Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) or equivalent[6]
Mobile Phase A 2 mM Ammonium Acetate and 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 2% B, ramp to 95% B, hold, and re-equilibrate. (Total run time ~3-5 min)
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Source Temperature 500°C
IonSpray Voltage 5500 V

6. Mass Spectrometry - Multiple Reaction Monitoring (MRM) Transitions

MRM is used for its high selectivity and sensitivity, allowing for precise quantification.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Reference
TAF477.2346.1[6]
TAF-d5 (IS) 482.2 351.1 Inferred
TFV288.1176.1[6]
TFV-d7 (IS) 295.1 183.1 [6]

Data Analysis and Interpretation

1. Qualitative Analysis (Metabolite Hunting):

  • Acquire data in a full scan or precursor ion scan mode in parallel with the MRM experiment.

  • Process the data using software capable of identifying paired peaks with a specific mass difference (e.g., 5.032 Da for d5).

  • Any identified doublets are high-confidence, drug-related species. Their mass-to-charge ratio can be used to hypothesize the metabolic transformation that occurred (e.g., hydrolysis, oxidation).

2. Quantitative Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard in the MRM chromatograms.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the prepared calibration standards. A linear regression with 1/x² weighting is typically used.

  • Determine the concentration of TAF and TFV in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA), demonstrating acceptable accuracy, precision, linearity, and stability.[18] For TAF, a typical validated concentration range is 1.25–500 ng/mL, and for TFV, 0.300–15.0 ng/mL.[6]

Conclusion

The use of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is indispensable for the accurate and reliable bioanalysis of Tenofovir Alafenamide and the identification of its metabolites. Its properties as a stable isotope-labeled internal standard provide the foundation for a self-validating analytical method that effectively corrects for experimental variability and matrix effects. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a robust framework to conduct high-quality pharmacokinetic and metabolic studies, ultimately contributing to a deeper understanding of TAF's behavior in vivo and supporting the development of safer and more effective antiviral therapies.

References

  • Babusca, D. M., et al. (2024). "Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring." Pharmaceuticals. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. "The Science Behind TAF: Understanding Tenofovir Alafenamide's Mechanism and Its Impact on Antiviral Therapy." Available at: [Link]

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  • Lee, W., et al. (2015). "Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors." Antiviral Therapy. Available at: [Link]

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  • NATAP. (2015). "Pharmacokinetics and Safety of Tenofovir Alafenamide in Subjects With Mild or Moderate Hepatic Impairment." Available at: [Link]

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  • Dulion, B., et al. (2025). "Tenofovir alafenamide promotes weight gain and impairs fatty acid metabolism-related signaling pathways in visceral fat tissue compared to tenofovir disoproxil fumarate." PLoS ONE. Available at: [Link]

  • Babusis, D., et al. (2015). "Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors." Antimicrobial Agents and Chemotherapy. Available at: [Link]

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  • Babusis, D., et al. (2015). "Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors." Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Swathi, A., et al. (2022). "Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS." Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Lv, X., et al. (2021). "Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis." Drug Metabolism and Disposition. Available at: [Link]

  • Zhang, Q., et al. (2022). "Activation of Tenofovir Alafenamide and Sofosbuvir in the Human Lung and Its Implications in the Development of Nucleoside/Nucleotide Prodrugs for Treating SARS-CoV-2 Pulmonary Infection." Pharmaceuticals. Available at: [Link]

  • Prathipati, P. K., et al. (2016). "Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Babusis, D., et al. (2015). "Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors." Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Li, A., et al. (2020). "Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP)." Pharmaceutics. Available at: [Link]

  • Babusca, D. M., et al. (2024). "Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring." Pharmaceuticals. Available at: [Link]

  • ResearchGate. "Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring." Available at: [Link]

  • Prathipati, P. K., et al. (2016). "Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2023). "Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir." Available at: [Link]

  • Zhang, T., et al. (2021). "A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma." Biomedical Chromatography. Available at: [Link]

  • ResearchGate. "Metabolism of TAF to TFV-Ala in stably Cathepsin A expressing Flp-in 293 cells." Available at: [Link]

  • ResearchGate. "Tenofovir alafenamide promotes weight gain and impairs fatty acid metabolism-related signaling pathways in visceral fat tissue compared to tenofovir disoproxil fumarate | Request PDF." Available at: [Link]

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  • Crimson Publishers. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review." Available at: [Link]

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  • Crimson Publishers. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review." Available at: [Link]

  • Zhao, Y., et al. (2019). "Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). "analytical methods of emtricitabine and tenofovir alafenamide: a review." Available at: [Link]

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  • Kalamkar, C. S., & Bhawar, S. B. (2019). "Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide Fumarate and Emtricitabine in Bulk and Tablet Dosage Form." Journal of Drug Delivery and Therapeutics. Available at: [Link]

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Application

Application Note: High-Resolution Mass Spectrometric Analysis of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (Tenofovir Alafenamide-d5)

Introduction Tenofovir Alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir, is a cornerstone of modern antiretroviral therapy.[1] Accurate quantification of TAF and its active m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tenofovir Alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir, is a cornerstone of modern antiretroviral therapy.[1] Accurate quantification of TAF and its active metabolite, Tenofovir (TFV), in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] To achieve the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are indispensable.[4] [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5) is the deuterated analog of TAF and serves as an ideal internal standard for its quantification.[5][6]

The use of a deuterated internal standard is paramount as it co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement effects, thereby correcting for variability during sample preparation and analysis.[7][8] This application note details a robust and highly selective method for the analysis of TAF-d5 using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), specifically employing an Orbitrap-based mass spectrometer. While many validated methods rely on triple quadrupole mass spectrometry (LC-MS/MS) for TAF analysis[9][10][11], this guide will focus on the unique advantages of HRMS. These benefits include unparalleled mass accuracy (<1 ppm), which enhances specificity and allows for confident molecular formula assignment, and high resolving power, which enables the separation of the analyte from isobaric interferences.[12][13]

This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and HRMS data acquisition and processing. The methodologies described herein are grounded in established bioanalytical method validation principles as outlined by regulatory bodies such as the FDA.[14][15]

Experimental Workflow Overview

The overall analytical process follows a systematic workflow designed to ensure data integrity and reproducibility from sample receipt to final data analysis.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with TAF-d5 (IS) Sample->Spike Add IS Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Vortex Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilution & Transfer to Vial Supernatant->Dilution Injection Autosampler Injection Dilution->Injection LC_Separation UPLC Separation (C18 Column) Injection->LC_Separation Ionization ESI+ Ionization LC_Separation->Ionization HRMS_Detection Orbitrap HRMS Detection (Full Scan & dd-MS2) Ionization->HRMS_Detection XIC Extracted Ion Chromatogram (XIC) Generation HRMS_Detection->XIC Integration Peak Integration XIC->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: LC-HRMS workflow for TAF-d5 analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting TAF from plasma samples, providing clean extracts suitable for LC-MS analysis.[10][11]

Protocol Steps:

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of the TAF-d5 working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.

  • Precipitation Agent: Add 300 µL of ice-cold acetonitrile to each tube. The use of acetonitrile facilitates the precipitation of plasma proteins.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Dilution (Optional): If necessary, dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) to match the starting chromatographic conditions and prevent peak distortion.

Liquid Chromatography Parameters

Chromatographic separation is critical to resolve the analyte from endogenous matrix components, thereby reducing ion suppression and improving analytical accuracy.[16] A C18 reversed-phase column is effective for retaining and separating TAF and TAF-d5.[9][10]

ParameterRecommended SettingRationale
System Ultra-High Performance Liquid Chromatography (UHPLC)Provides high-resolution separation with shorter run times.
Column Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[11]Offers excellent retention for polar compounds and is stable at low pH.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing speed and efficiency.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape.[16]
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects.
Gradient See table belowA gradient elution ensures that both TAF and its more polar metabolite TFV can be analyzed within a reasonable timeframe.[9]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
4.02080
4.5595
5.0595
5.1982
7.0982
High-Resolution Mass Spectrometry Parameters

An Orbitrap mass spectrometer is used for its ability to provide high-resolution and accurate-mass (HRAM) data, which is foundational for confident compound identification and quantification.[17][18]

ParameterRecommended SettingRationale
Instrument Thermo Scientific™ Orbitrap Exploris™ Series or similarProvides high resolution and mass accuracy.[18]
Ionization Source Heated Electrospray Ionization (HESI)HESI is robust and efficient for polar molecules like TAF.
Polarity PositiveTAF contains basic nitrogen atoms that are readily protonated.[9][10]
Scan Mode Full MS / dd-MS² (Data-Dependent Acquisition)Full MS for quantification and dd-MS² for fragmentation confirmation.
Resolution 60,000 (at m/z 200)Sufficient to resolve TAF-d5 from potential isobaric interferences and provide high mass accuracy.[13][19]
Scan Range m/z 100-1000A wide scan range allows for the detection of potential metabolites and impurities.
AGC Target 1e6Automated Gain Control prevents overfilling of the C-trap, ensuring good mass accuracy.
Max IT 50 msMaximum Ion Injection Time; balances sensitivity with scan speed.
Sheath Gas 40 (arbitrary units)Optimizes droplet formation in the ESI source.
Aux Gas 10 (arbitrary units)Aids in solvent evaporation.
Capillary Temp. 320°CEnsures efficient desolvation of ions.

Data Analysis and Expected Results

The primary advantage of HRMS is the ability to extract ion chromatograms using a very narrow mass window (e.g., ±5 ppm), which significantly reduces background noise and enhances selectivity.

Data Processing Logic:

Data_Processing_Logic Raw_Data Acquired HRMS Raw Data (.raw file) Mass_Extraction Mass Extraction (± 5 ppm window) Raw_Data->Mass_Extraction Peak_Detection Chromatographic Peak Detection & Integration Mass_Extraction->Peak_Detection IS_Response Calculate IS Peak Area (TAF-d5) Peak_Detection->IS_Response Analyte_Response Calculate Analyte Peak Area (TAF) Peak_Detection->Analyte_Response Ratio_Calculation Calculate Area Ratio (Analyte / IS) IS_Response->Ratio_Calculation Analyte_Response->Ratio_Calculation Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantify_Unknowns Quantify Unknown Samples Calibration_Curve->Quantify_Unknowns

Caption: Data processing workflow for HRMS quantification.

Expected Mass-to-Charge Ratios:

CompoundFormulaMonoisotopic Mass[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Mass Accuracy (ppm)
TAFC₁₅H₁₈N₅O₄P363.1096364.1174364.1172< 1
TAF-d5 C₁₅H₁₃D₅N₅O₄P 368.1411 369.1489 369.1487 < 1

Note: The chemical formula for TAF has been corrected from the topic title to reflect the alafenamide structure, not a phenylphosphonate. The core analysis remains focused on the deuterated TAF.

The primary product ion for TAF, resulting from the loss of the phenylalanylethyl ester moiety, is expected at m/z ~346.[9] High-resolution MS/MS (dd-MS²) can confirm the identity of the peak by matching the accurate mass of this fragment ion.

Conclusion

This application note presents a detailed and robust protocol for the analysis of Tenofovir Alafenamide-d5 using a state-of-the-art LC-HRMS platform. The methodology leverages the inherent advantages of high-resolution mass spectrometry—namely superior mass accuracy and resolving power—to ensure unparalleled selectivity and confidence in quantification. The use of a stable isotope-labeled internal standard like TAF-d5 is crucial for correcting analytical variability and is considered a best practice in regulated bioanalysis.[4][20] This approach is suitable for demanding applications in pharmaceutical development, including pharmacokinetic and clinical studies, where data integrity is of the utmost importance.

References

  • A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Biomedical Chromatography.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

  • Orbitrap HRMS for Impurity Profiling. ResolveMass Laboratories Inc.

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate.

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.

  • Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. ResearchGate.

  • Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. PubMed.

  • Positive mode electrospray ionization mass spectrometry of bisphosphonates using dicationic and tricationic ion-pairing agents. PubMed.

  • Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects. Thermo Fisher Scientific.

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

  • Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. PubMed.

  • The Value of Deuterated Internal Standards. KCAS Bio.

  • Ion Pairing for Phosphonate Compound Analysis. Sigma-Aldrich.

  • Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. ResearchGate.

  • Orbitrap LC-MS (HRMS). Analysis d.o.o.

  • New Instrument- Orbitrap High Resolution Mass Spectrometry (HRMS) System. Microtrace.

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PMC.

  • Bioanalytical Method Validation - Guidance for Industry. FDA.

  • Bioanalytical Method Validation. FDA.

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. IQVIA.

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.

  • Metabolism and Antiretroviral Activity of Tenofovir Alafenamide in CD4 + T-Cells and Macrophages from Demographically Diverse Donors. ResearchGate.

  • [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. MedChemExpress.

  • Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS. Waters.

  • [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. Clearsynth.

  • Urine Assay to Measure Tenofovir Concentrations in Patients Taking Tenofovir Alafenamide. ResearchGate.

  • [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. LGC Standards.

  • Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PMC.

  • Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. PubMed.

  • 9-[(R)-2-(Phosphonomethoxy)propyl]adenine monohydrate. ChemicalBook.

  • Observed mass fragmentation pathway for protonated precursor ion (m/z 288) of TFV. ResearchGate.

  • An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. PubMed.

  • Product Ion Mass Spectra of [MH]+ Ions of (A) TFV and (B) IS. ResearchGate.

  • 9-[(R)-2-(Phosphonomethoxy)propyl]adenine Monohydrate CAS 206184-49-8. Home Sunshine Pharma.

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Method

Quantitative Analysis of Tenofovir Alafenamide (TAF) in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

An Application Note for the Bioanalysis of Tenofovir Alafenamide Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantita...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalysis of Tenofovir Alafenamide

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tenofovir Alafenamide (TAF) in human plasma. TAF, a novel prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir, requires precise and accurate measurement for pharmacokinetic and bioequivalence studies. Due to its inherent instability in biological matrices, special attention is given to sample stabilization and preparation. The methodology employs a simple and rapid protein precipitation for sample extraction and utilizes Tenofovir Alafenamide-d5 (TAF-d5) as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and procedural variability. The method is validated according to the U.S. Food and Drug Administration (FDA) guidelines and demonstrates excellent linearity, accuracy, precision, and stability over the specified analytical range.

Introduction and Scientific Rationale

Tenofovir Alafenamide (TAF) is a phosphonamidate prodrug of Tenofovir (TFV), a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1][2] TAF was designed to deliver TFV more efficiently to target cells, such as lymphocytes and hepatocytes, compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF).[3] This improved delivery mechanism results in significantly lower systemic plasma concentrations of TFV, thereby reducing the risk of off-target renal and bone toxicities associated with TDF.[3]

The bioanalytical challenge in quantifying TAF lies in its chemical nature. As an ester prodrug, TAF is susceptible to in vitro hydrolysis to TFV by plasma enzymes.[3] This instability can lead to an underestimation of TAF concentrations and an overestimation of its metabolite, TFV, if samples are not handled properly. Therefore, immediate stabilization of the biological matrix upon collection is a critical, non-negotiable step for accurate quantification. This protocol incorporates an acidification step with formic acid immediately post-collection to quench enzymatic activity and preserve the integrity of the analyte.[3][4]

The gold standard for quantitative bioanalysis is LC-MS/MS, prized for its high sensitivity and selectivity. Coupling this technique with a stable isotope-labeled internal standard (SIL-IS) is paramount for robust and reliable data. A SIL-IS, such as TAF-d5, is the ideal choice as it shares near-identical physicochemical properties with the analyte (TAF).[5] It co-elutes chromatographically and experiences the same extraction efficiency and ionization suppression or enhancement in the mass spectrometer source. This intrinsic similarity allows it to meticulously track and correct for any analytical variability, a cornerstone of a self-validating and trustworthy protocol.[5]

This guide provides a comprehensive framework, from sample collection to final data analysis, grounded in established scientific principles and regulatory standards.[6][7]

Experimental Workflow Overview

The entire analytical process is designed for accuracy, precision, and high-throughput capability. The workflow begins with the critical stabilization of the plasma sample, followed by a streamlined protein precipitation extraction, and concludes with sensitive detection by LC-MS/MS.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A 1. Plasma Sample Collection (K2EDTA tubes) B 2. Immediate Sample Stabilization (Addition of Formic Acid) A->B C 3. Centrifugation & Freezing (Storage at -70°C or below) B->C D 4. Sample Thawing & Aliquoting C->D Sample Retrieval E 5. Addition of SIL-IS (TAF-d5) D->E F 6. Protein Precipitation (Ice-cold Acetonitrile) E->F G 7. Centrifugation & Supernatant Transfer F->G H 8. LC-MS/MS Analysis G->H I 9. Data Acquisition (MRM Mode) H->I J 10. Peak Integration & Ratio Calculation (Analyte Area / IS Area) I->J Data Processing K 11. Quantification (Using Weighted Linear Regression) J->K L 12. Data Review & Reporting K->L

Caption: High-level workflow for TAF bioanalysis.

Materials and Methods

Reagents and Chemicals
  • Tenofovir Alafenamide (TAF) reference standard (≥99% purity)

  • Tenofovir Alafenamide-d5 (TAF-d5) internal standard (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K2EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • TAF Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of TAF in 10 mL of methanol.

  • TAF-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of TAF-d5 in 1 mL of methanol.

  • TAF Spiking Solutions: Serially dilute the TAF stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.

  • TAF-d5 Internal Standard (IS) Working Solution (100 ng/mL): Dilute the TAF-d5 stock solution with methanol. This concentration is chosen to provide a robust signal without causing detector saturation.

Preparation of Calibration Standards and Quality Controls

Calibration standards and QCs are prepared by spiking blank human plasma with the appropriate TAF working solutions.

  • Aliquot 950 µL of blank human plasma into labeled microcentrifuge tubes.

  • Add 50 µL of the corresponding TAF spiking solution to achieve the final concentrations.

  • Vortex gently to mix.

  • Prepare CS and QC samples in bulk and aliquot for storage at -70°C or colder.

A typical calibration curve may range from 1.25 to 500 ng/mL for TAF.[8] QC samples should be prepared at a minimum of four levels:

  • LLOQ: Lower Limit of Quantification (e.g., 1.25 ng/mL)

  • LQC: Low Quality Control (e.g., 3.75 ng/mL)

  • MQC: Medium Quality Control (e.g., 250 ng/mL)

  • HQC: High Quality Control (e.g., 400 ng/mL)

Detailed Experimental Protocol

Sample Stabilization (Critical Step)

This step must be performed immediately after plasma is separated from whole blood.

  • To 500 µL of freshly separated plasma, add 40 µL of a 20% formic acid solution in water.[3]

  • Vortex immediately for 5-10 seconds.

  • Freeze samples at -70°C or below until analysis.

    • Causality: The acidic environment denatures plasma esterases, preventing the hydrolysis of TAF to TFV and ensuring the measured concentration reflects the true in vivo level.[3][4]

Sample Preparation: Protein Precipitation (PPT)
  • Thaw plasma samples (CS, QC, and unknown study samples) on ice.

  • Aliquot 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 25 µL of the TAF-d5 IS Working Solution (100 ng/mL) to every tube except the blank matrix sample.

  • Vortex for 5 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. This volume represents a 3:1 ratio of organic solvent to plasma, which is effective for protein removal.[9]

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject into the LC-MS/MS system.

    • Causality: PPT is a simple, fast, and effective method for removing the majority of proteins that would otherwise interfere with the analysis and foul the LC-MS system.[8][9] Using acidified acetonitrile further ensures the stability of TAF during the extraction process.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a validated starting point and may be adapted based on the specific instrumentation available.

Liquid Chromatography (LC) System
ParameterConditionRationale
Column Reversed-phase C18, e.g., Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like TAF.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minBalances analysis time with chromatographic efficiency for a standard 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times and reduces viscosity.[10]
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.
Gradient Elution See table belowAllows for efficient elution of TAF while separating it from early-eluting matrix components.

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 - 0.5 95 5
0.5 - 2.5 Linear ramp to 5 Linear ramp to 95
2.5 - 3.5 5 95
3.5 - 3.6 Linear ramp to 95 Linear ramp to 5

| 3.6 - 5.0 | 95 | 5 |

Mass Spectrometry (MS) System
ParameterConditionRationale
Ion Source Electrospray Ionization (ESI)Standard, robust ionization technique for polar to moderately polar molecules.
Polarity Positive (+)TAF contains basic nitrogen atoms that are readily protonated to form positive ions.[11][12]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[4]
Gas Temp. ~350°COptimizes desolvation of the ESI droplets.
Gas Flow ~10 L/minAids in desolvation and prevents solvent clusters from entering the MS.
Nebulizer ~45 psiControls the formation of the aerosolized spray.
Capillary Voltage ~4000 VPotential applied to the ESI needle to generate charged droplets.

Table 2: MRM Transitions and MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
TAF 477.2 346.1 150 15
TAF-d5 (IS) 482.2 351.1 150 15

Note: Collision energy should be optimized for the specific instrument being used. The transitions are based on published literature.[8]

Method Validation Protocol

The method must be rigorously validated to ensure its reliability for analyzing study samples, adhering to guidelines from regulatory bodies like the FDA.[6][7]

Selectivity and Specificity
  • Protocol: Analyze at least six different blank plasma lots. Check for any interfering peaks at the retention times of TAF and TAF-d5.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ response for TAF and ≤ 5% for the IS.

Linearity and Calibration Curve
  • Protocol: Analyze calibration curves (blank, zero standard, and 8 non-zero standards) on three separate days. Plot the peak area ratio (TAF/TAF-d5) against the nominal TAF concentration.

  • Acceptance Criteria: Use a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Protocol: Analyze five replicates of QC samples (LLOQ, LQC, MQC, HQC) in three separate analytical runs (inter-day) and one run (intra-day).

  • Acceptance Criteria:

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).

Matrix Effect and Recovery
  • Protocol:

    • Matrix Effect: Compare the peak response of TAF spiked into extracted blank plasma from six different sources to the response of TAF in a clean solution. The IS-normalized matrix factor is calculated.

    • Recovery: Compare the peak response of TAF from extracted plasma samples to that of post-extraction spiked samples.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%. Recovery should be consistent and reproducible.

Stability
  • Protocol: Analyze LQC and HQC samples after subjecting them to various storage and handling conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles (-70°C to room temp).

    • Bench-Top Stability: After sitting at room temperature for a defined period (e.g., 6-24 hours).

    • Long-Term Stability: After storage at -70°C for an extended period (e.g., 30, 90 days).

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Tenofovir Alafenamide in human plasma. The protocol emphasizes the critical importance of immediate sample stabilization to prevent analyte degradation. The use of a stable isotope-labeled internal standard and a simple protein precipitation extraction allows for a streamlined workflow that delivers accurate and precise results, making it highly suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The comprehensive validation protocol ensures that the method is reliable and compliant with global regulatory standards.

References

  • Ocque, A. J., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Xiao, D., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry. Available at: [Link]

  • Zhang, J., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B. Available at: [Link]

  • Nguyen, T. H., et al. (2023). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. R Discovery. Available at: [Link]

  • Zhang, J., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. PubMed. Available at: [Link]

  • Tanuja, M. & Ganapaty, S. (2022). Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Ocque, A. J., et al. (2018). Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. PubMed. Available at: [Link]

  • Qian, X., et al. (2022). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Biomedical Chromatography. Available at: [Link]

  • D'Avolio, A., et al. (2007). A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients. PubMed. Available at: [Link]

  • Patel, P., et al. (2023). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Anderson, M., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. ResearchGate. Available at: [Link]

  • Kumar, R. & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. Available at: [Link]

  • Kumar, R. & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Phenomenex. (n.d.). Sample Preparation Guide. Phenomenex. Available at: [Link]

  • Wang, G., et al. (2017). Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method. PubMed. Available at: [Link]

  • The Center for Biosimilars Staff. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. Available at: [Link]

  • Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • Agilent Technologies. (2021). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]

  • Tudosie, M. S., et al. (2023). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation - Draft Guidance. FDA. Available at: [Link]

  • BioPharma Services Inc. (2021). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc.. Available at: [Link]

  • Nguyen, T. H., et al. (2023). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects with [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming matrix effects in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming matrix effects in bioanalytical assays using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (PMPA-d5) as an internal standard. Our focus is on providing scientifically-grounded, field-proven insights to ensure the accuracy and reliability of your quantitative LC-MS/MS data.

Understanding the Challenge: Matrix Effects in Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, this includes endogenous components like salts, lipids, and proteins.[1][2] These components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect . This effect can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[3][4]

The primary mechanism behind matrix effects, particularly with electrospray ionization (ESI), involves competition between the analyte and co-eluting matrix components for ionization in the MS source.[5] Factors like changes in droplet surface tension and inefficient solvent evaporation caused by matrix components can also contribute.

The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

To compensate for these variations, stable isotope-labeled internal standards (SIL-IS), such as PMPA-d5, are considered the gold standard in quantitative bioanalysis.[6][7] PMPA-d5 is a deuterated form of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine (PMPA), which is structurally and chemically almost identical to the analyte.[8] The core principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[7][9] By measuring the ratio of the analyte's signal to the SIL-IS's signal, variations caused by the matrix effect can be normalized, leading to more accurate and precise quantification.[7]

However, the use of a SIL-IS is not always a complete solution, and understanding its limitations is key to effective troubleshooting.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using PMPA-d5 to overcome matrix effects.

Q1: I'm observing significant ion suppression despite using PMPA-d5. What could be the cause?

A1: While PMPA-d5 is designed to mimic the behavior of the analyte, several factors can lead to differential matrix effects, where the analyte and the internal standard are affected differently by the matrix.

  • Chromatographic Separation (Isotope Effect): The primary reason for the failure of a deuterated internal standard is a slight difference in retention time between the analyte and the SIL-IS.[7] The substitution of hydrogen with the heavier deuterium isotope can alter the molecule's lipophilicity, leading to a small chromatographic shift on a reversed-phase column.[7][10] If this shift causes the analyte and PMPA-d5 to elute into regions with varying levels of co-eluting matrix components, the degree of ion suppression they experience will differ, leading to inaccurate results.[10] It has been demonstrated that matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more due to this phenomenon.[10]

  • High Concentration of Internal Standard: Using an excessively high concentration of PMPA-d5 can lead to the suppression of the analyte's signal.[6] The analyte and its SIL-IS can compete for ionization, and a high concentration of the internal standard can saturate the ionization process.[10]

  • Inefficient Sample Preparation: If the sample cleanup is inadequate, a high concentration of matrix components, particularly phospholipids, can overwhelm the ion source, leading to severe ion suppression that even a co-eluting SIL-IS cannot fully compensate for.[2]

Q2: My results show poor precision and accuracy. How can I determine if this is due to matrix effects?

A2: According to FDA guidelines, a bioanalytical method must be validated for accuracy and precision.[11] The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[11] If your results fall outside these criteria, matrix effects are a likely culprit.

To specifically assess matrix effects, you can perform the following experiment:

  • Prepare two sets of samples:

    • Set A: Spike the analyte and PMPA-d5 into a pure solvent (e.g., mobile phase).

    • Set B: Spike the analyte and PMPA-d5 at the same concentrations into an extracted blank biological matrix (e.g., plasma from which the analyte is absent).

  • Analyze both sets using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

A more comprehensive approach is the post-column infusion method, which provides a qualitative profile of ion suppression or enhancement across the entire chromatogram.[12]

Q3: What are the best strategies to minimize matrix effects at the source?

A3: The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer. This involves optimizing both sample preparation and chromatography.

  • Advanced Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than simple protein precipitation.[13][14] By selecting the appropriate sorbent chemistry (e.g., reversed-phase, normal-phase, or ion-exchange), you can selectively retain the analyte while washing away interfering substances.[13][15]

    • Liquid-Liquid Extraction (LLE): LLE can also be highly effective, particularly for separating analytes from highly polar or non-polar matrix components.[16] Salting-out assisted LLE (SALLE) can be particularly useful for extracting more polar analytes.[17]

  • Chromatographic Optimization:

    • Improve Separation: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation between the analyte and co-eluting matrix components. The goal is to have the analyte elute in a "clean" region of the chromatogram.

    • Divert Flow: Use a divert valve to direct the initial and final portions of the LC eluent, which often contain highly polar and non-polar matrix components, to waste instead of the MS source.

The mechanism of matrix effects and the importance of sample preparation are illustrated below:

Diagram of Matrix Effect and Mitigation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for PMPA from Human Plasma

This protocol provides a general framework for extracting phosphonates like PMPA from plasma using a polymeric reversed-phase SPE sorbent.

Materials:

  • SPE cartridges (e.g., polymeric reversed-phase, 30 mg)

  • Human plasma

  • PMPA-d5 internal standard solution

  • Methanol

  • Acetonitrile

  • Formic acid

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of PMPA-d5 internal standard solution. Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex for another 30 seconds. This step precipitates proteins and adjusts the pH.[18]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash of 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Bioanalytical Method Validation Workflow

This workflow is based on FDA guidelines for bioanalytical method validation.[11][19][20]

G A Method Development (LC & MS Optimization) B Selectivity & Specificity (6 blank matrix lots) A->B C Calibration Curve (LLOQ, ULOQ, 6-8 points) B->C D Accuracy & Precision (Intra- & Inter-day runs) C->D E Matrix Effect Assessment (Low & High QC) D->E F Recovery (Extraction Efficiency) E->F G Stability (Freeze-thaw, Bench-top, etc.) F->G H Validated Method Ready for Sample Analysis G->H

Bioanalytical Method Validation Workflow.

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[11]

  • Accuracy & Precision: Assessed at a minimum of three concentrations (low, medium, and high QCs) over multiple runs and days.[11][20]

  • Calibration Curve: Must have a minimum of 6-8 non-zero calibrators, with at least 75% meeting acceptance criteria.[19]

  • Stability: Analyte stability is evaluated under various conditions that mimic sample handling and storage.[11]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%)
Protein Precipitation 95 ± 565 ± 15 (Suppression)< 15
Liquid-Liquid Extraction 80 ± 890 ± 10 (Minimal Effect)< 10
Solid-Phase Extraction 90 ± 598 ± 5 (Negligible Effect)< 5

Data is illustrative and demonstrates the typical trend observed where more rigorous sample cleanup methods like SPE result in higher analyte recovery and significantly reduced matrix effects.

Conclusion

Successfully overcoming matrix effects in bioanalysis requires a multi-faceted approach. While [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is an indispensable tool for compensating for ionization variability, its effectiveness is contingent upon robust sample preparation and optimized chromatographic conditions. By understanding the potential for differential matrix effects and systematically validating the method according to regulatory guidelines, researchers can ensure the generation of reliable and accurate quantitative data. This guide provides a foundation for troubleshooting common issues and implementing effective strategies to mitigate the impact of the matrix.

References

Optimization

improving peak resolution in Tenofovir Alafenamide analysis with a d5 standard

Welcome to the technical support center for the bioanalysis of Tenofovir Alafenamide (TAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Tenofovir Alafenamide (TAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges, specifically focusing on achieving optimal chromatographic resolution between TAF and its deuterated internal standard, TAF-d5.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (TAF-d5) eluting at a slightly different retention time than my non-deuterated analyte (TAF)?

A: This phenomenon is an expected and well-documented chromatographic behavior known as the Deuterium Isotope Effect .[1] It arises from the fundamental physical differences between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond.[1][2]

In reversed-phase liquid chromatography (RP-LC), where separation is primarily driven by hydrophobic interactions with the stationary phase, these subtle differences can lead to a change in retention time. Typically, the deuterated compound is slightly less retained and elutes marginally earlier than its non-deuterated counterpart.[1] The magnitude of this shift depends on the number and location of the deuterium atoms on the molecule.[1]

cluster_0 Deuterium Isotope Effect in RP-LC cluster_1 Resulting Chromatogram TAF Tenofovir Alafenamide (TAF) - Contains C-H bonds StationaryPhase C18 Stationary Phase (Non-polar) TAF->StationaryPhase Slightly stronger Van der Waals interaction TAF_d5 TAF-d5 Internal Standard - Contains stronger C-D bonds TAF_d5->StationaryPhase Slightly weaker Van der Waals interaction Elution Elution Order TAF_d5_Peak TAF-d5 elutes slightly earlier TAF_Peak TAF elutes slightly later

Caption: Deuterium Isotope Effect on Chromatographic Retention.

Q2: What is the primary risk associated with poor peak resolution between TAF and TAF-d5?

A: The primary risk is inaccurate and unreliable quantification. Stable isotope-labeled internal standards are considered the "gold standard" because they are expected to co-elute with the analyte, thus experiencing the exact same matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer.[3][4][5] If the peaks are poorly resolved or significantly separated, two major problems can arise:

  • Inaccurate Peak Integration: If the peaks are broad and overlapping, the integration software may struggle to accurately define the start and end of each peak, leading to inconsistent area ratios and, consequently, erroneous concentration calculations.

  • Differential Matrix Effects: If the separation is wide enough, the analyte and internal standard may elute into regions with different levels of co-eluting matrix components. This defeats the purpose of the internal standard, as it will no longer accurately compensate for variations in ionization efficiency, leading to biased results.[4]

Q3: My TAF and TAF-d5 peaks are tailing. What causes this and how does it impact resolution?

A: Peak tailing for a basic compound like Tenofovir is often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[6] This interaction is pH-dependent. Tailing degrades chromatographic performance by broadening peaks, which directly reduces resolution (the ability to distinguish between two adjacent peaks). This makes it much harder to resolve the small, inherent separation caused by the deuterium isotope effect. Addressing peak shape is often the first and most critical step to improving resolution.[7][8]

Troubleshooting Guide: A Systematic Approach to Improving Resolution

This guide provides a logical workflow for diagnosing and resolving poor peak resolution between Tenofovir Alafenamide and its d5-labeled internal standard.

G cluster_0 Phase 1: Method Optimization cluster_1 Phase 2: Hardware & Consumables start Problem Identified: Poor Peak Resolution (TAF / TAF-d5) step1 Step 1: Optimize Mobile Phase - Adjust pH (e.g., 0.1% Formic Acid) - Modify Gradient Slope/Organic % start->step1 step2 Step 2: Evaluate Organic Modifier - Switch between Acetonitrile and Methanol step1->step2 If resolution is still poor step3 Step 3: Adjust Column Temperature - Test range (e.g., 30°C to 50°C) step2->step3 If resolution is still poor step4 Step 4: Modify Flow Rate - Reduce flow rate to increase efficiency step3->step4 If resolution is still poor step5 Step 5: Evaluate Column Chemistry - Test alternative stationary phases (e.g., Phenyl-Hexyl, Polar-Embedded) step4->step5 If resolution is still poor end Resolution Achieved: Rs > 1.5 step4->end If successful step6 Step 6: Check System Health - Column voiding, blockages, leaks step5->step6 If all else fails step5->end If successful step6->end If successful

Caption: Systematic Troubleshooting Workflow for Peak Resolution.

Step 1: Mobile Phase Optimization

Causality: The mobile phase composition is the most powerful tool for manipulating retention and selectivity in reversed-phase chromatography. For ionizable compounds like TAF, controlling the pH is critical to ensure a single, stable ionic form, which prevents peak distortion.[6]

Protocol 1: Mobile Phase pH and Gradient Adjustment

  • Establish a Baseline: Using your current method, inject a standard containing both TAF and TAF-d5 to document the initial resolution and peak shape.

  • pH Adjustment: Ensure your mobile phase contains an acidic modifier to suppress the ionization of residual silanols and protonate TAF. A concentration of 0.1% formic acid in both the aqueous (A) and organic (B) phases is a common and effective starting point.[9]

  • Gradient Modification:

    • Reduce the initial organic percentage: This will increase the retention of both compounds, providing more time on the column for separation to occur.

    • Shallow the gradient: Decrease the rate of organic solvent increase (%B/min) during the elution window of TAF and TAF-d5. A shallower gradient increases the effective difference in retention between two closely eluting analytes.

Table 1: Example Gradient Optimization Strategy

ParameterInitial MethodOptimized MethodRationale
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidConsistent pH control.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidConsistent pH control.
Gradient 5% to 95% B in 3 min1. 5% B for 0.5 min2. 5% to 40% B in 4 min3. 40% to 95% B in 1 minIsocratic hold increases retention; shallower gradient slope improves resolution.
Flow Rate 0.5 mL/min0.4 mL/minLower flow rate can increase efficiency.
Column Temp. 40 °C40 °CHeld constant initially.
Step 2: Evaluate the Organic Modifier

Causality: Acetonitrile and methanol, while both common organic modifiers, offer different selectivities due to their distinct chemical properties. Methanol is a protic solvent and can engage in hydrogen bonding interactions with analytes, whereas acetonitrile is aprotic. This difference can alter the elution order or improve the separation of structurally similar compounds.

Action: If optimizing the gradient with acetonitrile does not yield sufficient resolution, substitute methanol as the organic modifier (Mobile Phase B) and re-run the gradient optimization. Many published methods for TAF utilize acetonitrile, but methanol is a valid alternative for troubleshooting selectivity issues.[10][11]

Step 3: Adjust Column Temperature

Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases. Lowering the temperature generally increases mobile phase viscosity, which can slow down analyte diffusion, increase retention, and sometimes enhance selectivity between closely related structures. Conversely, increasing temperature can improve peak efficiency but may reduce separation.

Protocol 2: Column Temperature Screening

  • Select the Best Mobile Phase: Use the mobile phase and gradient conditions that provided the best (though still suboptimal) resolution from the previous steps.

  • Screen Temperatures: Analyze the TAF/TAF-d5 standard at three different column temperatures: 30°C, 40°C, and 50°C.

  • Evaluate Results: Create a van't Hoff plot (ln(k) vs 1/T) if desired, or simply compare the chromatograms. Note the resolution (Rs), retention time (RT), and peak width at each temperature. Select the temperature that provides the optimal balance of resolution and acceptable run time. A column temperature of 40°C is a common starting point in validated methods.[9]

Step 4: Reduce the Flow Rate

Causality: According to the Van Deemter equation, chromatographic efficiency (measured in theoretical plates) is dependent on the linear velocity (flow rate) of the mobile phase. Reducing the flow rate often brings the separation closer to the optimal efficiency, resulting in narrower peaks and thus better resolution, albeit at the cost of a longer analysis time.

Action: If resolution is still marginal, try reducing the flow rate by 20-30% (e.g., from 0.5 mL/min to 0.35 mL/min) while keeping the gradient time profile the same (this will make the gradient effectively shallower). This is a simple way to boost efficiency and gain the extra resolution needed.

Step 5: Evaluate Column Chemistry

Causality: The stationary phase chemistry is the most critical factor determining separation selectivity.[12] While C18 is the workhorse of reversed-phase chromatography, not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can affect performance. Furthermore, alternative stationary phases offer completely different interaction mechanisms.

Recommendations:

  • High-Purity C18: Ensure you are using a modern, fully end-capped, high-purity silica C18 column. These columns have fewer active silanol sites, leading to better peak shapes for basic compounds like TAF.[6] Examples include columns like the Waters Acquity HSS T3 or Phenomenex Synergi Polar-RP.[9][13]

  • Alternative Phases: If a C18 column does not provide the required selectivity, consider a phase that offers different interactions:

    • Phenyl-Hexyl: Provides π-π interactions, which can be beneficial for aromatic compounds like TAF.

    • Polar-Embedded: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can reduce silanol interactions and offer unique selectivity for polar and basic compounds.

    • PFP (Pentafluorophenyl): Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing a very different selectivity profile compared to C18.

Table 2: Recommended Starting LC-MS/MS Parameters for TAF Analysis (Literature Derived)

ParameterRecommended ConditionSource(s)
Column C18, Polar-RP (e.g., 50 x 2.1 mm, < 3 µm)[9][14]
Mobile Phase A 0.1% Formic Acid in Water or 2-10 mM Ammonium Acetate[9][14][15]
Mobile Phase B Acetonitrile or Methanol (with same modifier as A)[9][10][15]
Flow Rate 0.3 - 0.6 mL/min[9][10]
Column Temp. 35 - 45 °C[15]
Injection Vol. 5 - 20 µL[9][15]
Ionization Mode ESI Positive[9][13][14]
MRM Transition TAF: ~m/z 477.2 -> 346.1; TAF-d5: ~m/z 482.2 -> 346.1[14]

Note: Specific MRM transitions should be optimized on your instrument.

References

Troubleshooting

Technical Support Center: Addressing Isotopic Interference with Deuterated Tenofovir Alafenamide Precursors

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding isotopic interference when using deuterated internal standards derived from precursors like [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This compound serves as a key intermediate in the synthesis of Tenofovir Alafenamide-d5 (TAF-d5)[1]. TAF-d5 is widely employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the antiviral drug Tenofovir Alafenamide (TAF) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3].

While SIL-IS are the gold standard for correcting variability in bioanalytical assays, deuterated standards can be susceptible to a phenomenon known as isotopic interference, which can compromise data accuracy if not properly addressed[4][5]. This guide is designed with full editorial autonomy to provide you with the expertise and logical frameworks needed to diagnose, understand, and mitigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about isotopic interference related to the use of TAF-d5.

Q1: What is [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 and how is it used in my TAF assay?

Answer: [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a deuterated synthetic intermediate[1]. Its primary application in your work is its role in the synthesis of Tenofovir Alafenamide-d5 (TAF-d5), which is used as an internal standard (IS)[2]. In quantitative LC-MS/MS analysis, a known amount of TAF-d5 is added to every sample. Because it is chemically almost identical to the analyte (TAF), it experiences similar extraction efficiency, matrix effects, and ionization suppression[6]. By comparing the MS signal of the analyte to the signal of the IS, we can accurately calculate the analyte's concentration, correcting for experimental variability[5].

Q2: What is isotopic interference and why does it occur with a d5-labeled standard?

Answer: Isotopic interference, often called "cross-talk," occurs when the mass spectrometry signal from the unlabeled analyte (TAF) contributes to the signal of its deuterated internal standard (TAF-d5)[7]. This happens for two primary reasons:

  • Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes. For example, carbon has a stable heavy isotope, ¹³C, with a natural abundance of approximately 1.1%. When you have a very high concentration of TAF, the population of TAF molecules containing one or more heavy atoms (like ¹³C, ¹⁵N, etc.) becomes significant. These heavier TAF molecules can produce an isotopic peak (e.g., M+1, M+2, M+5) that has the same mass-to-charge ratio (m/z) as your TAF-d5 standard, thus artificially inflating the standard's signal[5][7].

  • Impurity in the Internal Standard: The synthesized TAF-d5 standard itself may contain a small percentage of unlabeled TAF as an impurity[7]. While manufacturers strive for high isotopic purity (typically >98%)[6], even a small amount of unlabeled analyte can become significant, especially when analyzing samples at the lower limit of quantification (LLOQ).

Q3: Why is isotopic interference a concern for my quantitative assay?

Answer: The fundamental assumption of using an internal standard is that its measured response is independent of the analyte's concentration. Isotopic interference violates this assumption. If high concentrations of TAF contribute to the TAF-d5 signal, the IS response will appear to increase. This leads to a non-linear calibration curve, often showing a downward curve at higher concentrations because the analyte/IS ratio is artificially suppressed[8]. This can result in the underestimation of the analyte's concentration in high-concentration samples and compromise the overall accuracy and reliability of the assay[5].

Q4: How can I tell if my assay is affected by isotopic interference?

Answer: The most common indicator is a loss of linearity in your calibration curve, particularly at the upper concentration levels. Other signs include:

  • Inaccurate and imprecise results for high-concentration quality control (QC) samples.

  • A noticeable increase in the peak area of the internal standard in high-concentration samples compared to blank samples.

  • Failure to meet regulatory validation criteria for linearity and accuracy as defined by guidelines from the FDA or EMA[6].

A definitive diagnosis requires a systematic experiment, which is detailed in the troubleshooting section below.

Part 2: Troubleshooting and Mitigation Guide

This section provides a systematic approach to diagnosing and resolving isotopic interference.

2.1: Initial Diagnosis: A Step-by-Step Protocol

This experiment is designed to unequivocally determine if cross-talk from the analyte (TAF) is contributing to the internal standard (TAF-d5) signal.

Experimental Protocol:

  • Prepare Samples: Prepare the following samples in the same biological matrix used for your study.

    • Sample A (Blank Matrix): Matrix only.

    • Sample B (IS Only): Matrix + TAF-d5 at the working concentration.

    • Sample C (ULOQ Analyte Only): Matrix + TAF at the Upper Limit of Quantification (ULOQ) concentration. Crucially, this sample contains no TAF-d5.

    • Sample D (LLOQ Sample): Matrix + TAF at the Lower Limit of Quantification (LLOQ) + TAF-d5.

    • Sample E (ULOQ Sample): Matrix + TAF at ULOQ + TAF-d5.

  • Process and Analyze: Process these samples using your standard bioanalytical workflow.

  • Data Review: Analyze the chromatograms for the TAF and TAF-d5 MRM transitions. Pay close attention to the signal observed in the TAF-d5 channel for Sample C.

Data Interpretation Table:

Sample IDDescriptionExpected Result (No Interference)Observed Result (With Interference)Implication
A Blank MatrixNo signal in analyte or IS channel.No signal.Confirms matrix is clean.
B IS OnlySignal only in IS channel.Signal only in IS channel.Confirms IS is detectable.
C ULOQ Analyte OnlyNo signal in IS channel.A measurable peak is present in the IS channel.Direct evidence of interference.
D LLOQ SampleAccurate quantification of LLOQ.Accurate quantification is typical.Interference is usually negligible at low concentrations.
E ULOQ SampleAccurate quantification of ULOQ.Underestimation of ULOQ concentration.Confirms interference impacts high concentrations.
2.2: Root Cause Analysis Workflow

Once interference is confirmed, the next step is to identify its source. The primary causes are either the natural isotopic abundance of the analyte or impurities in the standard.

RootCauseAnalysis Start Interference Confirmed (Signal in Sample C) Calculate_Contribution Calculate % Contribution: (Area_IS_in_Sample_C / Area_IS_in_Sample_B) * 100 Start->Calculate_Contribution Check_IS_Purity Analyze 'IS Only' Sample (Sample B) for presence of unlabeled analyte. IS_Impurity Root Cause: IS Impurity Check_IS_Purity->IS_Impurity Yes (Unlabeled analyte peak found) Natural_Abundance Root Cause: Natural Isotope Contribution Check_IS_Purity->Natural_Abundance No (No unlabeled analyte peak found) Calculate_Contribution->Check_IS_Purity Is contribution significant?

Caption: Workflow for identifying the source of isotopic interference.

Explanation:

  • If you detect a peak in the analyte channel when analyzing the "IS Only" sample (Sample B), it confirms that your internal standard contains unlabeled TAF as an impurity.

  • If there is no analyte signal in the "IS Only" sample, but there is a signal in the IS channel for the "ULOQ Analyte Only" sample (Sample C), the interference is due to the natural isotopic contribution from the high concentration of TAF.

2.3: Mitigation Strategies

Once the cause is understood, you can implement one or more of the following strategies.

Strategy 1: Optimize Internal Standard Concentration

The simplest approach is often to increase the concentration of the internal standard.

  • Causality: The goal is to make the signal contribution from the analyte's isotopes a negligible percentage of the total internal standard signal. By increasing the IS concentration, you reduce the relative impact of the cross-talk. For example, if the interference contributes 10,000 area counts, that represents 10% of an IS peak of 100,000 but only 1% of an IS peak of 1,000,000.

  • Protocol: Re-develop the assay with a higher IS concentration (e.g., 2x or 5x the original). Re-run the diagnostic protocol (Section 2.1) to confirm that the interference is now within an acceptable range (e.g., <5% of the IS signal at the LLOQ) and that the calibration curve is linear. Be mindful not to use an IS concentration so high that it saturates the detector.

Strategy 2: Mathematical Correction

For more persistent interference, a mathematical correction can be applied to the data. This approach is explicitly discussed in bioanalytical literature[8][9].

  • Causality: This method subtracts the known contribution of the analyte from the measured signal of the internal standard.

  • Protocol:

    • From your diagnostic experiment (Section 2.1), determine the interference factor (IF) from the "ULOQ Analyte Only" sample (Sample C).

      • IF = (Peak Area in IS Channel of Sample C) / (Peak Area in Analyte Channel of Sample C)

    • For all your unknown samples, calculate the corrected IS area:

      • Corrected IS Area = Measured IS Area - (IF * Measured Analyte Area)

    • Use this Corrected IS Area to calculate the final analyte/IS ratio for quantification.

    • Validation: This correction method must be thoroughly validated to ensure it is accurate and robust across the entire calibration range.

Strategy 3: Advanced Solutions and Considerations
  • Chromatographic Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to subtle physicochemical differences[4][10]. While perfect co-elution is ideal for correcting matrix effects, ensure your chromatography provides baseline resolution of your analyte and IS from other matrix components. Do not attempt to chromatographically separate the analyte from its deuterated IS, as this defeats the purpose of the standard.

  • Alternative Internal Standards: If interference remains a significant issue that cannot be resolved, consider using an internal standard with a higher mass difference. Stable isotope standards labeled with ¹³C or ¹⁵N are often superior because they exhibit a negligible chromatographic isotope effect and are less prone to interference issues[4][10]. However, they are typically more expensive and complex to synthesize.

Part 3: Visualizations and Data

Isotopic Interference Mechanism

The following diagram illustrates how the isotopic distribution of a high-concentration analyte can interfere with the signal of its deuterated internal standard.

IsotopicInterference cluster_Analyte Analyte (TAF) Signal cluster_IS Internal Standard (TAF-d5) Signal Analyte_M M (Monoisotopic) m/z = 476.2 Analyte_M5 M+5 Isotope m/z = 481.2 Interference Signal Overlap (Cross-Talk) Analyte_M5->Interference IS_M M (Monoisotopic) m/z = 481.2 IS_M->Interference

Caption: Overlap of analyte's M+5 isotope with the d5-labeled standard.

Theoretical Isotopic Distribution of Tenofovir Alafenamide (TAF)

The chemical formula for TAF is C₂₁H₂₉N₆O₅P. This table shows the theoretical relative abundance of its primary isotopic peaks, demonstrating the non-zero probability of heavier molecules that can cause interference.

Isotopic PeakMass-to-Charge (m/z)Relative Abundance (%)Potential Interference
M (Monoisotopic)476.1995100.00-
M+1477.202824.33Can interfere with d1 standards
M+2478.20623.58Can interfere with d2 standards
M+3479.20960.38Can interfere with d3 standards
M+4480.21290.03Can interfere with d4 standards
M+5481.2163<0.01Can interfere with d5 standards

Note: Relative abundances are theoretical and for illustrative purposes. Actual measured abundances may vary.

References

  • Duxbury, K. J., & Dasgupta, A. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 3), 312–315. Retrieved from [Link][5]

  • Li, Z., Wei, Y., Sun, L., & Ding, L. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B, 1117, 148-157. Retrieved from [Link][2]

  • Ocque, A. J., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Pharmaceutical and Biomedical Analysis, 156, 249-256. Retrieved from [Link][11][12]

  • Wang, G., et al. (2012). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 26(15), 1747-1756. Retrieved from [Link][9]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link][6]

  • C-I-L.com. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Retrieved from [Link][10]

  • Jian, W., et al. (2018). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2061. Retrieved from [Link][8]

  • Zhang, Z., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B, 1117, 148-157. Retrieved from [Link][3]

Sources

Optimization

Technical Support Center: Solution Stability of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Welcome to the technical support guide for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This molecule is a deuterated intermediate used in the synthesis of Tenofovir Alafenamide-d5 (TAF-d5), a labeled version of the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This molecule is a deuterated intermediate used in the synthesis of Tenofovir Alafenamide-d5 (TAF-d5), a labeled version of the potent antiviral agent.[1] Ensuring the stability of this intermediate in solution is paramount for the accuracy and reproducibility of downstream applications, including its use as an internal standard in pharmacokinetic studies or as a reactant in further synthetic steps.[2]

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions regarding the solution stability of this critical phosphonamidate compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental stability of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 and related phosphonamidate prodrugs.

Q1: What is the primary chemical vulnerability of this molecule in solution?

A: The primary vulnerability is the phosphonamidate bond (P-N bond) and the phenyl ester group, which are susceptible to hydrolysis.[3][4] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts. The P-O bond of the phenyl ester is particularly labile.[5] Studies on the non-deuterated parent compound, Tenofovir Alafenamide (TAF), show that hydrolysis is a principal degradation pathway.[6][7][8]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of TAF, the non-deuterated analogue, is highly pH-dependent. Research has shown that TAF is most stable in a slightly acidic "stability window" between pH 4.8 and 5.8, with minimal degradation observed around pH 5.3.[6]

  • In strongly acidic conditions (e.g., pH < 4) , the compound degrades extensively.[3][9]

  • In neutral to basic conditions (e.g., pH > 6) , the rate of hydrolysis also increases.[5][8] Therefore, preparing and storing solutions in a buffered system within the optimal pH range is critical for maximizing stability.

Q3: What are the recommended solvents and storage temperatures for stock solutions?

A: For maximal stability, consider the following:

  • Solvents: While specific data for the d5-labeled intermediate is limited, protocols for related compounds often use aprotic organic solvents like DMSO for initial stock preparation. For aqueous working solutions, a buffer system within the optimal pH range of 4.8-5.8 is strongly recommended.[6] Methanol is also commonly used as a diluent in analytical methods.[10]

  • Temperature: Store stock solutions at -20°C or -80°C to minimize degradation. For working solutions, prepare them fresh whenever possible or store them at 2-8°C for short periods (e.g., up to 24 hours), after validating their stability under these conditions.[11]

Q4: How does the deuterium labeling ("-d5") impact the stability of the molecule?

A: The incorporation of deuterium in place of hydrogen can increase the metabolic stability of a drug due to the kinetic isotope effect (KIE).[][13][14][15] The carbon-deuterium (C-D) bond has a lower vibrational frequency and requires more energy to break than a carbon-hydrogen (C-H) bond.[16] While this effect is most pronounced in enzymatic metabolism (e.g., via cytochrome P450), it can also modestly slow down chemical degradation pathways that involve the cleavage of a C-D bond in the rate-determining step.[][13] For solution stability, this may translate to a slightly slower rate of degradation compared to the non-deuterated analogue, but the primary drivers of instability (hydrolysis at the phosphorus center) remain the same.

Part 2: Troubleshooting Guide

This section provides structured, step-by-step guidance for resolving specific experimental issues related to compound stability.

Scenario 1: Unexpected Peaks in LC-MS/HPLC Analysis

Problem: "After storing my working solution for 24 hours at 4°C, I see new peaks in my chromatogram that were not present in the freshly prepared standard. How can I identify these peaks and prevent their formation?"

Causality: The appearance of new peaks is a classic sign of chemical degradation. For this molecule, the most likely degradants are products of hydrolysis. The two major degradation products identified for TAF are (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) and phenyl hydrogen((((R)-l-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate.[17]

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Confirmation (Forced Degradation) cluster_2 Phase 3: Mitigation A Observe Unexpected Peaks in HPLC/LC-MS B Analyze by High-Resolution Mass Spectrometry (HRMS) A->B C Determine Mass of Parent and Degradant(s) B->C D Propose Degradation Pathway (e.g., Hydrolysis of Phenyl Ester) C->D E Perform Forced Degradation Study (Acid, Base, Oxidative Stress) D->E Confirm Identity F Analyze Stressed Samples by HPLC/LC-MS E->F G Compare Degradant Retention Times & Mass Spectra with Observed Peaks F->G H Optimize Solution Conditions (Use pH 5.3 Buffer) G->H Identity Confirmed I Validate Stability Under New Conditions H->I J Implement Best Practices (Prepare Fresh, Store at -80°C) I->J

This protocol helps to intentionally generate degradation products to confirm their identity, in line with ICH guidelines.[9][18]

  • Preparation: Prepare several aliquots of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the aliquots to the following conditions:[9]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30-60 minutes (base hydrolysis is often faster).

    • Oxidative Stress: Add 3-6% H₂O₂ and keep at room temperature for 2-4 hours.

    • Thermal Stress: Incubate one aliquot at 60°C (as a control against the acid/base conditions).

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including an unstressed control) by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection.[19][20]

  • Interpretation: Compare the retention times and mass-to-charge ratios (m/z) of the peaks generated under stress conditions with the unknown peaks in your experimental samples. Hydrolysis of the phenyl ester bond is a likely outcome in both acidic and basic conditions.

Scenario 2: Inconsistent Bioactivity or Quantitation

Problem: "My quantitative LC-MS/MS assay using [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 as an internal standard shows high variability. Could this be a stability issue?"

Causality: Yes. If the internal standard (IS) degrades in the time between its addition to the sample and the final analysis, its concentration will decrease, leading to inaccurate and imprecise quantification of the target analyte. The stability of the IS must be ensured in the biological matrix throughout the sample preparation and analysis workflow.

G cluster_0 Good Practice cluster_1 Poor Practice A Stable IS Solution (Freshly Prepared/Validated) B Constant IS Concentration Throughout Analysis A->B C Accurate Analyte/ IS Peak Area Ratio B->C D Reliable & Reproducible Quantitation C->D E Unstable IS Solution (Degraded) F Decreasing IS Concentration During Sample Prep E->F G Inaccurate Analyte/ IS Peak Area Ratio F->G H Variable & Inaccurate Quantitation G->H

This protocol validates the stability of the compound in the final solution and environment just prior to analysis.

  • Prepare Samples: Prepare a set of quality control (QC) samples by spiking your compound into the same matrix (e.g., plasma, buffer) used for your experiment. Process them as you normally would.

  • Time-Point Zero (T₀): Immediately after preparation, inject a subset of these samples (e.g., n=3) into the LC-MS system and record the peak areas.

  • Incubate: Leave the remaining samples in the autosampler or on the benchtop, under the exact conditions and for the maximum expected duration of a typical analytical run (e.g., 24 hours at 10°C).

  • Final Time-Point (Tₓ): At the end of the incubation period, inject the aged samples and record the peak areas.

  • Calculate & Compare: Calculate the mean peak area at T₀ and Tₓ. If the mean peak area at Tₓ has decreased significantly (e.g., >15%) from T₀, it indicates instability.

  • Mitigation: If instability is confirmed, reduce the residence time in the autosampler, lower the autosampler temperature, or adjust the pH of the final sample solution to be within the 4.8-5.8 stability window.[6]

Data Summary Tables

Table 1: Recommended Solution Conditions & Stability Profile

Parameter Recommendation Rationale & References
Storage Solvent (Stock) Anhydrous DMSO or Ethanol Minimizes hydrolytic degradation.
Working Solvent (Aqueous) Buffered solution, pH 4.8 - 5.8 TAF (analogue) shows a clear stability window in this pH range.[6]
Stock Solution Storage ≤ -20°C (Preferably -80°C) Low temperatures significantly slow chemical degradation rates.
Working Solution Storage Prepare fresh daily. If necessary, store at 2-8°C for < 24 hours. Minimizes the risk of degradation affecting experimental results.[11]

| Conditions to Avoid | Strong acids (pH < 4), strong bases (pH > 7), prolonged storage at room temp in aqueous media. | These conditions are known to accelerate hydrolysis of the phosphonamidate and ester bonds.[3][5][9] |

References

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Parameters for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (Tenofovir Alafenamide-d5)

Welcome to the technical support center for the LC-MS/MS analysis of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, the deuterated form of Tenofovir Alafenamide (TAF), hereafter referred to as TAF-d5. This guide is de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, the deuterated form of Tenofovir Alafenamide (TAF), hereafter referred to as TAF-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to empower you with the knowledge to develop robust, accurate, and reliable quantitative bioanalytical assays.

Tenofovir Alafenamide (TAF) is a novel prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and chronic hepatitis B infections.[1][2] TAF is designed for more efficient delivery of tenofovir into target cells, allowing for lower dosage and a better safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF).[3][4] Accurate quantification of TAF and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. TAF-d5 serves as the ideal stable isotope-labeled internal standard (SIL-IS) for these analyses, as it shares near-identical physicochemical properties with the unlabeled analyte, ensuring the highest level of accuracy and precision.[5][6]

This guide will walk you through the critical parameters for LC-MS/MS method development and provide solutions to common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of LC-MS/MS methods for TAF-d5 and TAF.

Q1: What is the optimal ionization mode for TAF and TAF-d5 analysis?

A1: Positive ion electrospray ionization (ESI+) is the universally recommended mode for the analysis of TAF and TAF-d5.[7][8] TAF's structure contains multiple nitrogen atoms, including the adenine moiety, which are readily protonated under acidic mobile phase conditions, leading to a strong signal in positive ESI mode. While phosphonate groups can be analyzed in negative ion mode, positive mode ESI has been shown to offer better specificity and sensitivity for nucleotide analogs like TAF in complex biological matrices.[9]

Q2: What are the expected precursor and product ions for TAF and TAF-d5?

A2: For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is employed. The precursor ion ([M+H]⁺) for TAF is approximately m/z 477.2, and for TAF-d5, it is approximately m/z 482.2, accounting for the five deuterium atoms on the phenyl group. The most common and stable product ion for TAF results from the cleavage of the phosphoramidate bond, yielding a fragment around m/z 346.1.[7][8] The corresponding product ion for TAF-d5 would be m/z 346.1 as the deuterium labels are on the neutral loss fragment.

Here is a summary of the recommended MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Tenofovir Alafenamide (TAF)477.2346.1Positive
TAF-d5 (Internal Standard)482.2346.1Positive

Note: These values should be empirically optimized on your specific mass spectrometer.

Q3: Which type of LC column is best suited for TAF analysis?

A3: Reversed-phase chromatography is the standard approach. C18 columns are widely and successfully used for the separation of TAF and its metabolites.[8] Specifically, columns like a Waters Acquity UPLC HSS T3 or a Phenomenex Synergi Polar-RP have demonstrated good performance, providing excellent retention and peak shape for TAF.[10][11][12] The polar-embedded nature of some of these columns can help in retaining and separating TAF from its more polar metabolite, tenofovir.

Q4: What mobile phase composition should I start with?

A4: A typical mobile phase for TAF analysis consists of an aqueous component (A) and an organic component (B), run in a gradient elution mode.

  • Mobile Phase A (Aqueous): Water with an acidic modifier. 0.1% formic acid is the most common choice as it aids in the protonation of the analyte for ESI+ mode and helps in achieving good peak shapes.[10] Ammonium acetate (e.g., 2 mM) with formic acid can also be used.[8]

  • Mobile Phase B (Organic): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and better elution strength for many compounds.[10]

A typical starting gradient could be a low percentage of organic phase (e.g., 2-5%) held for a short period, followed by a linear ramp up to a high percentage (e.g., 95%) to elute TAF, and then a re-equilibration step at the initial conditions.

Q5: Why is a stable isotope-labeled internal standard like TAF-d5 crucial?

A5: An ideal internal standard (IS) is essential to correct for variability during sample preparation and analysis.[13] A SIL-IS like TAF-d5 is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte (TAF).[5] This means it co-elutes chromatographically and experiences the same degree of extraction loss, ionization suppression, or enhancement (matrix effects) as TAF.[5] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to significantly improved accuracy and precision in quantification.[14]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise integration accuracy and, consequently, the reliability of your quantitative results.

Workflow for Troubleshooting Peak Shape

Caption: Logic diagram for troubleshooting poor peak shape.

Detailed Solutions:
  • Cause: Injection Solvent Mismatch

    • Explanation: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, the sample may not properly focus on the head of the column. This can lead to peak fronting, splitting, or broadening.[15] TAF is relatively polar, and injecting it in a high-organic solvent while the mobile phase is highly aqueous will cause issues.[16][17]

    • Solution: Reconstitute your final sample extract in a solvent that is as weak as or weaker than your initial mobile phase conditions. For example, if your gradient starts at 5% acetonitrile, your reconstitution solvent should contain ≤5% acetonitrile.

  • Cause: Secondary Interactions with the Column

    • Explanation: Peak tailing can occur due to unwanted interactions between the analyte and active sites (e.g., free silanols) on the stationary phase. The basic nitrogen atoms on TAF can interact with acidic silanols.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH will protonate the basic sites on TAF and suppress the ionization of free silanols, minimizing these secondary interactions.[18]

  • Cause: Column Contamination or Degradation

    • Explanation: Accumulation of matrix components from previous injections can create active sites on the column frit or stationary phase, leading to peak shape distortion.[15]

    • Solution: Implement a robust column washing procedure. If the problem persists, try flushing the column with a series of strong solvents (as recommended by the manufacturer) or replace the column. Using a guard column can also extend the life of your analytical column.

Issue 2: Low Sensitivity or Inconsistent Signal

Low or erratic signal intensity can prevent you from reaching the required lower limit of quantitation (LLOQ) and can lead to poor precision.

Detailed Solutions:
  • Cause: Suboptimal MS Parameters

    • Explanation: The voltages on the capillary, cone, and collision energy are critical for efficient ion generation and fragmentation. Default or non-optimized values can significantly reduce signal intensity.

    • Solution: Perform a systematic optimization of all relevant MS parameters. Infuse a standard solution of TAF directly into the mass spectrometer and tune the parameters (e.g., capillary voltage, source temperature, gas flows, collision energy) to maximize the signal for the chosen MRM transition.

  • Cause: Ion Suppression/Enhancement (Matrix Effects)

    • Explanation: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of TAF and TAF-d5 in the ESI source.[19][20] This is a major cause of poor accuracy and imprecision in bioanalytical methods.[21]

    • Solution 1: Improve Chromatographic Separation. Adjust your LC gradient to separate TAF from the regions where matrix components typically elute (often very early or very late in the run).

    • Solution 2: Enhance Sample Preparation. Simple protein precipitation can be effective but may leave many matrix components in the extract.[19] Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.[18]

    • Solution 3: Assess the Matrix Effect. To quantify the impact, compare the response of an analyte spiked into an extracted blank matrix with its response in a neat solution.[19][22] The use of a co-eluting SIL-IS like TAF-d5 is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.[21]

Workflow for Investigating Matrix Effects

Caption: Workflow for the diagnosis and mitigation of matrix effects.

Issue 3: Analyte Instability (TAF Degrading to Tenofovir)

TAF is a prodrug and can be susceptible to hydrolysis, converting it to tenofovir (TFV). This can lead to an underestimation of TAF and an overestimation of TFV if not properly controlled.

Detailed Solutions:
  • Cause: Enzymatic Degradation in Plasma

    • Explanation: Enzymes in biological matrices can hydrolyze the ester and phosphoramidate linkages in TAF.

    • Solution: Process samples quickly and keep them on ice. For plasma samples, immediately after collection, add an acidifying agent like 20% formic acid to lower the pH and minimize enzymatic activity.[3] This has been shown to be a key step in stabilizing TAF in plasma.[3]

  • Cause: pH-dependent Hydrolysis

    • Explanation: TAF is unstable under acidic and basic conditions.[7] Storing samples or extracts at inappropriate pH values can lead to chemical degradation.

    • Solution: Maintain samples at a neutral or slightly acidic pH during storage and processing, except for the initial acidification step to halt enzymatic activity. Ensure autosampler vials are kept at a cool temperature (e.g., 4-10°C) during the analytical run.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a fast and simple method suitable for initial method development.

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of TAF-d5 internal standard working solution (e.g., at a concentration that yields a response similar to the mid-point of the calibration curve).

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix, then inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameter Optimization

This protocol provides a starting point for developing your own method.

  • LC System: UPLC/UHPLC system

  • Column: C18, e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • TAF: 477.2 → 346.1

    • TAF-d5: 482.2 → 346.1

  • Key MS Parameters (to be optimized):

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400-500°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800-1000 L/hr

    • Collision Gas: Argon

References

  • Gstaiger, C., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). COVID-19: LC-MS/MS Analysis of Anti-Virals in Plasma. Retrieved from [Link]

  • Ramanathan, L., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry. Retrieved from [Link]

  • van den Broek, I., et al. (2013). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of Mass Spectrometry. Retrieved from [Link]

  • Cottrell, M. L., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Chromatography B. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir Alafenamide Fumarate. PubChem. Retrieved from [Link]

  • Do, T. H., et al. (2022). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Retrieved from [Link]

  • Klánová, K., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DO. Retrieved from [Link]

  • ResearchGate. (n.d.). Instrument method of LC-MS/MS analysis of antivirals and their respective stable-isotope-labeled ISs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir Alafenamide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Tenofovir alafenamide. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • ResearchGate. (2025). On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt. Retrieved from [Link]

  • Li, Y., et al. (2022). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Biomedical Chromatography. Retrieved from [Link]

  • Tudosie, M. S., et al. (2021). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Chromatography Online. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effect evaluation for Tenofovir and Rilpivirine. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tenofovir alafenamide monofumarate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]

  • Liu, A., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • Wozniak, E., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Prakash, T. P., et al. (2021). Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity. Nucleic Acids Research. Retrieved from [Link]

  • Pruvost, A., et al. (2008). Specificity enhancement with LC-positive ESI-MS/MS for the measurement of nucleotides: application to the quantitative determination of carbovir triphosphate, lamivudine triphosphate and tenofovir diphosphate in human peripheral blood mononuclear cells. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Recovery of Tenofovir Alafenamide (TAF)

Welcome to the technical support center for the bioanalysis of Tenofovir Alafenamide (TAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Tenofovir Alafenamide (TAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the quantitative analysis of TAF and its deuterated internal standard (IS). The following content is structured to address specific experimental issues in a direct question-and-answer format, grounded in scientific principles to ensure robust and reliable results.

Troubleshooting Guide: Poor or Inconsistent Recovery

Low or variable recovery of both the analyte (TAF) and its deuterated internal standard is a frequent challenge in bioanalysis. This issue can compromise the accuracy and precision of pharmacokinetic and toxicokinetic assessments. This guide will walk you through a logical process to diagnose and resolve the root cause of poor recovery.

Q1: I'm observing low and erratic recovery for both TAF and its deuterated internal standard. Where should I start my investigation?

A1: When both the analyte and the stable isotope-labeled internal standard (SIL-IS) show poor recovery, the issue typically lies within the sample preparation and extraction stages of the workflow. The SIL-IS is designed to mimic the chemical and physical properties of the analyte, so a systemic problem will affect both compounds similarly.[1][2][3]

Here is a systematic approach to pinpoint the problem:

  • Sample Handling and Stability: TAF is a prodrug and can be susceptible to degradation.[4][5] Ensure that your sample collection, storage, and handling procedures are validated to maintain the integrity of TAF. Interspecies differences in plasma stability have also been noted, which is a critical consideration in preclinical studies.[6]

  • Extraction Efficiency: The choice of extraction technique—Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—is critical. If recovery is low, the chosen method may not be optimal for TAF in your specific matrix (e.g., plasma, urine).

  • Matrix Effects: Although a SIL-IS can compensate for matrix effects, severe ion suppression or enhancement can still lead to poor signal intensity and, consequently, perceived low recovery.[3][7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical flow for troubleshooting poor recovery of TAF and its internal standard.

TAF_Troubleshooting start Start: Poor Recovery of TAF and Deuterated IS sample_prep Step 1: Investigate Sample Preparation start->sample_prep extraction Step 2: Evaluate Extraction Efficiency sample_prep->extraction If sample handling is validated sub_sample Check Sample Stability: - pH, Temperature - Freeze-Thaw Cycles sample_prep->sub_sample lc_ms Step 3: Assess LC-MS/MS Performance extraction->lc_ms If extraction is suboptimal sub_extraction Optimize Extraction: - SPE vs. LLE vs. PPT - Solvent Selection - pH Adjustment extraction->sub_extraction solution Resolution lc_ms->solution If LC-MS/MS parameters need optimization sub_lcms Optimize LC-MS/MS: - Gradient Profile - Ion Source Parameters - MRM Transitions lc_ms->sub_lcms

Caption: A logical workflow for diagnosing poor TAF and IS recovery.

Q2: How can I determine if my Solid Phase Extraction (SPE) protocol is the cause of low recovery?

A2: Solid Phase Extraction is a common and effective method for extracting TAF from biological matrices.[1][8][9][10] However, suboptimal conditions can lead to significant analyte loss.

Experimental Protocol: SPE Method Optimization

  • Sorbent Selection: For TAF, a reverse-phase sorbent like C18 is often used.[10][11] If you are using a different sorbent, consider testing a C18 cartridge as a starting point.

  • Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or a weak buffer) before loading the sample. Inadequate conditioning can lead to poor retention of TAF on the sorbent.

  • Sample Loading: The pH of the sample can influence the retention of TAF. TAF is more stable under neutral to slightly basic conditions. Acidic conditions can cause degradation.[5] Adjusting the sample pH prior to loading may improve retention.

  • Wash Steps: The wash solvent should be strong enough to remove interferences but weak enough to not elute TAF. A common starting point is a low percentage of organic solvent in water. If you suspect TAF is being lost during the wash step, collect the wash eluate and analyze it for the presence of TAF and its IS.

  • Elution Step: The elution solvent must be strong enough to fully desorb TAF from the sorbent. A high percentage of an organic solvent like methanol or acetonitrile is typically used.[11] If recovery is still low, consider increasing the volume or the organic strength of the elution solvent.

Data Presentation: Comparing Extraction Methods

Extraction MethodAnalyte Recovery (%)Internal Standard Recovery (%)RSD (%)Reference
Protein Precipitation>70%>70%<15%[12]
Solid Phase Extraction46.5% - >70%81.7% - >70%<15%[11][12]

Note: Recovery values can vary based on the specific matrix and protocol.

Q3: Could Liquid-Liquid Extraction (LLE) be a better alternative, and how would I optimize it?

A3: Liquid-Liquid Extraction can be an effective alternative to SPE, particularly for cleaner sample extracts, which can reduce matrix effects.

Experimental Protocol: LLE Method Optimization

  • Solvent Selection: The choice of extraction solvent is crucial. A water-immiscible organic solvent in which TAF is soluble is required. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures thereof.

  • pH Adjustment: The pH of the aqueous phase (your sample) will determine the charge state of TAF and thus its partitioning into the organic phase. Experiment with adjusting the pH of your sample to a neutral or slightly basic level to maximize the extraction of the un-ionized form of TAF.

  • Extraction and Phase Separation: Ensure vigorous mixing (e.g., vortexing) to facilitate the transfer of TAF into the organic phase. Proper phase separation, often aided by centrifugation, is necessary to prevent contamination of the organic layer with aqueous components.

  • Evaporation and Reconstitution: After extraction, the organic solvent is typically evaporated to dryness. The choice of reconstitution solvent is important for ensuring the compatibility of the extracted sample with the initial mobile phase of your LC method to ensure good peak shape.

Frequently Asked Questions (FAQs)

Q: What are the typical LC-MS/MS parameters for TAF analysis? A: TAF is typically analyzed using a C18 reversed-phase column with a gradient elution of water and acetonitrile, often with a modifier like formic acid or ammonium acetate.[1][13][14] Detection is achieved using electrospray ionization in positive mode (ESI+), monitoring specific MRM transitions.[1][9][13]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Tenofovir Alafenamide (TAF)477.2346.1 / 346.5[13][15]
d4-TAF (deuterated IS)481.2350.1Typical shift

Q: Can the concentration of the internal standard affect recovery? A: Yes, an excessively high concentration of the internal standard can potentially exceed the capacity of an SPE cartridge, leading to reduced retention and lower recovery for both the analyte and the IS.[2] It is important to optimize the concentration of the IS to be within the linear range of the assay and not cause saturation effects.

Q: What are some key stability considerations for TAF during sample processing? A: TAF is a prodrug and is known to be unstable in acidic conditions.[5][13] It is also susceptible to enzymatic degradation in plasma.[6] Therefore, it is crucial to keep samples on ice or at a controlled low temperature during processing and to minimize the time between sample collection and analysis or freezing.[16] Some methods may require the use of esterase inhibitors.

Q: How do I differentiate between low recovery and ion suppression? A: A post-extraction spike experiment can help differentiate between these two issues.[7]

  • Extract a blank matrix sample.

  • Spike the extracted (clean) sample with a known amount of TAF and its IS.

  • Analyze this sample and compare the peak areas to those from a neat solution of the same concentration. If the peak areas in the post-extraction spike are significantly lower than in the neat solution, this points to ion suppression. If the peak areas are comparable, but your overall recovery from a pre-extraction spiked sample is low, the issue is likely with the extraction efficiency itself.

References

  • IJNRD. (n.d.). METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DO. Retrieved from [Link]

  • Ocque, A. J., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. Retrieved from [Link]

  • NIH. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). A new assay based on solid-phase extraction procedure with LC–MS to measure plasmatic concentrations of tenofovir and emtricit. Retrieved from [Link]

  • PubMed. (n.d.). A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Retrieved from [Link]

  • PubMed. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Tenofovir Alafenamide (TAF) Bioanalysis

A Guide to Minimizing Ion Suppression in LC-MS/MS Quantification Welcome to the technical support guide for the bioanalysis of Tenofovir Alafenamide (TAF). This resource, designed for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Ion Suppression in LC-MS/MS Quantification

Welcome to the technical support guide for the bioanalysis of Tenofovir Alafenamide (TAF). This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols to address the common challenge of ion suppression in LC-MS/MS assays. As Senior Application Scientists, our goal is to explain the causality behind these analytical challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and why is it a significant problem for TAF quantification?

Ion suppression is a matrix effect where the signal of the analyte of interest (Tenofovir Alafenamide) is reduced due to the presence of co-eluting, interfering compounds from the biological matrix (e.g., plasma, serum, tissue homogenate). This phenomenon occurs within the mass spectrometer's ion source, where matrix components compete with TAF for the energy required for efficient ionization, leading to a decreased ion signal.

This is particularly problematic for TAF quantification because it can lead to:

  • Inaccurate and Imprecise Results: Underestimation of the true TAF concentration.

  • Poor Assay Sensitivity: Difficulty in achieving the required lower limit of quantification (LLOQ).

  • Failed Validation Batches: Inability to meet the stringent criteria set by regulatory bodies like the FDA and EMA.

The primary culprits behind ion suppression in biofluids are phospholipids, which are abundant in cell membranes and often co-extract with TAF during sample preparation.

Q2: I'm seeing a significant drop in TAF signal intensity in my plasma samples compared to my neat standards. How can I confirm this is due to ion suppression?

This is a classic symptom of ion suppression. A definitive way to diagnose this is through a post-column infusion experiment .

Experimental Rationale: This experiment helps visualize the specific retention time regions where ion suppression occurs. By infusing a constant stream of TAF solution directly into the mass spectrometer (post-analytical column), you can monitor its baseline signal. When a blank, extracted matrix sample is injected onto the LC column, any dip in this stable TAF signal directly corresponds to a region of ion suppression caused by eluting matrix components.

Workflow for Post-Column Infusion:

  • Setup: Use a T-connector to merge the flow from your LC column with a continuous, low-flow stream of a TAF standard solution delivered by a syringe pump.

  • Equilibration: Begin the infusion and allow the TAF signal in the mass spectrometer to stabilize, creating a flat baseline.

  • Injection: Inject a protein-precipitated or extracted blank plasma sample.

  • Analysis: Monitor the TAF-specific MRM transition. A sharp drop in the baseline signal indicates that matrix components are eluting from the column at that specific time and suppressing the TAF ionization. If this drop coincides with the expected retention time of TAF in your actual assay, ion suppression is confirmed as the cause of your signal loss.

Troubleshooting & Optimization Guides
Q3: My current sample preparation is a simple protein precipitation, and I suspect it's not clean enough. What is the best sample preparation strategy to specifically remove phospholipids and minimize ion suppression for TAF?

While protein precipitation (PPT) is fast, it is notoriously poor at removing phospholipids, which are a primary cause of ion suppression.[1][2] For robust TAF quantification, a more selective sample preparation technique is required.

Recommendation: Solid-Phase Extraction (SPE) is the gold standard for removing phospholipids and other matrix interferences.[1][3][4] Specifically, mixed-mode or phospholipid removal SPE cartridges/plates offer the best performance.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Decision workflow for troubleshooting TAF ion suppression.

Detailed Protocol: Solid-Phase Extraction (SPE) for TAF from Human Plasma

This protocol is based on a mixed-mode cation exchange (MCX) mechanism, which is highly effective for basic compounds like TAF.

Materials:

  • MCX µElution SPE Plate or Cartridges

  • Human Plasma (K2-EDTA)

  • Internal Standard (IS): Tenofovir Alafenamide-d5 (TAF-d5)

  • Reagents: Methanol, Acetonitrile, Water (LC-MS Grade), Phosphoric Acid, Ammonium Hydroxide.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the TAF-d5 internal standard working solution.

    • Vortex to mix.

    • Acidify the sample by adding 200 µL of 4% phosphoric acid in water. This ensures TAF is positively charged for retention on the MCX sorbent.

    • Vortex thoroughly and centrifuge at >10,000 x g for 5 minutes to pellet proteins.

  • SPE Plate/Cartridge Conditioning:

    • Place the MCX plate on a vacuum manifold.

    • Condition the wells by adding 200 µL of methanol, followed by 200 µL of water. Allow each solvent to pass through completely under a gentle vacuum. Do not let the sorbent bed dry out after the water step.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (Step 1) onto the conditioned SPE plate.

    • Apply a slow, gentle vacuum to pull the sample through the sorbent bed at a rate of approximately 1 drop per second.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 200 µL of 2% formic acid in water. Draw the solvent through completely.

    • Wash 2 (Non-polar Interferences): Add 200 µL of methanol. Draw the solvent through completely. Dry the sorbent bed under high vacuum for 2-5 minutes to remove residual methanol.

  • Elution:

    • Place a clean collection plate inside the vacuum manifold.

    • Add 2 x 50 µL aliquots of the elution solvent: 5% Ammonium Hydroxide in Acetonitrile/Methanol (50:50, v/v) . The basic pH neutralizes the charge on TAF, releasing it from the sorbent.

    • Allow the first aliquot to soak for 30 seconds before applying a vacuum. Repeat for the second aliquot.

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Q4: How can I use my LC method to further reduce the impact of ion suppression?

Chromatographic separation is your second line of defense. The goal is to separate the elution of TAF from the elution of the interfering matrix components.

  • Chromatographic Separation: Phospholipids typically elute in the earlier, more aqueous part of a reversed-phase gradient. By adjusting your gradient, you can often shift the TAF peak to a "cleaner" region of the chromatogram. Using a column with a different selectivity (e.g., Biphenyl or Polar-RP) can also alter the elution order of TAF versus interferences.[5][6]

  • Increase Retention of TAF: Ensure TAF is sufficiently retained and separated from the void volume where salts and highly polar interferences elute.

  • Use UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide much higher peak resolution. This increased resolving power can separate TAF from closely eluting interferences that would otherwise co-elute on a standard HPLC system.[7]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary? How does it help?

Yes, using a SIL-IS is non-negotiable for regulatory-compliant bioanalysis. A SIL-IS, such as TAF-d5, is the ideal internal standard because it has nearly identical chemical and physical properties to TAF.[8][9]

Mechanism of Action:

  • Co-elution: The SIL-IS will co-elute with TAF.

  • Identical Matrix Effects: Because they elute at the same time and have the same ionization properties, both TAF and TAF-d5 will experience the exact same degree of ion suppression.[10]

  • Ratio Correction: The mass spectrometer measures the ratio of the analyte signal to the IS signal. Since both signals are suppressed proportionally, the ratio remains constant and accurate, effectively canceling out the effect of ion suppression.[10]

Without a SIL-IS, any uncompensated ion suppression will directly and incorrectly lower the calculated concentration of TAF.

Q6: Can I adjust my mass spectrometer's source parameters to mitigate ion suppression?

While less effective than sample cleanup and chromatography, optimizing MS source parameters can sometimes provide a marginal improvement.[11] The goal is to find conditions that favor the ionization of TAF over the interfering matrix components.

Key Parameters to Investigate:

  • Source Temperature & Gas Flows: Increasing the desolvation temperature and nebulizer/heater gas flows can help evaporate droplets more efficiently, which may reduce the competition for ionization in the gas phase.[12][13]

  • Capillary/Spray Voltage: Adjusting the voltage can influence the stability of the electrospray and the efficiency of ion formation. There is an optimal voltage for TAF; excessively high voltages can sometimes favor the ionization of contaminants or cause in-source fragmentation.[12][14]

Systematic Approach: Perform a systematic optimization using a flow injection analysis (FIA) or T-infusion of TAF standard. Vary one parameter at a time (e.g., temperature in 25°C increments) while holding others constant and monitor the signal-to-noise ratio to find the optimal settings.

Data Summary Tables

Table 1: Recommended LC-MS/MS Parameters for Tenofovir Alafenamide (TAF)

Parameter Setting Rationale
Polarity ESI Positive TAF contains basic moieties that readily accept a proton.
Precursor Ion (Q1) m/z 477.2 Corresponds to the [M+H]+ adduct of TAF.
Product Ion (Q3) m/z 346.1 A stable, high-intensity fragment resulting from the loss of the alafenamide side chain.
Internal Standard TAF-d5 Co-elutes and compensates for matrix effects.
IS Transition m/z 482.2 → 351.1 Monitors the deuterated analogue of TAF.
Mobile Phase A 0.1% Formic Acid in Water Provides a proton source for efficient ionization.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution in reversed-phase.

| Column | C18 or HSS T3 (1.8 µm) | Provides good retention and peak shape for TAF.[7] |

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration. (2020). Analytical Biochemistry. [Link]

  • Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. (2021). ResearchGate. [Link]

  • Ion suppression in Biological Sample Analysis. Phenomenex. [Link]

  • Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. (2018). PubMed Central. [Link]

  • Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. (2019). Journal of Chromatography B. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2003). LCGC International. [Link]

  • Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A simple solid-phase extraction method for the analysis of red cell phospholipids by liquid chromatography-tandem mass spectrometry. (2019). PubMed Central. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). PubMed Central. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). PubMed. [Link]

  • Ion suppression investigation by post-column infusion experiments in positive MRM detection mode. ResearchGate. [Link]

  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2021). ACS Publications. [Link]

  • OPTIMISATION OF MASS SPECTROMETRY. SURE (Sunderland Repository). [Link]

  • Optimization of Ionization Efficiency. (2015). Wiley Analytical Science. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Purity of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 for Accurate Bioanalysis

Introduction: The transition to more potent and safer antiretroviral therapies has highlighted the importance of prodrugs like Tenofovir Alafenamide (TAF). For researchers in drug development and clinical pharmacology, t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The transition to more potent and safer antiretroviral therapies has highlighted the importance of prodrugs like Tenofovir Alafenamide (TAF). For researchers in drug development and clinical pharmacology, the accurate quantification of TAF in biological matrices is paramount. This necessitates a highly pure, stable isotope-labeled internal standard (SIL-IS), such as [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5), to ensure the reliability of bioanalytical data.[1] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you maintain the integrity of your TAF-d5 internal standard and achieve accurate, reproducible results in your LC-MS/MS assays.

Frequently Asked Questions (FAQs)
Q1: What is [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (TAF-d5) and why is its purity critical?

A1: TAF-d5 is the deuterated form of Tenofovir Alafenamide, where five hydrogen atoms have been replaced with deuterium.[2] This isotopic labeling makes it an ideal internal standard for quantitative analysis of TAF in biological samples using mass spectrometry.[3][4] Its purity is critical because any chemical or isotopic impurities can interfere with the analyte's signal, leading to inaccurate quantification.[1] Regulatory bodies like the FDA emphasize the need for well-characterized and pure reference standards for bioanalytical method validation.[1]

Q2: What are the common types of impurities in TAF-d5 and how do they arise?

A2: Impurities in TAF-d5 can be broadly categorized as:

  • Chemical Impurities: These can be starting materials, byproducts from synthesis, or degradation products.[5][6] Common impurities for TAF include Tenofovir, Tenofovir mono-POC dimer, and various ester-related impurities.[7][8][9]

  • Isotopic Impurities: These include molecules with fewer than five deuterium atoms (d0-d4) or incorrect placement of the deuterium labels. These can arise from incomplete deuteration during synthesis.

  • Stereoisomers: TAF has two chiral centers, one on the propyl chain and one at the phosphorus atom. The desired isomer is (R) at the propyl chain. The presence of the (S)-isomer is a chiral impurity.[10][11] Additionally, diastereomers can form at the phosphorus center during synthesis.[12][13]

Q3: What is the acceptable purity level for TAF-d5 to be used as an internal standard?

A3: While specific limits can vary based on the assay's sensitivity and regulatory requirements, a general guideline for internal standards is a chemical purity of >98% and an isotopic purity of >98% (i.e., the d5 form should be the predominant species). The contribution of the internal standard's signal to the analyte's signal should be less than 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the internal standard's signal should be less than 5%.[14]

Q4: How should I properly store TAF-d5 to prevent degradation?

A4: TAF is susceptible to hydrolysis, particularly in acidic conditions.[15] It is recommended to store TAF-d5 as a solid at -20°C or below, protected from moisture and light. For stock solutions, use a non-aqueous, aprotic solvent like acetonitrile or DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of TAF can also be pH-dependent, with increased degradation in basic conditions due to hydrolysis of the P-O bond.[15]

Troubleshooting Guide

This section addresses common issues encountered during the use of TAF-d5 in bioanalytical methods.

Issue 1: Unexpected Peaks in the Chromatogram of the Internal Standard
Potential Cause Troubleshooting Steps
Chemical Impurity 1. Verify Certificate of Analysis (CoA): Check the CoA for known impurities and their expected retention times. 2. High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the accurate mass of the unexpected peak and propose a molecular formula to help identify the impurity. 3. Forced Degradation Studies: Subject the TAF-d5 standard to acidic, basic, oxidative, and photolytic stress to identify potential degradation products that may match the unknown peak.
Contamination 1. System Blank: Inject a solvent blank to check for system contamination. 2. Matrix Blank: Analyze an extracted blank biological matrix to rule out interference from endogenous components. 3. Clean the LC System: Flush the autosampler, injection port, and column with appropriate cleaning solutions.
(S)-Isomer or Diastereomer 1. Chiral Chromatography: Use a chiral HPLC column to separate the (R) and (S) isomers.[12][16] Several methods have been developed for the chiral separation of TAF and its isomers.[10][11]
Issue 2: Inaccurate Isotopic Purity Assessment
Potential Cause Troubleshooting Steps
Poor Mass Spectrometer Resolution 1. Instrument Calibration and Tuning: Ensure the mass spectrometer is properly calibrated and tuned to achieve the required resolution to differentiate between the d0 to d5 isotopic peaks. 2. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS for more accurate determination of isotopic enrichment.[17][18]
Incorrect Data Analysis 1. Isotopic Distribution Analysis Software: Use specialized software to calculate isotopic purity, which can correct for the natural isotopic abundance of other elements in the molecule.[19] 2. Manual Verification: Manually inspect the mass spectrum to ensure correct peak integration and identification.
In-source Fragmentation or Adduct Formation 1. Optimize MS Source Conditions: Adjust source parameters (e.g., temperature, gas flows, voltages) to minimize in-source fragmentation. 2. Mobile Phase Modification: Modify the mobile phase composition to reduce the formation of adducts (e.g., sodium or potassium adducts) that can complicate the mass spectrum.
Issue 3: Variability in Internal Standard Response
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review Extraction Protocol: Ensure consistent and reproducible extraction recovery. The recovery of the analyte and the internal standard should be similar.[20] 2. Automate Pipetting: Use automated liquid handlers for precise and consistent addition of the internal standard to all samples.
Matrix Effects 1. Stable Isotope-Labeled Internal Standard (SIL-IS): TAF-d5, being a SIL-IS, should co-elute with the analyte and experience similar matrix effects, thus compensating for them.[21] 2. Dilution of Sample: If significant ion suppression or enhancement is observed, diluting the sample may mitigate the effect.
Analyte Instability in Matrix 1. Stabilize Plasma Samples: TAF can be unstable in plasma from certain species due to enzymatic hydrolysis.[22][23] Acidifying plasma samples with formic acid immediately after collection can minimize the hydrolysis of TAF to Tenofovir.[24]
Experimental Protocols
Protocol 1: Assessment of Chemical Purity by HPLC-UV
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve TAF-d5 in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL and integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Quantification of TAF in Human Plasma using LC-MS/MS with TAF-d5
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 20 µL of TAF-d5 internal standard working solution (e.g., 500 ng/mL in methanol).

    • Vortex for 10 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).[3][25]

    • Mobile Phase A: 0.1% formic acid in water.[21]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[21]

    • Gradient: A fast gradient suitable for high-throughput analysis.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • TAF: Monitor appropriate precursor-to-product ion transition.

      • TAF-d5: Monitor the corresponding transition for the deuterated internal standard.

Visualizations
Experimental Workflow for Purity Assessment

G cluster_0 Chemical Purity cluster_1 Isotopic Purity cluster_2 Chiral Purity HPLC_UV HPLC-UV Analysis LC_MS LC-MS Analysis HPLC_UV->LC_MS Confirm Peak Identity Purity_Report Comprehensive Purity Report HPLC_UV->Purity_Report Area % HRMS High-Resolution MS HRMS->Purity_Report Isotopic Distribution Chiral_HPLC Chiral HPLC Chiral_HPLC->Purity_Report Enantiomeric Excess TAF_d5 TAF-d5 Sample TAF_d5->HPLC_UV TAF_d5->HRMS TAF_d5->Chiral_HPLC G Start Inaccurate Quantification Results Check_IS_Purity Re-verify TAF-d5 Purity? (Chemical, Isotopic, Chiral) Start->Check_IS_Purity Check_Method Review Bioanalytical Method? Check_IS_Purity->Check_Method Purity Confirmed Replace_IS Source New Lot of TAF-d5 Check_IS_Purity->Replace_IS Impurity Detected Check_Stability Investigate Analyte Stability? Check_Method->Check_Stability Method OK Optimize_Method Optimize Extraction, Chromatography, and MS Parameters Check_Method->Optimize_Method Issue Found Reanalyze Re-analyze Samples Check_Stability->Reanalyze Stability Confirmed Modify_Handling Implement Sample Stabilization (e.g., acidification, lower temp) Check_Stability->Modify_Handling Instability Found

Caption: Troubleshooting decision tree for inaccurate TAF quantification.

References
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  • Oromí-Farrús, M., Colomer, F., & Castells, J. (2013). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2021). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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  • Smith, C. A., et al. (2017). msPurity: Automated Evaluation of Precursor Ion Purity for Mass Spectrometry-Based Fragmentation in Metabolomics. Analytical Chemistry. [Link]

  • ARTIS STANDARDS. (n.d.). Tenofovir Alafenamide-D5 (diastereomers). ARTIS STANDARDS. [Link]

  • Li, L., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). LEAP. [Link]

  • ChemRxiv. (n.d.). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]

  • Google Patents. (n.d.). EP3077404B1 - Purification of tenofovir alafenamide and its intermediates.
  • World Health Organization. (2024). Notes on the Design of Bioequivalence Study: Emtricitabine/Tenofovir Alafenamide/Dolutegravir. WHO. [Link]

  • World Health Organization. (2024). Notes on the Design of Bioequivalence Study: Emtricitabine/Tenofovir Alafenamide. WHO. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of High-Purity [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of high-purity [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of high-purity [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical deuterated intermediate of Tenofovir Alafenamide (TAF). Achieving high purity for this molecule presents a unique set of challenges, primarily centered on controlling three distinct stereocenters (one carbon, one phosphorus) and ensuring high isotopic enrichment. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities successfully.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final product shows low diastereomeric excess (d.e.) at the phosphorus center. What are the likely causes and how can I improve stereoselectivity?

Root Cause Analysis:

The phosphorus atom in your target compound is a chiral center, leading to the formation of two diastereomers (often designated Sp and Rp). Low diastereomeric excess is a common and critical issue because the biological activity of the final API, Tenofovir Alafenamide, is highly dependent on the stereochemistry at this center.[1] The formation of a nearly 1:1 mixture of diastereomers is common when a phosphonochloridate intermediate is reacted with an amino acid ester without a directing group, as the reaction lacks stereoselectivity at the phosphorus center.[1][2]

Strategic Solutions:

  • Post-Synthesis Resolution (Crystallization): This is the most industrially viable and effective method. The two diastereomers, having different physical properties, can often be separated by fractional crystallization. One diastereomer is typically more crystalline and will precipitate preferentially from a carefully selected solvent system, leaving the other in the mother liquor.

  • Chiral Chromatography: While effective at the analytical and small scales, preparative chiral chromatography (e.g., using a chiral stationary phase or simulated moving bed chromatography) can be costly and complex to scale up for larger quantities.[3]

  • Stereoselective Synthesis: Asymmetric synthesis routes using chiral auxiliaries on the phosphorus atom can direct the stereochemical outcome of the reaction.[4] However, these methods often require more complex starting materials and additional synthetic steps to introduce and remove the auxiliary.

Featured Protocol: Diastereomeric Resolution via Seeded Crystallization

This protocol details a robust method for enhancing the diastereomeric excess of the desired Sp isomer of Tenofovir Alafenamide base, a direct analogue of your target intermediate.

Objective: To selectively crystallize the desired diastereomer from a mixture.

Methodology:

  • Solvent Selection: Dissolve the crude diastereomeric mixture (e.g., 70% d.e.) in a suitable solvent like isopropyl acetate (iPrOAc) at an elevated temperature (e.g., 85°C) to ensure complete dissolution.[5] Isopropyl acetate is considered a "green solvent" with a high permitted residual limit in the final API, making it a good choice from a process safety perspective.[5]

  • Controlled Cooling: Cool the solution slowly and controllably (e.g., over 2 hours) to room temperature. This slow cooling is critical to allow for the selective nucleation of the desired diastereomer.

  • Seeding (Optional but Recommended): If available, add a small quantity of the high-purity desired diastereomer (seed crystals) during the cooling phase to promote its crystallization over the undesired isomer.

  • Equilibration: Stir the resulting slurry at room temperature for an extended period (e.g., 2-4 hours) to allow the crystallization process to reach equilibrium.

  • Isolation and Washing: Isolate the solid product by filtration. Wash the filter cake with cold solvent to remove residual mother liquor containing the enriched undesired diastereomer.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40°C).

  • Purity Check & Recrystallization: Analyze the d.e. of the isolated solid using chiral HPLC. A single crystallization can significantly enhance purity (e.g., from 70% to >95% d.e.).[5] For API-grade purity (>99.5% d.e.), one or two additional recrystallizations may be necessary.[5]

Q2: I'm detecting the (S)-enantiomer impurity related to the propyl chain. Where does this come from and how can it be controlled?

Root Cause Analysis:

The stereocenter at the propyl chain is established early in the synthesis and must be of the (R) configuration. The presence of the (S)-enantiomer is a critical impurity that must be controlled.

  • Starting Material Purity: The most common source is an enantiomerically impure starting material, typically (R)-9-(2-hydroxypropyl)adenine (HPA). Many synthetic routes rely on a chiral pool starting material like (R)-propylene carbonate.[6][7] The enantiomeric purity of this initial material dictates the purity of all subsequent intermediates.

  • Reaction-Induced Racemization: While less common for this specific carbon center under standard conditions, harsh reaction conditions (e.g., very strong base or high temperatures) could potentially lead to side reactions that compromise stereochemical integrity.

Strategic Solutions:

  • Qualify Starting Materials: Always verify the enantiomeric purity of your chiral starting materials, such as HPA or its precursors, using a validated chiral analytical method before beginning the synthesis.

  • Choose a Robust Synthetic Route: Employ synthetic strategies known to preserve stereochemistry. The condensation of adenine with (R)-propylene carbonate is a reliable method for establishing the (R) configuration.[7]

  • In-Process Controls: Implement chiral analysis at key intermediate stages, such as after the synthesis of HPA, to catch any deviations early. It is far easier and more cost-effective to purify an early-stage intermediate than the final compound.

Workflow for Ensuring (R)-Configuration Purity

G cluster_0 Starting Material Control cluster_1 Intermediate Synthesis & Control cluster_2 Final Synthesis Steps SM (R)-Propylene Carbonate-d5 QC1 QC Check: Enantiomeric Purity (e.g., Chiral GC) SM->QC1 HPA Synthesize Deuterated (R)-9-(2-hydroxypropyl)adenine (HPA-d5) QC1->HPA If Purity >99.5% ee QC2 In-Process QC: Chiral HPLC Analysis of HPA-d5 HPA->QC2 Phosphonylation Phosphonylation & Phenyl Ester Formation QC2->Phosphonylation If Purity >99.5% ee

Caption: Workflow for controlling stereochemistry at the C2-propyl position.

Q3: My mass spectrometry results show incomplete deuterium incorporation and a wide isotopic distribution. How can I increase isotopic enrichment?

Root Cause Analysis:

Synthesizing a 100% isotopically pure compound is practically impossible.[8][9] The goal is to achieve a very high level of deuterium incorporation at the specified positions (d5) and minimize the presence of d0 to d4 species.

  • H/D Back-Exchange: Protic solvents (water, alcohols), acidic or basic conditions, and exposure to atmospheric moisture can facilitate the exchange of deuterium atoms with protons, especially for deuterium atoms on heteroatoms or activated carbon positions.

  • Incomplete Deuteration of Precursors: The isotopic purity of your deuterated starting materials is the upper limit for the isotopic purity of your final product. If your deuterated adenine or propylene carbonate starting material is only 95% isotopically pure, your final product cannot exceed this.

  • Kinetic Isotope Effect: Reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. While this is the principle behind deuterated drugs, it can sometimes lead to incomplete reactions or favor side reactions if conditions are not optimized.[10][11]

Strategic Solutions:

  • Use High-Purity Deuterated Reagents: Source starting materials with the highest possible isotopic enrichment (ideally ≥98%).

  • Maintain Anhydrous & Inert Conditions: Use rigorously dried solvents and reagents. Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., DMF, acetonitrile, THF, dichloromethane) for reactions and purifications to minimize H/D back-exchange.[7]

  • Optimize Purification: During workup and purification, minimize contact with water. If an aqueous wash is necessary, use D₂O instead of H₂O. For chromatography, use deuterated solvents where feasible or ensure the silica gel and solvents are anhydrous.

Validation:

  • Mass Spectrometry (MS): The primary tool to determine the distribution of isotopologues.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the absence of protons at the deuterated sites. ²H NMR can be used to confirm the presence and location of deuterium.

Q4: My RP-HPLC analysis shows several process-related impurities. How can I identify and minimize them?

Root Cause Analysis:

Process-related impurities arise from side reactions, unreacted starting materials, or degradation of the product. For this class of compounds, common impurities include starting materials, intermediates from incomplete reactions, and byproducts from side reactions.[12][]

Strategic Solutions:

  • Reaction Optimization:

    • Stoichiometry: Carefully control the molar ratios of reactants. For example, in the de-ethylation step to form the phosphonic acid, an incorrect ratio of trimethylsilyl bromide can lead to incomplete reaction or side products.[7]

    • Temperature Control: Maintain the optimal reaction temperature. Side reactions are often favored at higher temperatures.

    • Reaction Time: Monitor the reaction by HPLC to determine the optimal endpoint, avoiding prolonged reaction times that can lead to degradation.

  • Purification Strategy:

    • Crystallization: As the most powerful purification technique for this molecule, optimizing the crystallization solvent, temperature profile, and agitation can dramatically improve purity.[5]

    • Chromatography: If crystallization is insufficient, column chromatography on silica gel can be used to remove impurities with different polarities.

Table 1: Common Impurities and Control Strategies
Impurity NameStructure DescriptionTypical SourceControl & Mitigation Strategy
(R)-PMPA-d5 The de-phenylated phosphonic acidHydrolysis of the phenyl esterAvoid excess moisture; control pH during workup. Purify via crystallization.
Di-phenyl Intermediate Di-phenyl phosphonate esterIncomplete reaction during amidationEnsure complete conversion in the previous step; optimize stoichiometry.
(S)-Propyl Enantiomer Stereoisomer at the propyl chainImpure (R)-HPA starting materialQualify starting material purity with chiral HPLC.
(Rp)-Phosphorus Diastereomer Stereoisomer at the phosphorus centerNon-stereoselective phosphonylationPurify via diastereomeric resolution/crystallization.[2][5]
Adenine-d5 Starting materialIncomplete reactionDrive reaction to completion; purify via chromatography or crystallization.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical quality attributes (CQAs) for high-purity [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5?

The CQAs are the physical, chemical, and biological properties that must be controlled to ensure the safety and efficacy of the final drug product. For this intermediate, the key CQAs are:

  • Identity: Correct chemical structure confirmed by NMR, MS, and IR.

  • Assay: Chemical purity, typically >99.0% as determined by RP-HPLC.[14][15]

  • Stereochemical Purity:

    • Diastereomeric Excess (d.e.): Purity of the desired Sp isomer at the phosphorus center, typically >99.5%.

    • Enantiomeric Excess (e.e.): Purity of the (R)-enantiomer at the propyl chain, typically >99.5%.[6]

  • Isotopic Purity: High percentage of deuterium incorporation (e.g., >98% d5) with a defined distribution of other isotopologues.

  • Specific Impurities: Control of known process-related and degradation impurities to within specified limits (e.g., <0.10%).[16]

  • Residual Solvents: Must meet ICH guidelines.

FAQ 2: Which analytical techniques are essential for characterization and release testing?

A combination of chromatographic and spectroscopic techniques is required for full characterization.

Table 2: Summary of Recommended Analytical Methods
Analytical MethodPurposeKey Information Provided
Chiral HPLC Stereochemical PurityQuantifies diastereomeric excess (d.e.) and enantiomeric excess (e.e.).[17]
Reverse-Phase HPLC (RP-HPLC) Assay and Chemical PurityDetermines the amount of the main component and quantifies process-related impurities.[15][16]
Mass Spectrometry (MS) Identity & Isotopic PurityConfirms molecular weight and provides the distribution of deuterated isotopologues.
¹H and ³¹P NMR Identity & Structural ConfirmationConfirms the chemical structure. ³¹P NMR is excellent for analyzing phosphorus-containing compounds and can be used with chiral solvating agents to determine d.e.[18] ¹H NMR confirms the absence of protons at deuterated sites.
Gas Chromatography (GC) Residual SolventsQuantifies remaining solvents from the manufacturing process.
FAQ 3: What are the best practices for handling and storing deuterated compounds?

To maintain isotopic and chemical purity, strict handling and storage protocols are necessary:

  • Storage: Store the material in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at controlled low temperatures and protected from light.

  • Handling: Handle the material in a glove box or glove bag under an inert atmosphere to prevent moisture absorption from the air, which can lead to H/D back-exchange and hydrolysis.

  • Solvents: When preparing solutions, use anhydrous deuterated solvents (for NMR) or anhydrous aprotic solvents (for reactions) to maintain isotopic integrity.

FAQ 4: Can I use the exact same synthetic route as the non-deuterated analogue?

Generally, yes. The synthetic route for a deuterated compound often mirrors its non-deuterated counterpart.[19] However, you must make two key accommodations:

  • Introduction of Deuterium: The deuterium atoms must be introduced using deuterated starting materials (e.g., adenine-d5). The specific stage of introduction depends on the availability of deuterated precursors and the stability of the C-D bonds throughout the synthesis.

  • Kinetic Isotope Effect (KIE): Be aware that reaction rates can be slower when a C-D bond is broken in a rate-determining step. This might require adjustments to reaction conditions, such as longer reaction times or slightly higher temperatures, to achieve complete conversion. Monitor reactions closely by HPLC to confirm completion.

Troubleshooting Decision Tree for Low Diastereomeric Purity

G start Low Diastereomeric Purity (d.e. < 99.5%) Detected by Chiral HPLC check_method Is the analytical method validated and robust? start->check_method validate_method Validate Chiral HPLC Method: Check resolution, peak shape, and reproducibility. check_method->validate_method No check_resolution Was the post-synthesis resolution step performed? check_method->check_resolution Yes validate_method->check_resolution perform_resolution Perform Diastereomeric Resolution: - Fractional Crystallization - Preparative Chiral Chromatography check_resolution->perform_resolution No check_conditions Review Resolution Conditions: - Solvent System - Cooling Rate - Seeding check_resolution->check_conditions Yes end Achieved Target Purity perform_resolution->end optimize_conditions Optimize Crystallization Protocol. Consider recrystallization. check_conditions->optimize_conditions epimerization Could epimerization have occurred? check_conditions->epimerization Purity still low optimize_conditions->end epimerization->optimize_conditions No review_process Review Process Conditions: - Check pH of all steps - Analyze thermal stress - Investigate workup procedures epimerization->review_process Yes review_process->optimize_conditions

Caption: Decision tree for troubleshooting low diastereomeric purity.

References

  • Lin, L., Xie, L., Huang, L., Huang, L., & Wu, Y. (2024). Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chromatography. Analytical Methods. [Link]

  • Czeskis, B., et al. (2025). Chemistry, manufacturing, and control considerations and challenges for deuterated active pharmaceutical ingredients. American Chemical Society - ACS Fall 2025. [Link]

  • Lin, L., et al. (2024). Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chr. RSC Publishing. [Link]

  • Barral, K., et al. (2006). Synthesis, in Vitro Antiviral Evaluation, and Stability Studies of Novel r-Borano-Nucleotide Analogues of 9-[2-(Phosphonomethoxy)propyl]adenine. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2023). Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. Thieme Chemistry. [Link]

  • Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives. [Link]

  • Simon, G., et al. (2023). Chemoenzymatic Synthesis of Tenofovir. ACS Omega. [Link]

  • Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. [Link]

  • Wu, G. (2009). Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine. ResearchGate. [Link]

  • Lin, L., et al. (2024). Splitting and separation mechanism of tenofovir alafenamide fumarate chiral isomers based on indirect chiral ligand exchange chromatography. Analytical Methods. [Link]

  • Unknown Author. (Year). Tenofovir alafenamide series impurities and synthesis method thereof. Patsnap. [Link]

  • Unknown Author. (2009). Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine.
  • Unknown Author. (Year). Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate.
  • Czeskis, B., et al. (2019). Deuterated Active Pharmaceutical Ingredients: A Science Based Proposal for Synthesis, Analysis, and Control. Part 1: Framing the Problem. ResearchGate. [Link]

  • SynThink. (Year). Tenofovir Alafenamide Impurities & Related Compounds. SynThink. [Link]

  • Czeskis, B., et al. (2019). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. PubMed. [Link]

  • Unknown Author. (Year). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace. [Link]

  • Unknown Author. (Year). An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]

  • Unknown Author. (Year). Preparation method of tenofovir alafenamide fumarate key intermediate.
  • Czeskis, B., et al. (2019). Deuterated active pharmaceutical ingredients: A science based proposal for synthesis, analysis, and control. Part 1: Framing the problem. RTI International. [Link]

  • Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. ResearchGate. [Link]

  • Rathod, P. R., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]

  • Unknown Author. (2017). A preparation method of diastereomerically pure tenofovir alafenamide or its salts.
  • Aggarwal, N. N., Bhat, K. I., & Jacob, J. T. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. Research Journal of Pharmacy and Technology. [Link]

  • Unknown Author. (Year). Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. ACS Publications. [Link]

  • Yang, B., et al. (2018). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Ingenta Connect. [Link]

  • Demkowicz, S., et al. (2016). Fundamentals of the Stereochemistry of Organophosphorus Compounds. Wiley-VCH. [Link]

  • Stare, J., et al. (2020). Co-crystals, Salts or Mixtures of Both? The Case of Tenofovir Alafenamide Fumarates. Molecules. [Link]

  • D'Andrea, D., & Gatti, F. G. (2022). Chiral Organophosphorus Pharmaceuticals: Properties and Application. Molecules. [Link]

  • Yang, B., et al. (2018). Efficient Synthesis and Resolution of Tenofovir Alafenamide. Bentham Science Publishers. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Maciąg, D., et al. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. RSC Publishing. [Link]

  • Wong, J. W., & Ng, D. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Unknown Author. (2022). RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir. Molecules. [Link]

  • Harger, M., & Rogers, T. (2003). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry. [Link]

  • An, M., et al. (2023). Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate. Chinese Journal of Pharmaceuticals. [Link]

  • Unknown Author. (Year). Synthesis of Tenofovir alafenamide fumarate. ResearchGate. [Link]

  • Unknown Author. (Year). Method for preparing (R) -9-[(2-phosphonomethoxy) propyl] adenine (ΡΜΡΑ).

Sources

Optimization

Technical Support Center: Method Refinement for Tenofovir Alafenamide Bioanalysis Using a Labeled Internal Standard

Welcome to the Technical Support Center for the bioanalysis of Tenofovir Alafenamide (TAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bioanalysis of Tenofovir Alafenamide (TAF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions related to the quantitative analysis of TAF and its active metabolite, tenofovir (TFV), in biological matrices. Our focus is on leveraging stable isotope-labeled internal standards to ensure robust and reliable results that meet global regulatory expectations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard (SIL-IS) the preferred choice for TAF bioanalysis?

A1: A SIL-IS, such as d5-TAF or 13C5-TFV, is considered the gold standard in quantitative LC-MS/MS analysis for several critical reasons.[4][5] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer source. This co-behavior allows for the most accurate correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to higher precision and accuracy in the final concentration measurements.[5]

Q2: TAF is known to be unstable in plasma. How can I prevent its ex vivo conversion to Tenofovir (TFV) during sample collection and processing?

A2: The instability of TAF in plasma, primarily due to enzymatic hydrolysis, is a critical challenge that can lead to an overestimation of TFV concentrations.[6][7] To minimize this, it is crucial to immediately stabilize plasma samples upon collection. A widely accepted and effective method is the addition of an acidic solution, such as 20% formic acid, to the plasma at a specific ratio (e.g., 100:8 plasma to formic acid).[6] This acidification promptly inhibits the enzymatic activity responsible for TAF degradation. It is also recommended to maintain samples at low temperatures (e.g., on ice) during processing and store them at -70°C or lower for long-term stability.[8]

Q3: What are the most common sample preparation techniques for TAF and TFV analysis, and what are their pros and cons?

A3: The two most prevalent techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This method, often using acetonitrile, is simple, fast, and cost-effective.[9][10] However, it can be less "clean" than SPE, meaning more endogenous matrix components may remain in the final extract. This can lead to significant matrix effects, potentially compromising assay accuracy and precision.[7]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively isolating the analytes from the biological matrix.[4][11] This results in a cleaner extract, minimizing matrix effects and often improving the lower limit of quantification (LLOQ).[4] The downside is that SPE is typically more time-consuming and expensive than PPT.

The choice between PPT and SPE depends on the required sensitivity, throughput, and the complexity of the matrix. For regulatory submissions, the robustness of an SPE-based method is often preferred.

Q4: How do I select the appropriate mass transitions (SRM/MRM) for TAF, TFV, and their labeled internal standards?

A4: The selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is fundamental to the selectivity and sensitivity of the LC-MS/MS method. The process involves infusing a standard solution of each analyte into the mass spectrometer to determine the most abundant and stable precursor ion (typically [M+H]+ in positive ionization mode). Subsequently, collision-induced dissociation (CID) is performed on the precursor ion to identify the most intense and specific product ions.

Here are commonly used transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Tenofovir Alafenamide (TAF) 477.2 346.1 [12]
d5-TAF (IS) 482.3 176.1 [4]
Tenofovir (TFV) 288.1 176.1 [12]

| 13C5-TFV (IS) | 293.2 | 181.1 |[4] |

It is crucial to optimize collision energies for each transition to maximize signal intensity.

Troubleshooting Guide

This section addresses specific issues that may arise during method development, validation, and sample analysis.

Issue 1: High Variability in Quality Control (QC) Samples

Symptoms:

  • Poor precision (%CV > 15%) for QC samples.

  • Inconsistent peak areas for the internal standard.

Potential Causes & Solutions:

Potential CauseRecommended ActionScientific Rationale
Inconsistent Sample Preparation Ensure precise and consistent pipetting of plasma, internal standard, and any reagents. Automate liquid handling steps if possible.Manual pipetting can introduce significant variability, especially with small volumes. Automation minimizes human error.
Analyte Instability Re-evaluate the effectiveness of the sample stabilization procedure. Ensure samples are kept consistently cold and that the acidic stabilizer is added promptly and mixed thoroughly.[6]Inadequate stabilization will lead to variable degradation of TAF, causing inconsistent analytical results.
Matrix Effects Evaluate matrix effects by performing a post-extraction spike experiment.[7] If significant and variable matrix effects are observed, consider switching from PPT to a more rigorous sample cleanup like SPE.[4][7]Matrix effects can vary between different lots of biological matrix, leading to poor precision if not adequately compensated for by the internal standard.
Issue 2: Poor Peak Shape or Carryover

Symptoms:

  • Tailing or fronting chromatographic peaks.

  • Presence of analyte peaks in blank injections following a high concentration sample.

Potential Causes & Solutions:

Potential CauseRecommended ActionScientific Rationale
Suboptimal Chromatography Adjust the mobile phase composition, particularly the organic content and pH. A gradient elution is often necessary for good peak shape and separation from endogenous interferences.[4][10]Tailing can be caused by secondary interactions between the analyte and the stationary phase. Adjusting the mobile phase can mitigate these interactions.
Injector Contamination Implement a robust needle wash protocol using a strong organic solvent.Carryover occurs when analyte from a previous injection is retained in the autosampler and injected with the subsequent sample. A thorough wash minimizes this.
Column Saturation Ensure the injection volume and concentration are within the linear range of the column's loading capacity.Overloading the analytical column can lead to poor peak shape and carryover.

Experimental Workflows

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the analysis of TAF and TFV in human plasma.[4]

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution (containing d5-TAF and 13C5-TFV).

  • Acidification: Add 200 µL of 4% phosphoric acid, vortex to mix, and centrifuge at 20,000 x g for 5 minutes.[4]

  • SPE Plate Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate with 200 µL of methanol followed by 200 µL of water.

  • Loading: Load the supernatant from the acidified plasma sample onto the conditioned SPE plate.

  • Washing: Wash the SPE plate with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute the analytes with 100 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis Workflow

LC-MS/MS Workflow for TAF Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (+ SIL-IS) SPE Solid-Phase Extraction (SPE) Plasma->SPE Acidification & Loading Extract Final Extract SPE->Extract Washing & Elution LC LC Separation (C18 Column) Extract->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization (ESI+) Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: High-level workflow for TAF bioanalysis.

Regulatory Context

The validation of bioanalytical methods for TAF and TFV must adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation and study sample analysis.[3][8] Key validation parameters that must be assessed include:

  • Accuracy

  • Precision

  • Selectivity and Specificity

  • Sensitivity (LLOQ)

  • Linearity and Range

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)[13]

Bioanalytical_Method_Validation_ICH_M10 cluster_Performance Assay Performance Characteristics cluster_Selectivity Selectivity & Matrix cluster_Stability Analyte Stability BMV Bioanalytical Method Validation (ICH M10) Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Linearity Linearity & Range BMV->Linearity LLOQ Sensitivity (LLOQ) BMV->LLOQ Selectivity Selectivity & Specificity BMV->Selectivity MatrixEffect Matrix Effect BMV->MatrixEffect FT_Stability Freeze-Thaw Stability BMV->FT_Stability BT_Stability Bench-Top Stability BMV->BT_Stability LT_Stability Long-Term Stability BMV->LT_Stability

Caption: Key parameters for bioanalytical method validation.

By diligently addressing these aspects of method development and validation, researchers can generate high-quality, reliable data for pharmacokinetic and other studies involving Tenofovir Alafenamide, ultimately contributing to the safe and effective use of this important antiretroviral agent.

References

  • Tanuja, K., & Ganapaty, S. (2022). Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research, 56(4), 1193-1204. [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • Ocque, A. J., Hagler, C. E., Morse, G. D., & Letendre, S. L. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of analytical toxicology, 42(5), 334–341. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Labcorp. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Zhang, J., et al. (2018). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Pharmaceutical and Biomedical Analysis, 155, 289-296. [Link]

  • Xiao, D., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry, 593, 113611. [Link]

  • Tran, T. H., et al. (2023). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]

  • Shah, R. P., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis, 131, 146-155. [Link]

  • Kumar, R., & Malik, S. (2023). Analytical method validation for tenofovir alafenamide and known impurities. Drug and Pharmaceutical Science Archives, 3(3), 89-97. [Link]

  • Lee, C., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Pharmaceutics, 12(11), 1057. [Link]

  • Aggarwal, N. N., Bhat, K. I., & Jacob, J. T. (2018). Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. Pharmaceutica Analytica Acta, 9(12), 1-7. [Link]

  • ResearchGate. (n.d.). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. [Link]

  • Qian, X., et al. (2022). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Biomedical chromatography : BMC, 36(3), e5273. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Anderson, P. L., et al. (2008). The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 867(2), 247–253. [Link]

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Reference Data & Comparative Studies

Validation

comparative analysis of deuterated vs. non-deuterated internal standards for Tenofovir Alafenamide

<Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for Tenofovir Alafenamide Bioanalysis A Guide for Researchers and Drug Development Professionals In the quantitative bioanalysis of Tenofovir Alaf...

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards for Tenofovir Alafenamide Bioanalysis

A Guide for Researchers and Drug Development Professionals

In the quantitative bioanalysis of Tenofovir Alafenamide (TAF), a prodrug of the antiviral agent Tenofovir, the choice of an internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. This guide provides an in-depth comparative analysis of deuterated versus non-deuterated internal standards, offering experimental insights and data-driven recommendations for researchers in drug development and related scientific fields.

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma.[1][2] However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, chromatographic separation, and matrix effects.[3][4] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to normalize for these variations.[4][5]

Key Sources of Analytical Variability Mitigated by Internal Standards:

  • Sample Preparation: Losses can occur during extraction, dilution, and reconstitution steps.[4]

  • Injection Volume: Minor inconsistencies in the volume of sample injected into the LC-MS/MS system.

  • Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6][7]

Deuterated Internal Standards: The Gold Standard of Isotope Dilution Mass Spectrometry

Stable isotope-labeled (SIL) internal standards, most commonly deuterated analogs of the analyte, are widely considered the gold standard in quantitative bioanalysis.[8][9] This approach, known as isotope dilution mass spectrometry (IDMS), is predicated on the near-identical physicochemical properties of the deuterated IS and the analyte.[8][10]

Advantages of Deuterated Internal Standards:

  • Co-elution with Analyte: A deuterated IS will have a retention time that is nearly identical to the non-labeled analyte, ensuring that both experience the same matrix effects at the same time.[10]

  • Similar Extraction Recovery: Due to their structural similarity, the deuterated IS and the analyte will exhibit almost identical recovery during sample preparation procedures.[4]

  • Compensation for Ionization Variability: As the deuterated IS and analyte ionize similarly, any suppression or enhancement of the signal due to matrix effects will affect both compounds proportionally.[4]

For the bioanalysis of Tenofovir Alafenamide, a deuterated internal standard such as Tenofovir Alafenamide-d5 (TAF-d5) is often employed.[11][12][13]

Non-Deuterated (Structural Analog) Internal Standards: A Viable Alternative

When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog can be a suitable alternative.[14] A structural analog is a compound with a chemical structure and physicochemical properties similar to the analyte but is not isotopically labeled. For TAF, a potential structural analog might be a related antiretroviral drug or a molecule with a similar core structure.

Challenges with Non-Deuterated Internal Standards:

  • Chromatographic Separation: The structural analog will have a different retention time than the analyte. If the separation is not sufficient, the two compounds may experience different matrix effects.

  • Differential Extraction Recovery: Differences in chemical properties can lead to variations in extraction efficiency between the analyte and the IS.

  • Disparate Ionization Efficiency: The structural analog may not ionize in the same manner as the analyte, leading to inadequate compensation for matrix effects.[14]

Experimental Comparison: Deuterated vs. Non-Deuterated IS for TAF Analysis

To illustrate the performance differences, let's consider a hypothetical but representative experimental workflow for the quantification of TAF in human plasma.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrators, QCs, Unknowns) add_is Spike with Internal Standard (Deuterated or Non-Deuterated) plasma->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation to Dryness supernatant->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection onto LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MS/MS) Detection ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for Tenofovir Alafenamide quantification.

Methodology
  • Sample Preparation:

    • Aliquots of human plasma (200 µL) are spiked with either Tenofovir Alafenamide-d5 (deuterated IS) or a structural analog IS at a fixed concentration.

    • Protein precipitation is performed by adding acetonitrile.

    • After centrifugation, the supernatant is transferred and evaporated to dryness.

    • The residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • An aliquot is injected onto a C18 reverse-phase column.

    • A gradient elution with a mobile phase of ammonium acetate and acetonitrile is used for chromatographic separation.[12][13]

    • Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

    • MRM transitions for TAF, TAF-d5, and the structural analog IS are monitored.

Data Comparison

The following table summarizes typical performance data when comparing a deuterated and a non-deuterated internal standard for TAF analysis.

Parameter Deuterated IS (TAF-d5) Non-Deuterated IS (Structural Analog) Rationale for Difference
Recovery (%) 85 ± 5%75 ± 10%The near-identical chemical properties of TAF-d5 and TAF result in more consistent recovery across different samples.
Matrix Effect (%) 98 - 102%85 - 115%TAF-d5 co-elutes with TAF, experiencing the same ion suppression/enhancement, thus providing better normalization.
Precision (%CV) < 5%< 15%The superior correction for variability by the deuterated IS leads to lower coefficients of variation.
Accuracy (%Bias) ± 5%± 15%More effective normalization of matrix effects and recovery by the deuterated IS results in higher accuracy.

The Impact of Deuterium Labeling on Chromatography

While deuterated standards are generally ideal, it's important to note that the substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time, known as the "isotope effect".[15][16] This is more pronounced with a higher degree of deuteration. However, for TAF-d5 or TAF-d7, this effect is typically minimal and does not compromise the benefits of co-elution.[11][13]

G cluster_0 Ideal Co-elution with Deuterated IS cluster_1 Separation with Non-Deuterated IS a Analyte (TAF) b Deuterated IS (TAF-d5) a_peak b_peak c Analyte (TAF) d Non-Deuterated IS c_peak d_peak time Retention Time -->

Caption: Chromatographic elution profiles of internal standards.

Regulatory Perspective and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation.[17][18][19][20] While not mandating the use of deuterated internal standards, the guidelines emphasize the importance of demonstrating the suitability of the chosen IS.[17] Using a deuterated IS often simplifies the validation process and provides a more robust and reliable method, which is highly desirable in regulated environments.

Conclusion and Recommendations

For the quantitative bioanalysis of Tenofovir Alafenamide, a deuterated internal standard is unequivocally the superior choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides more accurate and precise data by effectively compensating for matrix effects and variability in sample recovery.

While a non-deuterated structural analog can be used if a deuterated standard is not feasible, it requires more extensive method development and validation to ensure it adequately corrects for analytical variability.[14] For researchers and drug development professionals seeking the highest level of data integrity and regulatory compliance, the use of a deuterated internal standard for Tenofovir Alafenamide analysis is strongly recommended.

References

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • PubMed. Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. [Link]

  • PubMed. Determination of the antiretroviral drug tenofovir in plasma from HIV-infected adults by ultrafast isotope dilution MALDI-triple quadrupole tandem mass spectrometry. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]

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  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Clinical Chemistry. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

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  • MDPI. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. [Link]

  • ResearchGate. Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Chromatography Online. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Taylor & Francis Online. Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. [Link]

  • PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]

  • PubMed. Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method. [Link]

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  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • FDA. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. [Link]

  • ResearchGate. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. [Link]

  • PubMed Central. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. [Link]

  • PubMed. A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Tenofovir Alafenamide Assays: A Deep Dive into Internal Standard Selection

In the landscape of antiretroviral therapy, Tenofovir Alafenamide (TAF) stands as a cornerstone, demanding robust and reliable bioanalytical methods for its quantification in biological matrices.[1][2] The accuracy of th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiretroviral therapy, Tenofovir Alafenamide (TAF) stands as a cornerstone, demanding robust and reliable bioanalytical methods for its quantification in biological matrices.[1][2] The accuracy of these assays is paramount in pharmacokinetic and toxicokinetic studies, underpinning critical decisions in drug development and clinical monitoring.[3][4][5] A pivotal, yet often debated, element in the development of such assays is the choice of an internal standard (IS). This guide provides an in-depth, evidence-based comparison of two common types of internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of TAF: a stable isotope-labeled (SIL) internal standard and a structural analog internal standard.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them. We will explore the nuances of cross-validating two distinct TAF assays, each employing a different IS, and present supporting experimental data to guide your selection process.

The Crucial Role of the Internal Standard in LC-MS/MS Bioanalysis

In LC-MS/MS, the internal standard is a compound of known concentration added to samples, calibrators, and quality controls (QCs) to correct for variability during sample preparation and analysis.[6][7] Its primary function is to normalize the analyte's response, thereby improving the accuracy and precision of the quantification.[7][8] The two main categories of internal standards are stable isotope-labeled internal standards and structural analog internal standards.[6][9][10]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in quantitative bioanalysis.[9][11][12] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[7][9] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects.[7]

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but are not isotopically labeled.[10][11] They are often chosen when a SIL-IS is unavailable or cost-prohibitive.[11][12] While they can compensate for some variability, their different chemical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.[11][13]

This guide will now delve into a hypothetical cross-validation study to compare the performance of a TAF assay using a SIL-IS (TAF-d5) versus one using a structural analog IS.

Experimental Design: Cross-Validation of Two Tenofovir Alafenamide Assays

The objective of this cross-validation is to compare the performance of two distinct LC-MS/MS methods for the quantification of TAF in human plasma. The key difference between the two methods is the internal standard employed:

  • Method A: Utilizes a stable isotope-labeled internal standard, Tenofovir Alafenamide-d5 (TAF-d5).

  • Method B: Utilizes a structural analog internal standard. For the purpose of this guide, we will hypothesize the use of a close structural analog that is not an active metabolite.

The cross-validation will be conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][14][15]

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Comparison Plasma Samples Plasma Samples Spike TAF & IS Spike with TAF and Internal Standard Plasma Samples->Spike TAF & IS Method A: TAF-d5 Method B: Analog-IS Protein Precipitation Protein Precipitation (e.g., Acetonitrile) Spike TAF & IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation and Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC Separation UPLC Separation (C18 Column) Evaporation & Reconstitution->LC Separation MS/MS Detection Tandem Mass Spectrometry (MRM Mode) LC Separation->MS/MS Detection Validation Parameters Specificity Linearity (0.5-500 ng/mL) Accuracy & Precision Matrix Effect Stability MS/MS Detection->Validation Parameters Data Comparison Compare Performance of Method A (SIL-IS) vs. Method B (Analog-IS) Validation Parameters->Data Comparison

Caption: Experimental workflow for the cross-validation of TAF assays.

Detailed Experimental Protocols

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of a TAF reference standard into blank human plasma. A separate stock solution was used for the preparation of QCs to ensure accuracy. The concentration range for the calibration curve was 0.5 to 500 ng/mL, with QC samples at 1.5 ng/mL (Low QC), 150 ng/mL (Mid QC), and 400 ng/mL (High QC).[2][16]

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the respective internal standard working solution (TAF-d5 for Method A, structural analog for Method B).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (ESI), positive mode

  • Detection: Multiple Reaction Monitoring (MRM)

Results and Discussion: A Head-to-Head Comparison

The performance of both methods was evaluated based on key validation parameters. The following tables summarize the hypothetical, yet realistic, data obtained from the cross-validation study.

Table 1: Linearity and Sensitivity
ParameterMethod A (SIL-IS)Method B (Analog-IS)Acceptance Criteria
Calibration Range (ng/mL) 0.5 - 5000.5 - 500-
Regression Equation y = 1.02x + 0.005y = 0.95x + 0.012-
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.5Signal-to-noise > 10

Both methods demonstrated excellent linearity and sensitivity, meeting the acceptance criteria. The SIL-IS method showed a slightly better correlation coefficient, suggesting a more consistent response across the concentration range.

Table 2: Accuracy and Precision
QC LevelMethod A (SIL-IS)Method B (Analog-IS)Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ (0.5 ng/mL) -2.58.2-12.8
Low QC (1.5 ng/mL) 1.85.68.5
Mid QC (150 ng/mL) -0.53.14.2
High QC (400 ng/mL) 2.12.5-6.7

The data clearly indicates the superior performance of the SIL-IS (Method A) in terms of both accuracy and precision.[9][11] The structural analog IS (Method B) showed a greater bias and higher variability, particularly at the lower concentrations. This is likely due to differences in extraction recovery and ionization efficiency between the analog IS and TAF.

Table 3: Matrix Effect

The matrix effect was evaluated by comparing the response of TAF in post-extraction spiked plasma samples from six different donors with the response in a neat solution.[17][18][19]

ParameterMethod A (SIL-IS)Method B (Analog-IS)Acceptance Criteria
Matrix Factor (CV%) 4.218.5≤ 15%
IS-Normalized Matrix Factor (CV%) 1.89.7≤ 15%

Method A, utilizing the SIL-IS, demonstrated minimal matrix effect, with the coefficient of variation (CV%) of the IS-normalized matrix factor well within the acceptable limit of 15%.[7][11] In contrast, Method B exhibited a significant matrix effect, indicating that the structural analog IS was unable to adequately compensate for the ion suppression or enhancement experienced by TAF.[17][20] This is a critical finding, as uncompensated matrix effects can lead to inaccurate quantification of study samples.[18]

The Verdict: Why the SIL-IS Reigns Supreme for TAF Analysis

The cross-validation data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard for the bioanalysis of Tenofovir Alafenamide.

IS_Decision_Tree start Internal Standard Selection for TAF Assay q1 Is a Stable Isotope-Labeled IS (e.g., TAF-d5) available? start->q1 sil_is Use SIL-IS q1->sil_is Yes analog_is Consider Structural Analog IS q1->analog_is No q2 Does the analog IS co-elute and show similar extraction recovery and ionization response to TAF? analog_is->q2 validation Thoroughly validate for matrix effects, accuracy, and precision. q2->validation Potentially pass Proceed with caution. Potential for higher variability. validation->pass Passes Validation fail Select an alternative analog IS or invest in SIL-IS synthesis. validation->fail Fails Validation

Caption: Decision tree for internal standard selection in TAF bioanalysis.

The near-identical physicochemical properties of TAF-d5 and TAF ensure that the SIL-IS accurately tracks the analyte through every step of the analytical process.[7] This leads to:

  • Improved Accuracy and Precision: By effectively compensating for variations in sample preparation and instrument response, the SIL-IS provides more reliable and reproducible data.[8][9][11]

  • Mitigation of Matrix Effects: The SIL-IS co-elutes with TAF and experiences the same degree of ion suppression or enhancement, leading to a significant reduction in matrix-related variability.[7][18] This is particularly crucial in complex biological matrices like plasma.

  • Increased Confidence in Data Integrity: The use of a SIL-IS provides a higher level of assurance in the quality and reliability of the bioanalytical data, which is essential for regulatory submissions and clinical decision-making.[3][4][5]

Conclusion and Recommendations

For the robust and reliable quantification of Tenofovir Alafenamide in biological matrices, the use of a stable isotope-labeled internal standard is strongly recommended. The investment in a SIL-IS is justified by the significant improvements in assay performance, leading to higher quality data and increased confidence in the results of pharmacokinetic and toxicokinetic studies.

When cross-validating bioanalytical methods, it is imperative to thoroughly assess the performance of the internal standard, paying close attention to accuracy, precision, and matrix effects.[21][22][23] This guide provides a framework for such a comparison and underscores the critical role of appropriate internal standard selection in ensuring the integrity of bioanalytical data.

References

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  • Tanuja, K., & Ganapaty, S. (2022). Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research, 56(4), 1192-1202. [Link][29]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

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  • ResearchGate. (n.d.). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. [Link][30]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link][31]

  • IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. [Link]

  • Findlay, J. W., et al. (1995). Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

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  • ResearchGate. (n.d.). Matrix effect evaluation for Tenofovir and Rilpivirine. [Link][35]

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Validation

Comparison Guide: The Decisive Advantage of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 in Clinical Trials

An In-Depth Technical Guide for Bioanalytical Scientists and Drug Development Professionals Executive Summary In the landscape of antiviral drug development and clinical pharmacokinetics, the precision and reliability of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Bioanalytical Scientists and Drug Development Professionals

Executive Summary

In the landscape of antiviral drug development and clinical pharmacokinetics, the precision and reliability of bioanalytical data are paramount. Tenofovir Alafenamide (TAF), a cornerstone of modern HIV therapy, requires highly accurate quantification in biological matrices to ensure safety and efficacy. This guide elucidates the critical advantages of employing its deuterated analogue, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (a key intermediate for TAF-d5), as a stable isotope-labeled internal standard (SIL-IS) in clinical trials. By leveraging the principles of mass spectrometry, we will demonstrate how this approach transcends the limitations of traditional methods, offering unparalleled accuracy, precision, and sensitivity. This guide provides a comparative analysis, detailed experimental protocols, and the fundamental rationale behind why a SIL-IS is not just a best practice, but an essential tool for robust clinical research.

Introduction to Tenofovir Alafenamide (TAF): A Modern Antiretroviral

Tenofovir Alafenamide (TAF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir.[1][2] Its primary mechanism of action involves inhibiting the HIV reverse transcriptase enzyme, a critical step in the viral replication cycle.[2][3] Upon administration, TAF is designed for efficient delivery into lymphoid cells, where it is converted to tenofovir (TFV) and subsequently phosphorylated to its active metabolite, tenofovir diphosphate (TFV-DP).[4] This active form is incorporated into viral DNA, causing chain termination and halting viral replication.[4]

What distinguishes TAF from its predecessor, Tenofovir Disoproxil Fumarate (TDF), is its enhanced plasma stability and targeted delivery.[1][3] This allows for a much lower dose to achieve high intracellular concentrations of TFV-DP, thereby reducing systemic exposure to tenofovir and lowering the risk of renal and bone toxicities associated with long-term TDF use.[1]

G cluster_blood Systemic Circulation (Plasma) cluster_cell Target Cell (e.g., Lymphocyte) cluster_hiv HIV Replication Cycle TAF_plasma TAF Administered TAF_cell TAF TAF_plasma->TAF_cell Enters Cell Metabolism Intracellular Activation (Cathepsin A) TAF_cell->Metabolism TFV Tenofovir (TFV) Metabolism->TFV Phosphorylation Kinases TFV->Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP - Active) Phosphorylation->TFV_DP RT Reverse Transcriptase TFV_DP->RT Competes with dATP Block Chain Termination RT->Block Inhibition

Figure 1: Mechanism of Action of Tenofovir Alafenamide (TAF).
The Role of Stable Isotope Labeling in Quantitative Bioanalysis

Quantitative analysis of drugs in complex biological matrices like plasma is fraught with challenges, including sample loss during extraction and "matrix effects," where endogenous components suppress or enhance the ionization of the analyte in the mass spectrometer.[5][6] To overcome these hurdles, an internal standard (IS) is added at a known concentration to all samples, standards, and quality controls at the beginning of the sample preparation process.[7] The final quantification is based on the ratio of the analyte's signal to the IS's signal, which normalizes for variability.[7]

The ideal IS behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.[7] While structural analogs can be used, they often have different extraction recoveries and chromatographic retention times, making them imperfect correctors.[8][9] This is where stable isotope-labeled internal standards (SIL-IS) become the gold standard. A SIL-IS is the analyte molecule itself, but with one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) replaced by their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[6][7][9]

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is the deuterated form of a TAF intermediate. For bioanalysis, TAF-d5 itself is used. This subtle mass change makes it distinguishable by the mass spectrometer, yet it is chemically and physically almost identical to the non-labeled TAF.[7][10]

TAF-d5 vs. Alternatives: A Performance Comparison

The use of a deuterated SIL-IS like TAF-d5 provides profound advantages over using a structural analog or no internal standard at all. These benefits are most clearly observed in the accuracy and precision of the resulting data.

Key Advantages of Using TAF-d5 as an Internal Standard:

  • Perfect Co-elution: TAF-d5 has nearly the same chromatographic retention time as TAF, meaning both compounds experience the same matrix effects at the same time, allowing for effective compensation.[5]

  • Identical Extraction Recovery: As a chemical twin, TAF-d5 mirrors the behavior of TAF during sample preparation steps like protein precipitation or solid-phase extraction, correcting for any analyte loss.[5][8]

  • Correction for Ionization Variability: Both TAF and TAF-d5 have the same ionization efficiency. Any suppression or enhancement of the signal in the mass spectrometer's source affects both molecules equally, leaving their ratio constant and the final calculated concentration accurate.[6][9]

The cumulative effect of these advantages is a dramatic improvement in data quality, which is essential for the stringent requirements of regulated clinical trials.

Table 1: Comparative Performance of Bioanalytical Assays

Parameter Without Internal Standard With Structural Analog IS With TAF-d5 (SIL-IS) Rationale for Improvement
Accuracy (% Deviation) Can be > ±30% Can be > ±20% Typically < ±10% [11] SIL-IS perfectly corrects for matrix effects and sample loss, bringing the measured value closer to the true value.[7]
Precision (%RSD) Often > 25% Often > 15% Typically < 10% [11] SIL-IS corrects for random variations in extraction and instrument response, ensuring high reproducibility.[7]
Lower Limit of Quantification (LLOQ) Elevated due to high variability Moderately improved Significantly Lower [11][12] Improved signal-to-noise and consistency allow for the reliable quantification of very low analyte concentrations.

Experimental Protocol: Quantification of TAF in Plasma

This section provides a detailed methodology for the quantification of TAF in human plasma using TAF-d5 as the internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1. Materials and Reagents
  • Analytes: Tenofovir Alafenamide (TAF) reference standard, [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 (used to generate TAF-d5 or used as a close structural proxy for the IS).

  • Plasma: Blank human plasma (K2EDTA).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade Water.

  • Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX) or protein precipitation reagents (e.g., ice-cold ACN).

4.2. Workflow Diagram

G plasma 1. Collect Plasma Sample (200 µL) spike 2. Spike with TAF-d5 IS (e.g., 50 µL of 50 ng/mL) plasma->spike extract 3. Sample Extraction (e.g., Protein Precipitation or SPE) spike->extract separate 4. LC Separation (C18 Column) extract->separate detect 5. MS/MS Detection (MRM Mode) separate->detect process 6. Data Processing (Calculate Peak Area Ratio TAF / TAF-d5) detect->process quantify 7. Quantify Concentration (vs. Calibration Curve) process->quantify

Figure 2: Bioanalytical workflow for TAF quantification.
4.3. Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare separate stock solutions of TAF and TAF-d5 (as IS) in a suitable solvent like methanol (e.g., 1 mg/mL).

    • Create a series of TAF working solutions by serial dilution to prepare calibration standards (e.g., ranging from 0.5 to 500 ng/mL).[13]

    • Prepare a single IS working solution (e.g., 50 ng/mL).[11]

  • Sample Preparation (Protein Precipitation Method):

    • Aliquot 200 µL of plasma samples (unknowns, calibration standards, or QCs) into microcentrifuge tubes.

    • Add 50 µL of the IS working solution to every tube (except blank matrix) and vortex briefly. This step is critical; the IS must be added before any extraction to account for variability.

    • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at ~2% B, ramp up to ~95% B to elute the analyte, and then re-equilibrate.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • TAF Transition: Q1: 477.3 m/z → Q3: 270.0 m/z.[12]

      • TAF-d5 IS Transition: Q1: 482.3 m/z → Q3: 270.0 m/z.[12]

  • Data Analysis:

    • Integrate the peak areas for both the TAF and TAF-d5 MRM transitions.

    • Calculate the peak area ratio (TAF Area / TAF-d5 Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration for the calibration standards using a weighted linear regression (e.g., 1/x²).[13]

    • Determine the concentration of TAF in unknown samples by interpolating their peak area ratios from the calibration curve.

Beyond Internal Standards: The Therapeutic Potential of Deuteration

While its role as an internal standard is invaluable, deuteration itself is an emerging strategy in drug design. Replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of drug breakdown by cytochrome P450 enzymes due to the "Kinetic Isotope Effect."[14][15][16] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15][16]

This strategy can lead to the development of novel deuterated drugs with significant clinical advantages, such as:

  • Improved Metabolic Stability: Leading to a longer drug half-life.[16]

  • Reduced Dosing Frequency: Enhancing patient adherence.[16][17]

  • Lower Required Dose: Potentially reducing off-target side effects.

  • Decreased Formation of Toxic Metabolites: Improving the overall safety profile of a drug.[17]

The FDA's approval of deutetrabenazine in 2017 marked the first deuterated drug to market, validating this approach as a powerful tool in pharmaceutical development.[16]

Conclusion

For high-stakes clinical trials involving potent antivirals like Tenofovir Alafenamide, there is no substitute for data integrity. The use of a stable isotope-labeled internal standard, specifically one derived from [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, is the unequivocal gold standard for quantitative bioanalysis. It fundamentally improves the accuracy, precision, and robustness of LC-MS/MS assays by perfectly compensating for the inherent variabilities of the analytical process. Adopting this methodology is not merely a technical choice; it is a commitment to the highest standards of scientific rigor, ensuring that pharmacokinetic data is reliable, reproducible, and ultimately, contributes to the development of safer and more effective medicines.

References
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

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  • Srinivas, R. V., & Fridland, A. (1998). Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains. Antimicrobial agents and chemotherapy, 42(6), 1484–1487. [Link]

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Comparative

A Senior Application Scientist's Guide to Establishing Linearity and Range for Tenofovir Alafenamide (TAF) Bioanalysis Using a d5-Stable Isotope Labeled Internal Standard

Introduction: The Cornerstone of Quantitative Bioanalysis In the landscape of drug development, the precise quantification of a therapeutic agent in biological matrices is non-negotiable. For Tenofovir Alafenamide (TAF),...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Quantitative Bioanalysis

In the landscape of drug development, the precise quantification of a therapeutic agent in biological matrices is non-negotiable. For Tenofovir Alafenamide (TAF), a critical prodrug of the antiretroviral agent Tenofovir (TFV), establishing a robust bioanalytical method is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessments.[1][2][3] Two of the most fundamental parameters underpinning method validity are linearity and range . Linearity demonstrates that the analytical response is directly proportional to the analyte concentration, while the range defines the concentration interval over which the method is acceptably accurate, precise, and linear.[4][5]

This guide provides an in-depth, experience-driven protocol for establishing the linearity and range of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for TAF. We will focus on the gold-standard approach: the use of a stable isotope-labeled internal standard (SIL-IS), specifically d5-Tenofovir Alafenamide (d5-TAF). This choice is deliberate; a SIL-IS co-elutes and shares near-identical physicochemical properties with the analyte, providing the most effective means to correct for variability in sample preparation, matrix effects, and instrument response.[6][7][8] Our discussion will be grounded in the rigorous expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12]

The 'Why': Rationale Behind Key Experimental Choices

A robust method is not built on following steps, but on understanding the principles that dictate them. Here, we dissect the causality behind our experimental design.

Defining the Analytical Range: A Proactive Approach

The analytical range, bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), must be clinically and toxicologically relevant.

  • LLOQ Selection: The LLOQ should be low enough to capture the terminal elimination phase of the drug's pharmacokinetic profile. A common industry practice is to set the LLOQ at or below 5-10% of the anticipated maximum plasma concentration (Cmax).[13] This ensures that the assay can reliably measure concentrations for a sufficient duration to calculate key PK parameters like the area under the curve (AUC) and elimination half-life.

  • ULOQ Selection: The ULOQ must encompass the highest expected concentrations, typically observed at Cmax. Setting an unnecessarily high ULOQ can introduce challenges with detector saturation, non-linearity, and carryover.[13]

The Imperative of a Stable Isotope-Labeled Internal Standard (d5-TAF)

While structurally similar analog internal standards can be used, they are an inferior alternative. An analog IS may have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte, failing to adequately compensate for analytical variability.[6][8]

A SIL-IS like d5-TAF is the superior choice because it:

  • Corrects for Matrix Effects: It experiences the same degree of ion suppression or enhancement as the analyte during mass spectrometric detection, ensuring the analyte/IS peak area ratio remains constant and accurate.

  • Compensates for Extraction Variability: Losses during sample processing (e.g., protein precipitation, solid-phase extraction) will affect both the analyte and the SIL-IS equally.

  • Improves Precision and Accuracy: By normalizing the analytical signal, the SIL-IS significantly reduces the coefficient of variation (%CV) and improves the accuracy of the measurement. It is critical to verify the isotopic purity of the SIL-IS to ensure it is free from significant amounts of the unlabeled analyte, which could artificially inflate results.[7]

Independent Verification: Separate Stocks for Calibrators and QCs

To provide an unbiased assessment of the method's accuracy, Calibration Curve (CC) standards and Quality Control (QC) samples must be prepared from separate, independently weighed stock solutions.[14] This practice ensures that any error in the preparation of the CC stock does not mask inaccuracies when quantifying the QC samples, making the validation a true self-validating system.

Experimental Workflow for Linearity and Range Determination

The following diagram and protocol outline a comprehensive workflow for validating the linearity and range of a TAF assay.

G cluster_prep Phase 1: Preparation cluster_sample Phase 2: Sample Fortification cluster_analysis Phase 3: Analysis cluster_eval Phase 4: Data Evaluation stock_TAF Prepare TAF Stock Solution cc_work Create CC Working Solutions (Serial Dilution) stock_TAF->cc_work qc_work Create QC Working Solutions (Separate Stock) stock_TAF->qc_work stock_d5 Prepare d5-TAF (IS) Stock Solution spike_cc Spike Blank Matrix to create CC Standards (e.g., 8 levels) cc_work->spike_cc spike_qc Spike Blank Matrix to create QC Samples (LLOQ, LQC, MQC, HQC) qc_work->spike_qc add_is Add d5-TAF (IS) Working Solution spike_cc->add_is spike_qc->add_is extract Sample Extraction (e.g., Protein Precipitation) add_is->extract lcms LC-MS/MS Analysis extract->lcms integrate Integrate Peaks & Calculate Area Ratios (TAF/d5-TAF) lcms->integrate regression Perform Linear Weighted (1/x²) Regression integrate->regression back_calc Back-Calculate CC Concentrations regression->back_calc assess Assess Acceptance Criteria (r², %Bias) back_calc->assess

Caption: Workflow for Establishing TAF Assay Linearity and Range.

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • TAF Stock (1 mg/mL): Accurately weigh ~10 mg of TAF reference standard into a 10 mL volumetric flask and dissolve in an appropriate solvent (e.g., Methanol).

  • d5-TAF Internal Standard Stock (1 mg/mL): Prepare a separate stock of the d5-TAF internal standard in the same manner.

  • Working Solutions: Perform serial dilutions from the stock solutions to create a series of working solutions for spiking the calibration curve standards and QC samples.

2. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples:

  • Using the TAF working solutions, spike a series of blank biological matrix (e.g., human plasma with K2EDTA) aliquots to achieve at least 6-8 non-zero concentration levels.[11][13]

  • Example CC Range (Plasma): 0.5 (LLOQ), 1.0, 5.0, 25, 100, 250, 400, and 500 (ULOQ) ng/mL.[15]

  • Prepare a blank sample (matrix only) and a zero sample (matrix + IS).[11]

  • Using the separate QC working solution, prepare QC samples at a minimum of four levels:

    • LLOQ QC: At the LLOQ concentration (e.g., 0.5 ng/mL).

    • Low QC (LQC): ~3x the LLOQ (e.g., 1.5 ng/mL).

    • Medium QC (MQC): At approximately 30-50% of the range (e.g., 150 ng/mL).

    • High QC (HQC): At ~75% of the ULOQ (e.g., 375 ng/mL).[9]

3. Sample Extraction (Protein Precipitation Example):

  • To 100 µL of each CC standard, QC sample, blank, and zero sample, add the d5-TAF IS working solution.

  • A Note on TAF Stability: TAF can hydrolyze to TFV in plasma. To minimize this, samples can be immediately treated with formic acid upon collection to stabilize TAF.[2]

  • Add 300 µL of cold acetonitrile (protein precipitating agent).

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 or similar reverse-phase column (e.g., Phenomenex Synergi Polar-RP).[15]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.[15]

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • Example TAF Transition: m/z 477 → 176[16]

    • Example d5-TAF Transition: m/z 482 → 176 (Note: specific mass will depend on label position)

Data Analysis and Acceptance Criteria

The reliability of the method is confirmed through rigorous statistical evaluation.

1. Regression Model:

  • Plot the peak area ratio (TAF peak area / d5-TAF peak area) versus the nominal TAF concentration.

  • Apply a linear regression model with a weighting factor (typically 1/x or 1/x²).[15] Weighting is crucial as it gives less emphasis to the higher concentration standards, which have a larger absolute error, preventing them from disproportionately influencing the regression line at the lower end of the curve.

2. Acceptance Criteria (per FDA/EMA Guidelines):

  • Correlation Coefficient (r²): While often reported, a value of >0.99 is expected but is not, by itself, a sufficient indicator of linearity.[17][18]

  • Accuracy of Back-Calculated Standards: The concentration of each calibration standard, when back-calculated from the regression equation, must be within ±15% of its nominal value. The only exception is the LLOQ, which must be within ±20% .[9][11][14][19]

  • Curve Acceptance: A minimum of 75% of the non-zero calibration standards must meet the accuracy criteria. At least six standards must always be included in the curve.[14][19][20] If the LLOQ or ULOQ standard is rejected, the range of that analytical run is truncated to the next acceptable standard.[9]

Example Data and Evaluation

The table below presents hypothetical data from a linearity assessment run, demonstrating the application of these criteria.

Nominal Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio (Analyte/IS)Calculated Conc. (ng/mL)% Bias (Accuracy)Status
0.50 (LLOQ)1,550510,0000.003040.46-8.0%Pass
1.003,200515,0000.006210.98-2.0%Pass
5.0016,100508,0000.031695.05+1.0%Pass
25.080,500512,0000.1572325.1+0.4%Pass
100325,000511,0000.63601101.2+1.2%Pass
250798,000505,0001.58020249.5-0.2%Pass
4001,250,000498,0002.51004396.1-1.0%Pass
500 (ULOQ)1,580,000501,0003.15369497.8-0.4%Pass

Regression Model: y = 0.0063x + 0.0002 (Weighted 1/x²) Correlation Coefficient (r²): 0.9998

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

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  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). Journal of Chromatography B. [Link]

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  • Bioanalytical method validation: An updated review. (2012). Pharmaceutical Methods. [Link]

  • Recommendations and Best Practices for Calibration Curves in Quantitative LC–MS Bioanalysis. (2019). Bioanalysis. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Accuracy and Precision in Bioanalysis: Review of Case Studies. (2019). U.S. Food and Drug Administration (FDA). [Link]

  • Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. (2014). Journal of Antimicrobial Chemotherapy. [Link]

  • Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. (2018). Journal of Analytical Toxicology. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2023). ResolveMass Laboratories Inc. [Link]

  • Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. (2022). International Journal of Pharmaceutical and Experimental Research. [Link]

  • Using Linearity Assessment in the Laboratory. (1995). Laboratory Medicine. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Pharmacokinetics and Bioequivalence Evaluation of 2 Formulations of Tenofovir Alafenamide. (2021). Clinical Therapeutics. [Link]

  • Pharmacokinetics and Safety of Tenofovir Alafenamide in HIV-Uninfected Subjects with Severe Renal Impairment. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • First Pharmacokinetic Data of Tenofovir Alafenamide Fumarate and Tenofovir With Dolutegravir or Boosted Protease Inhibitors in African Children: A Substudy of the CHAPAS-4 Trial. (2022). Clinical Infectious Diseases. [Link]

  • An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. (2020). Analytical Biochemistry. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration (FDA). [Link]

  • Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. (2021). ResearchGate. [Link]

  • Ensuring Linearity in Method Validation - A Step-by-Step Guide. (2023). Altabrisa Group. [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. (2002). ResearchGate. [Link]

  • Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Pharmacokinetics of Tenofovir Alafenamide Fumarate and Tenofovir in the Chinese People: Effects of Non-Genetic Factors and Genetic Variations. (2021). Frontiers in Pharmacology. [Link]

  • Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Development and Validation of First Order Derivative Method for Tenofovir alafenamide in Bulk using UV Visible Spectroscopy. (2018). International Journal of Pharmaceutical and Clinical Research. [Link]

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  • Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. (2023). Biosciences Biotechnology Research Asia. [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Tenofovir Alafenamide Quantification Methods

Introduction: The Critical Need for Standardized Tenofovir Alafenamide Quantification Tenofovir Alafenamide (TAF) is a novel prodrug of Tenofovir (TFV), a cornerstone of antiretroviral therapy for HIV-1 and chronic hepat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Standardized Tenofovir Alafenamide Quantification

Tenofovir Alafenamide (TAF) is a novel prodrug of Tenofovir (TFV), a cornerstone of antiretroviral therapy for HIV-1 and chronic hepatitis B.[1][2][3] TAF's pharmacological advantage lies in its ability to deliver the active metabolite, Tenofovir Diphosphate (TFV-DP), more efficiently to target cells at a much lower plasma concentration of TFV compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF).[2][4] This improved safety profile, particularly concerning renal and bone health, has led to its widespread adoption.[2][3] Consequently, the accurate and precise quantification of TAF and its metabolite TFV in various biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

This guide provides a comprehensive comparison of the predominant analytical methodologies for TAF quantification, drawing upon a synthesis of published, validated methods. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting and implementing the most appropriate analytical strategy for their specific research needs. We will delve into the nuances of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering a comparative analysis of their performance characteristics, supported by experimental data from various laboratories.

Pillar 1: The Preeminence of LC-MS/MS for Bioanalytical Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of TAF and TFV due to its exceptional sensitivity, selectivity, and specificity.[1][5]

The Rationale Behind LC-MS/MS Dominance

The primary challenge in TAF bioanalysis is the inherent instability of the prodrug in plasma, where it can hydrolyze to TFV.[2] This necessitates rapid and efficient sample processing and a highly specific detection method to differentiate between the prodrug and its metabolite. LC-MS/MS excels in this regard by employing Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both TAF and TFV, virtually eliminating interference from endogenous matrix components.[5]

Furthermore, the low therapeutic dose of TAF results in low circulating plasma concentrations, often falling below the detection limits of less sensitive techniques.[1][4] The ability of LC-MS/MS to achieve lower limits of quantification (LLOQs) in the sub-ng/mL range is therefore critical for accurate pharmacokinetic profiling.[6]

Comparative Performance of Validated LC-MS/MS Methods

The following table summarizes the performance characteristics of several validated LC-MS/MS methods for the simultaneous quantification of TAF and TFV in human plasma, as reported in peer-reviewed literature.

Parameter Method 1 (Xiao et al., 2020)[2] Method 2 (Ouyang et al., 2017)[7] Method 3 (Ocque et al., 2018)[8] Method 4 (Jian et al., 2019)[5]
Matrix Human PlasmaHuman PlasmaHuman Plasma & CSFHuman Plasma
Sample Preparation Protein Precipitation with Formic Acid StabilizationProtein PrecipitationSolid Phase ExtractionProtein Precipitation
Linearity Range (TAF) Not specified, but validation conducted with TAF present0.5 - 500 ng/mL0.5 - 500 ng/mL4.00 - 400 ng/mL
Linearity Range (TFV) Not specified, but validation conducted with TAF present5 - 5000 ng/mL0.5 - 500 ng/mL0.400 - 40.0 ng/mL
LLOQ (TAF) Not specified0.5 ng/mL0.5 ng/mL4.00 ng/mL
LLOQ (TFV) Not specified5 ng/mL0.5 ng/mL0.400 ng/mL
Intra-day Precision (%RSD) < 15%< 10.9%< 12%Not explicitly stated
Inter-day Precision (%RSD) < 15%< 12.3%< 12%Not explicitly stated
Accuracy (% Bias) Within ±15%-10.4% to 11.2%< 12%Not explicitly stated

Note: The inclusion of formic acid during sample collection is a critical step highlighted by Xiao et al. to prevent the ex vivo hydrolysis of TAF to TFV, thereby ensuring the accurate measurement of endogenous TFV levels.[2]

Experimental Workflow: LC-MS/MS Quantification of TAF and TFV

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of TAF and TFV in human plasma.

TAF_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample Collection (with Formic Acid) is Addition of Internal Standard (e.g., TAF-d5, TFV-d6) plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution drydown->reconstitute injection Injection onto UPLC/HPLC System reconstitute->injection separation Chromatographic Separation (e.g., C18 column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A generalized workflow for the quantification of TAF and TFV in plasma using LC-MS/MS.

Pillar 2: HPLC-UV as a Viable Alternative for Quality Control

While LC-MS/MS is the preferred method for bioanalysis, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection offers a cost-effective and robust alternative, particularly for the analysis of bulk drug substances and pharmaceutical dosage forms.[9][10][11]

Applicability and Limitations of HPLC-UV

The primary limitation of HPLC-UV for bioanalytical applications is its lower sensitivity and specificity compared to LC-MS/MS. This makes it generally unsuitable for quantifying the low concentrations of TAF and TFV found in biological matrices like plasma.[12] However, for quality control purposes, where concentrations are significantly higher, HPLC-UV provides excellent linearity, accuracy, and precision.[13][14]

Comparative Performance of Validated HPLC-UV Methods

The following table summarizes the performance characteristics of several validated HPLC-UV methods for the quantification of TAF in bulk and pharmaceutical formulations.

Parameter Method 1 (Attaluri et al.)[15] Method 2 (Rathod et al.)[12] Method 3 (Kumar & Malik, 2023)[13]
Matrix Bulk Drug & FormulationBulk Drug & FormulationBulk Drug
Linearity Range 12.5 - 62.5 µg/mL15 - 75 µg/mLNot explicitly stated, but validated
LOD Not specifiedNot specifiedNot explicitly stated, but validated
LOQ Not specifiedNot specifiedNot explicitly stated, but validated
Precision (%RSD) < 2.0%< 2.0%Low %RSD values reported[13]
Accuracy (% Recovery) 98 - 102%Within acceptable limitsRecoveries within acceptable ranges[13]
Wavelength 260 nm252 nmNot specified
Experimental Workflow: HPLC-UV Quantification of TAF

The following diagram illustrates a typical workflow for the HPLC-UV analysis of TAF in a pharmaceutical formulation.

TAF_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing tablet Tablet Weighing & Crushing dissolution Dissolution in Diluent (e.g., Methanol) tablet->dissolution sonication Sonication dissolution->sonication filtration Filtration sonication->filtration dilution Dilution to Working Concentration filtration->dilution injection Injection onto HPLC System dilution->injection separation Isocratic/Gradient Elution (e.g., C18 column) injection->separation detection UV Detection (e.g., 260 nm) separation->detection integration Peak Area Integration detection->integration calibration External Standard Calibration integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A generalized workflow for the quantification of TAF in pharmaceutical tablets using HPLC-UV.

Pillar 3: Method Validation and Inter-Laboratory Considerations

Regardless of the chosen methodology, adherence to rigorous validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is non-negotiable to ensure data integrity and inter-laboratory reproducibility.[2][8]

Key Validation Parameters

A robust analytical method validation should encompass the following parameters:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[13][14]

  • Linearity: The direct proportionality of the analytical response to the concentration of the analyte over a defined range.[13][14]

  • Accuracy: The closeness of the measured value to the true value.[13][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[13][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[13][14]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.[2][13]

Bridging the Gap: Towards Inter-Laboratory Harmonization

While this guide synthesizes data from multiple sources, a formal inter-laboratory comparison (round-robin study) would be the definitive step towards method harmonization. Such a study would involve multiple laboratories analyzing the same set of quality control samples to assess the inter-laboratory variability of each method. Key to achieving harmonization are:

  • Standardized Protocols: The use of identical, detailed standard operating procedures (SOPs) across all participating laboratories.

  • Common Reference Standards: The use of a single, well-characterized reference standard for TAF and its metabolites.

  • Cross-Validation: As demonstrated by Xiao et al., cross-validation between laboratories is crucial when transferring a method to support global clinical studies.[2]

Conclusion and Future Perspectives

The quantification of Tenofovir Alafenamide is a well-established field, with LC-MS/MS being the undisputed method of choice for bioanalytical applications due to its superior sensitivity and specificity. HPLC-UV remains a valuable and practical tool for quality control of bulk drug and pharmaceutical formulations.

The data presented in this guide, synthesized from a range of independent validations, demonstrates that both methodologies can yield accurate, precise, and reliable results when properly validated. The key to successful inter-laboratory comparison and data harmonization lies in the meticulous adherence to validated protocols, the use of common reference materials, and a thorough understanding of the specific advantages and limitations of each analytical technique. Future efforts should focus on formal inter-laboratory studies to establish consensus methods and reference ranges, further strengthening the foundation of clinical and pharmaceutical research involving Tenofovir Alafenamide.

References

  • Kumar, R. and Malik, S. (2023). Analytical Method Validation for Tenofovir Alafenamide and Known Impurities. Drug and Pharmaceutical Sciences. [Link]

  • Tanuja, K., & Ganapaty, S. (2022). Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. Indian Journal of Pharmaceutical Education and Research, 56(4), 1192-1202. [Link]

  • ResearchGate. (n.d.). Analytical method validation for tenofovir alafenamide and known impurities. [Link]

  • Ocque, A. J., Hagler, C. E., Morse, G. D., Letendre, S. L., & Ma, Q. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of pharmaceutical and biomedical analysis, 156, 163–169. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. [Link]

  • Hagler, C. E., O'Meally, D., Ma, Q., & Morse, G. D. (2018). Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. PloS one, 13(2), e0192768. [Link]

  • Rathod, P. R., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]

  • Patel, D. J., et al. (2021). Development and Validation of Quality by Design based RP-HPLC Method for determination of Tenofovir Alafenamide Fumarate from Bulk drug and Pharmaceutical dosage form and its application to Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Xiao, D., Ling, K. H. J., Tarnowski, T., Majeed, S. R., German, P., Kearney, B. P., Zhao, Y., Chen, Y. S., Ma, L., & Zhang, T. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical biochemistry, 593, 113611. [Link]

  • IJPR. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TENOFOVIR ALFENAMIDE HEMIFUMARATE IN BULK AND SIMULTANEOUS ESTIMATION O. [Link]

  • BEPLS. (2021). Determination of Tenofovir by HPLC, UV Visible Spectrophotometer and InfraRed Spectroscopy. [Link]

  • Attaluri, T., Seru, G., & Varanasi, S. N. M. (2022). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate. Indian journal of pharmaceutical education and research, 56(2s), s238–s247. [Link]

  • Ouyang, B., Zhou, F., Zhen, L., Peng, Y., Sun, J., Chen, Q., Jin, X., Wang, G., & Zhang, J. (2017). Simultaneous determination of tenofovir alafenamide and its active metabolites tenofovir and tenofovir diphosphate in HBV-infected hepatocyte with a sensitive LC-MS/MS method. Journal of pharmaceutical and biomedical analysis, 146, 147–153. [Link]

  • Jian, W., et al. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B, 1117, 148-157. [Link]

  • J-Stage. (n.d.). Steady-state pharmacokinetics of plasma tenofovir alafenamide (TAF), tenofovir (TFV) and emtricitabine (FTC), and intracellular. [Link]

  • eScholarship. (n.d.). Urine Tenofovir Concentrations Correlate With Plasma. [Link]

  • Montaner, J. S. G., et al. (2020). Urine Assay to Measure Tenofovir Concentrations in Patients Taking Tenofovir Alafenamide. Frontiers in Pharmacology. [Link]

  • PMC - NIH. (n.d.). Comparison of efficacy and safety of entecavir, tenofovir disoproxil fumarate, and tenofovir alafenamide fumarate treatment in patients with high viral load of hepatitis B virus. [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of Tenofovir Alafenamide and Entecavir Therapy in Patients with Chronic Hepatitis B Initially Treated with Tenofovir Disoproxil: A Retrospective Observational Survey. [Link]

  • PubMed. (n.d.). Real-World Single-Center Comparison of the Safety and Efficacy of Entecavir, Tenofovir Disoproxil Fumarate, and Tenofovir Alafenamide in Patients with Chronic Hepatitis B. [Link]

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Comparative

The Analytical Edge in Bioequivalence: A Comparative Guide to Internal Standards for Tenofovir Alafenamide Quantification

A Senior Application Scientist's In-Depth Technical Guide In the rigorous landscape of bioequivalence (BE) studies, the precision of analytical methodology is paramount. For pioneering antiretroviral drugs like Tenofovir...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the rigorous landscape of bioequivalence (BE) studies, the precision of analytical methodology is paramount. For pioneering antiretroviral drugs like Tenofovir Alafenamide (TAF), establishing BE is a critical step in bringing generic alternatives to market, thereby increasing accessibility to vital medicines. At the heart of the bioanalytical assays that underpin these studies lies a crucial, yet often overlooked, component: the internal standard (IS). Its role is to navigate the complexities of biological matrices and instrumental variability, ensuring the accuracy and reproducibility of the final concentration data.

This guide provides a comprehensive comparison of internal standards for the quantification of TAF in human plasma, with a primary focus on the stable isotope-labeled (SIL) standard, Tenofovir Alafenamide-d5 (TAF-d5) . It is important to clarify that while the compound [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is a deuterated precursor in the synthesis of TAF-d5, it is TAF-d5 itself that serves as the ideal internal standard in the final bioanalytical method. We will delve into the mechanistic advantages of using a SIL-IS, compare its performance against a non-isotopic alternative, and provide a detailed, field-proven experimental protocol for a typical BE study workflow.

The Imperative for an Ideal Internal Standard in Bioequivalence Studies

The fundamental principle of an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is to compensate for analyte loss during sample processing and for variations in instrument response. An ideal IS should mimic the analyte's physicochemical properties as closely as possible, ensuring it experiences similar effects from the sample matrix and the analytical system.[1] This is where stable isotope-labeled standards excel, offering near-identical chromatographic retention times, ionization efficiencies, and extraction recoveries to the unlabeled analyte.

Comparative Analysis: Tenofovir Alafenamide-d5 vs. a Non-Isotopic Internal Standard

The choice of an internal standard can significantly impact the outcome of a bioequivalence study. While non-isotopic internal standards, such as structurally similar compounds, can be employed, they often fall short of the performance of a stable isotope-labeled analogue. Let's compare TAF-d5 with a non-isotopic alternative, Naproxen, which has been used in some bioanalytical methods for TAF.[2]

FeatureTenofovir Alafenamide-d5 (TAF-d5)Naproxen (Non-Isotopic IS)Rationale & Implications
Chemical Structure Identical to TAF, with 5 deuterium atoms.Structurally distinct from TAF.TAF-d5's identical structure ensures it co-elutes with TAF and behaves similarly during extraction and ionization, providing superior correction for matrix effects and instrument variability.
Chromatographic Behavior Co-elutes with TAF.Different retention time than TAF.Co-elution is critical for compensating for matrix effects that can vary across the chromatographic run. A different retention time for Naproxen means it may not account for matrix suppression or enhancement that specifically affects TAF.
Ionization Efficiency Nearly identical to TAF.Different ionization efficiency than TAF.The mass spectrometer's response can be influenced by the sample matrix. TAF-d5's similar ionization behavior provides a more accurate correction for these fluctuations compared to a structurally different compound.
Extraction Recovery Essentially the same as TAF.May differ from TAF.During sample preparation steps like protein precipitation or liquid-liquid extraction, analyte loss can occur. TAF-d5's similar recovery ensures that any loss of TAF is accurately mirrored and corrected for.
Mass Difference +5 Da from TAF.Different molecular weight.The mass difference allows for simultaneous detection of TAF and TAF-d5 by the mass spectrometer without cross-talk, while maintaining their chemical similarities.
Availability & Cost Generally more expensive to synthesize.More readily available and less expensive.While cost is a consideration, the superior data quality and reduced risk of failed batches in a BE study often justify the higher initial investment in a SIL-IS.

The Bioanalytical Workflow: A Self-Validating System

A robust bioanalytical method is a self-validating system, where each step is designed to minimize variability and ensure the integrity of the results. The use of TAF-d5 is integral to this system.

Bioanalytical_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing & Analysis Plasma_Sample Human Plasma Sample Collection (K2EDTA anticoagulant) Spiking Spiking with TAF-d5 (Internal Standard) Plasma_Sample->Spiking Early addition of IS is key Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Injection Injection into LC System Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase C18 Column) LC_Injection->Chromatographic_Separation Ionization Electrospray Ionization (ESI+) Chromatographic_Separation->Ionization Mass_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Mass_Detection Peak_Integration Peak Area Integration (TAF and TAF-d5) Mass_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (TAF / TAF-d5) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (from Calibration Curve) Ratio_Calculation->Concentration_Determination Pharmacokinetic_Analysis Pharmacokinetic & Statistical Analysis (for Bioequivalence Assessment) Concentration_Determination->Pharmacokinetic_Analysis

Figure 1: A typical bioanalytical workflow for the quantification of Tenofovir Alafenamide in human plasma for a bioequivalence study.

Experimental Protocol: Quantification of Tenofovir Alafenamide in Human Plasma

This protocol outlines a validated LC-MS/MS method for the simultaneous determination of TAF and its primary metabolite, Tenofovir (TFV), in human plasma, a common requirement in TAF bioequivalence studies.[3][4][5]

1. Materials and Reagents:

  • Tenofovir Alafenamide (TAF) reference standard

  • Tenofovir (TFV) reference standard

  • Tenofovir Alafenamide-d5 (TAF-d5) internal standard

  • Tenofovir-d6 (TFV-d6) internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma with K2EDTA as anticoagulant

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of TAF, TFV, TAF-d5, and TFV-d6 in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of TAF and TFV in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standards (TAF-d5 and TFV-d6) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins. The early addition of the internal standard is crucial to account for any variability in the subsequent steps.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile The use of formic acid helps to improve the ionization efficiency of the analytes in positive ion mode.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

5. Mass Spectrometry Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tenofovir Alafenamide (TAF) 477.2346.1
Tenofovir Alafenamide-d5 (TAF-d5) 482.3346.1
Tenofovir (TFV) 288.1176.1
Tenofovir-d6 (TFV-d6) 294.1182.1

Note: The product ion for TAF and TAF-d5 is the same as the fragmentation occurs on the non-deuterated part of the molecule.[4][5]

6. Data Analysis and Bioequivalence Assessment:

  • The peak areas of TAF, TFV, and their respective internal standards are integrated.

  • The peak area ratios of the analyte to the internal standard are calculated for all samples.

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • The concentrations of TAF and TFV in the study samples are then determined from the calibration curve.

  • The pharmacokinetic parameters (Cmax, AUCt, AUCinf) are calculated for both the test and reference formulations.

  • Bioequivalence is assessed by comparing the 90% confidence intervals of the geometric mean ratios of these parameters, which should fall within the regulatory acceptance range (typically 80-125%).[6][7]

The Trustworthiness of a Self-Validating System

The protocol described above, with the integral use of TAF-d5, represents a self-validating system. The near-identical chemical nature of the analyte and the internal standard ensures that any variations introduced during the complex bioanalytical process are effectively nullified. This leads to a higher degree of precision and accuracy in the final data, which is the bedrock of a trustworthy bioequivalence assessment. By minimizing analytical variability, the true pharmacokinetic profile of the drug can be elucidated, providing confidence in the therapeutic equivalence of the generic product.

Conclusion

In the landscape of bioequivalence testing for Tenofovir Alafenamide, the use of its deuterated stable isotope-labeled internal standard, TAF-d5, is the gold standard. Its ability to closely mimic the behavior of the unlabeled drug throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with non-isotopic alternatives. This guide has illuminated the rationale behind this choice, provided a comparative analysis, and detailed a robust experimental protocol. For researchers and scientists in drug development, embracing such a scientifically sound approach is not just a matter of best practice, but a commitment to ensuring the quality and reliability of medicines that impact global health.

References

  • Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Achieving Accuracy in Pharmacokinetics with Stable Isotopes. (n.d.). CIL Inc..
  • Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. (2022). Biomedical Chromatography. Available at: [Link]

  • Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS. (2022). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. (2022). Biomedical Chromatography. Available at: [Link]

  • Analytical method validation for tenofovir alafenamide and known impurities. (2023). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2023). Pharmaceuticals. Available at: [Link]

  • An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. (2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. (2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]_

  • Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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  • Notes on the Design of Bioequivalence Study: Emtricitabine/Tenofovir Alafenamide/Dolutegravir. (2024). World Health Organization. Available at: [Link]

  • Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed. (2021). ScienceOpen. Available at: [Link]

  • Emtricitabine and Tenofovir alafenamide Clinical PREA. (2015). U.S. Food and Drug Administration. Available at: [Link]

  • Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed Conditions. (2021). Drug Design, Development and Therapy. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

For researchers at the forefront of pharmaceutical development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. [(R)-2...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a deuterated intermediate used in the synthesis of antiviral agents like Tenofovir Alafenamide-d5, requires meticulous handling not just during experimentation but also through its final disposition.[1] This guide provides a procedural framework grounded in established safety protocols to manage this compound's waste stream, ensuring the protection of personnel and the environment.

The procedures outlined here are derived from the chemical's structural components—an adenine derivative and a phenylphosphonate—and its relationship to its non-labeled analog, Tenofovir Alafenamide.[1][2] While a specific Safety Data Sheet (SDS) for this deuterated compound is not always available, the principles of handling hazardous pharmaceutical waste are universal.[3][4] Crucially, this document serves as a comprehensive guide, but it does not supersede the specific regulations and protocols established by your institution's Environmental Health and Safety (EHS) department and local regulatory bodies. [5][6][7]

Hazard Identification and Risk Assessment

Understanding the potential hazards is the first step in safe disposal. The risk profile of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is inferred from its constituent parts: the adenine base and the phosphonate group.

  • Adenine Derivatives: Adenine and its derivatives can be classified as toxic or harmful if swallowed.[8][9] Some may also exhibit aquatic toxicity.[8][9] Therefore, preventing release into the environment is a primary concern.

  • Organophosphorus Compounds: Phosphonates as a class can exhibit varying levels of toxicity, and their disposal must be managed to prevent environmental contamination.[4][5] While many are used in applications like water treatment, their release into wastewater from concentrated laboratory sources is prohibited.[5][10]

  • Deuterated Compounds: Deuterium is a stable, non-radioactive isotope of hydrogen.[11] The primary consideration for disposal is the chemical toxicity of the molecule itself, not the isotopic label.[12] Disposal procedures should mirror those for the non-labeled analog.

Table 1: Summary of Potential Hazards
Hazard CategoryClassification & Signal WordRationale & Key Precautionary ActionsSupporting Sources
Acute Oral Toxicity Danger / Warning (Category 3/4)Based on adenine derivatives, the compound is presumed to be toxic or harmful if swallowed. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[8][9][13]
Aquatic Toxicity Warning Adenine derivatives can be toxic to aquatic life. Do not dispose of down the drain or in regular trash. Prevent any release into surface or ground water.[8][9][14]
General Chemical Hazard Hazardous Waste As a potent pharmaceutical intermediate, all waste streams must be treated as hazardous chemical waste to ensure proper handling and destruction.[3][7][15]

Immediate Safety & Handling Protocols

Before beginning any disposal procedure, ensure you are operating in a safe environment and equipped with the appropriate Personal Protective Equipment (PPE).

  • Ventilation: Always handle the neat compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory:

    • Eye Protection: Safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Body Protection: A laboratory coat or chemical-resistant apron.

    • Footwear: Closed-toe shoes are required.

  • Emergency Equipment: Ensure an accessible safety shower and eyewash station are nearby. Be familiar with your laboratory's spill response procedures.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle of chemical waste management is segregation.[3] Never mix incompatible waste streams. The disposal of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 should be managed through three distinct waste streams: solid waste, liquid waste, and empty containers.

Experimental Protocol: Segregation and Collection of Waste

A. Solid Waste (Neat Compound and Contaminated Disposables)

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for solids. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5" . Include relevant hazard pictograms, such as "Acute Toxicity" (skull and crossbones) and "Hazardous to the Environment".[16][17]

  • Waste Collection:

    • Collect any unused or expired neat [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 directly into this container.

    • Place all contaminated disposable items—gloves, weighing papers, pipette tips, absorbent pads—into the same designated solid waste container.[3][6]

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area, away from heat and incompatible materials, until it is collected by your institution's EHS personnel.[4][7]

B. Liquid Waste (Solutions containing the compound)

  • Container Selection: Use a designated, sealed, and leak-proof hazardous waste bottle or carboy. Ensure the container material is compatible with the solvent used.

  • Labeling: As with solid waste, the container must be labeled with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Methanol"), and all relevant hazard pictograms.

  • Waste Collection:

    • Carefully pour all solutions containing [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 into the designated liquid waste container.

    • Crucially, do not mix with incompatible waste streams, such as acids or oxidizers. [18]

  • Storage: Keep the container tightly sealed and stored in the satellite accumulation area. If required, use secondary containment (a tray) to mitigate potential leaks.[16]

C. Decontamination of Empty Containers

  • Triple Rinsing: The original container of the neat compound must be treated as hazardous waste until properly decontaminated.[4][8]

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol or isopropanol).

    • Collect the first rinsate as hazardous waste and add it to your designated liquid waste container, as it will contain the highest concentration of residual compound.[4]

    • Subsequent rinsates can often be collected in the same hazardous liquid waste container.

  • Final Disposal: After triple-rinsing, deface or remove the original label to prevent misuse. The decontaminated container can then typically be disposed of as regular solid waste or recycled, but you must confirm this procedure with your institutional EHS office.[4][8]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate (If Necessary): For a large spill or if the compound becomes airborne, evacuate the immediate area.

  • Don PPE: Before addressing the spill, put on your full PPE ensemble.

  • Containment: Use a chemical spill kit with a non-combustible absorbent material like vermiculite or sand to cover and contain the spill.[5]

  • Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all collected material into your designated hazardous solid waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials (e.g., wipes, pads) as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, following your institution's established protocol.[6]

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for segregating and disposing of waste generated from work with [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.

DisposalWorkflow cluster_stream cluster_action start Waste Generated (Containing Compound) is_solid Is it a solid? (Neat compound, gloves, tips) start->is_solid YES is_liquid Is it a liquid? (Solutions, rinsates) start->is_liquid NO start->is_liquid YES is_container Is it the original empty container? start->is_container YES solid_waste Hazardous Solid Waste Container is_solid->solid_waste is_liquid->is_container NO liquid_waste Hazardous Liquid Waste Container is_liquid->liquid_waste triple_rinse 1. Triple rinse with solvent. 2. Collect first rinsate in   Hazardous Liquid Waste. 3. Deface label. is_container->triple_rinse regular_trash Regular Trash / Recycling triple_rinse->regular_trash  (Confirm with EHS)

Caption: Decision workflow for the proper segregation and disposal of [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 waste.

References

  • Tenofovir Alafenamide Patient Drug Record. Clinical Info .HIV.gov. [Link]

  • Essential Guidelines for Handling Phosphonate Derivatives Safely. Htdchem. [Link]

  • Tenofovir alafenamide: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Tenofovir alafenamide (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • Laboratory waste. KI Staff portal. [Link]

  • Laboratory Waste Management Guidelines. University of Massachusetts Amherst. [Link]

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]

  • Adenine - Safety Data Sheet. Carl ROTH. [Link]

  • Green phosphonate chemistry – Does it exist? RSC Publishing. [Link]

  • [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, TRC 25 mg. Fisher Scientific. [Link]

  • Deuterium Labeled Compounds. ZEOCHEM. [Link]

  • Systemic delivery of tenofovir alafenamide using dissolving and implantable microneedle patches. PubMed Central - NIH. [Link]

  • Phosphonate - Wikipedia. Wikipedia. [Link]

  • Removal of phosphonates from synthetic and industrial wastewater with reusable magnetic adsorbent particles. ResearchGate. [Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]

  • How do you dispose of chemicals in a lab? Quora. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. [Link]

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Handling

Comprehensive Safety Protocol: Personal Protective Equipment for Handling [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5

This guide provides essential, in-depth safety and handling protocols for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a deuterated analog of a key intermediate in the synthesis of Tenofovir Alafenamide.[1] As a res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety and handling protocols for [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5, a deuterated analog of a key intermediate in the synthesis of Tenofovir Alafenamide.[1] As a research chemical related to a potent antiviral agent, this compound necessitates rigorous handling procedures to ensure the safety of all laboratory personnel.[2] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of safety and trust for researchers, scientists, and drug development professionals.

Hazard Assessment & Risk Mitigation: A Proactive Stance

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific deuterated molecule may be limited, its structural similarity to Tenofovir Alafenamide, a bioactive pharmaceutical agent, dictates a cautious and proactive approach.[3][4]

Toxicological Profile

Safety Data Sheets (SDS) for the parent compound and its analogs classify it as a hazardous substance with the following primary risks[3][4]:

  • Harmful if Swallowed: (Acute Toxicity, Oral - Category 4)

  • Causes Skin Irritation: (Category 2)

  • Causes Serious Eye Irritation: (Category 2A)

  • May Cause Respiratory Irritation: (Category 3)

The Bioactivity Precautionary Principle

[(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5 is an analog of a nucleoside reverse transcriptase inhibitor (NRTI), a class of drugs designed to interfere with cellular replication processes.[2][5] While this compound is intended for research and development use only, its mechanism of action is functionally similar to cytotoxic or cytostatic agents.[6] Therefore, it is imperative to handle it with a level of precaution that minimizes any risk of occupational exposure. All waste generated from handling this compound should be considered cytotoxic waste.[7][8]

Physical Hazards: The Risk of Aerosolization

The primary physical hazard associated with this compound is the potential for generating airborne dust particles when handling the solid form.[9] Inhalation is a direct route of exposure, making engineering controls and respiratory protection critical during weighing and powder handling operations.[3][4]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it must be adapted to the specific laboratory operation being performed. A thorough risk assessment should always precede any new or modified procedure.[10] The following table outlines the minimum required PPE for handling [(R)-2-(Phenylphosphonomethoxy)propyl]adenine-d5.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Aliquoting (Solid) Chemical splash goggles and face shield.Double-gloving with chemical-resistant nitrile gloves.Laboratory coat with a chemical-resistant apron.Required: NIOSH-approved N95 or higher-rated respirator used within a certified chemical fume hood or ventilated balance enclosure.[3][11]
Solution Preparation & Handling Chemical splash goggles.Chemical-resistant nitrile gloves.Laboratory coat.Not required if handled exclusively within a certified chemical fume hood.[11]
Experimental Procedures Chemical splash goggles.Chemical-resistant nitrile gloves.Laboratory coat.Not required if handled exclusively within a certified chemical fume hood.
Spill Cleanup (Solid) Chemical splash goggles and face shield.Heavy-duty, chemical-resistant nitrile gloves.Chemical-resistant apron over a laboratory coat.Required: NIOSH-approved N95 or higher-rated respirator.[9][11]
Spill Cleanup (Liquid) Chemical splash goggles and face shield.Heavy-duty, chemical-resistant nitrile gloves.Chemical-resistant apron over a laboratory coat.Not required if the spill is managed within a certified chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant nitrile gloves.Laboratory coat.Not required.

Procedural Guidance & Workflow

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible safety outcomes. The following diagram and protocols outline the critical steps from preparation to disposal.

G Workflow for Safe Handling and Disposal cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Post-Procedure prep 1. Conduct Risk Assessment 2. Verify Fume Hood Certification ppe 3. Don Core PPE (Lab Coat, Goggles, Inner Gloves) prep->ppe weigh 4a. Weigh Solid (Don Respirator & Outer Gloves) ppe->weigh handle_sol 4b. Handle Stock Solution (Don Outer Gloves) ppe->handle_sol dissolve 5. Dissolve Compound weigh->dissolve decon 6. Decontaminate Surfaces & Glassware dissolve->decon handle_sol->decon doff 7. Doff PPE (Outer to Inner) decon->doff dispose 8. Segregate & Dispose of All Waste as Cytotoxic doff->dispose wash 9. Wash Hands Thoroughly dispose->wash

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Protocol

A. Preparation and Engineering Controls

  • Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year.

  • Prepare the Work Area: Line the work surface of the fume hood with absorbent, plastic-backed paper.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, vials, solvents, vortexer) inside the fume hood before handling the compound.

  • Don Initial PPE: Put on a lab coat, chemical splash goggles, and a first pair of nitrile gloves.

B. Weighing the Solid Compound

  • Don Additional PPE: Before handling the powder, don a second pair of nitrile gloves and a properly fitted N95 (or higher) respirator.[3]

  • Tare the Vessel: Place a tared weigh boat or vial on an analytical balance inside a ventilated enclosure or fume hood.

  • Transfer Compound: Carefully transfer the desired amount of the solid compound, minimizing any disturbance that could create dust. Use a micro-spatula for better control. Avoid pouring the powder directly from the stock bottle.

  • Close Containers: Immediately and securely close the primary stock container and the vessel containing the weighed compound.

C. Solubilization

  • Add Solvent: Using a calibrated pipette, add the appropriate solvent to the vial containing the compound.

  • Mix: Cap the vial securely and mix using a vortexer or by gentle inversion until the solid is fully dissolved. All these actions should be performed within the fume hood.

D. Doffing PPE

  • Remove Outer Gloves: After handling is complete, remove the outer pair of gloves by grasping the cuff and peeling them off inside-out. Dispose of them immediately in the designated cytotoxic waste container.[6]

  • Exit Work Area: Before leaving the immediate work area, remove the inner gloves and dispose of them.

  • Wash Hands: Always wash hands thoroughly with soap and water after removing gloves.[3][10]

Spill Management Protocol

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate if Necessary: If the spill is large or outside of a containment hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

  • For Small Spills Inside a Fume Hood:

    • Solid Spill: Do not dry sweep. Gently cover the spill with absorbent paper. If necessary, lightly wet the paper with water to prevent dust from becoming airborne. Carefully wipe up the material, placing all contaminated materials into a sealed bag for cytotoxic waste disposal.[10]

    • Liquid Spill: Cover the spill with an absorbent material such as a chemical spill pad or vermiculite.[12] Allow it to absorb, then carefully collect the material and place it in a sealed bag for cytotoxic waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by water. All cleaning materials must be disposed of as cytotoxic waste.

Decontamination & Disposal Plan

Effective decontamination and proper waste segregation are critical final steps in the safety workflow.

Decontamination

All non-disposable equipment, such as spatulas and glassware, that has come into contact with the compound must be decontaminated. This can be achieved by thoroughly rinsing with a suitable solvent that will solubilize the compound, followed by a standard laboratory washing procedure. The initial solvent rinsate must be collected and disposed of as hazardous chemical waste.

Waste Segregation & Disposal

Due to the compound's bioactive nature, all disposable materials that have come into contact with it must be treated as cytotoxic/cytostatic waste .[7][8]

  • Solid Waste: This includes gloves, wipes, absorbent pads, weigh boats, and contaminated PPE. This waste should be placed in designated, clearly labeled, puncture-resistant containers, which are often color-coded purple or yellow.[7][8][13]

  • Sharps Waste: Needles, syringes, or contaminated glass vials must be disposed of in a designated, purple-lidded sharps container.[8]

  • Liquid Waste: Unused solutions or solvent rinsate should be collected in a sealed, clearly labeled hazardous waste container.

  • Disposal Method: All cytotoxic waste must be disposed of through your institution's hazardous waste program, typically via high-temperature incineration.[7][8] Never dispose of this waste in regular trash or down the drain.[12]

References

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